molecular formula C7H16N2 B13387334 Cyclopentanemethanamine, 1-(methylamino)- CAS No. 116577-08-3

Cyclopentanemethanamine, 1-(methylamino)-

Cat. No.: B13387334
CAS No.: 116577-08-3
M. Wt: 128.22 g/mol
InChI Key: UAPBRGZWDDYYSW-UHFFFAOYSA-N
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Description

Cyclopentanemethanamine, 1-(methylamino)- is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanemethanamine, 1-(methylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanemethanamine, 1-(methylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116577-08-3

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-(aminomethyl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H16N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-6,8H2,1H3

InChI Key

UAPBRGZWDDYYSW-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 1-(methylamino)cyclopentanemethanamine, a secondary amine with applications in organic synthesis and medicinal chemistry. This document delves into the primary synthetic strategies, including reductive amination and N-alkylation, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of various methodologies. The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively synthesize and characterize this target molecule, ensuring scientific integrity through referenced protocols and expert-driven explanations.

Introduction and Strategic Overview

1-(Methylamino)cyclopentanemethanamine, also known as N-methyl-1-cyclopentylmethanamine or (cyclopentylmethyl)methylamine, is a valuable building block in the development of more complex molecules, particularly within the pharmaceutical landscape. Its structural motifs, a cyclopentyl group and an N-methylmethanamine moiety, are features found in various biologically active compounds, where the cyclopentyl group can modulate lipophilicity and metabolic stability.[1]

The synthesis of this secondary amine can be approached through several strategic disconnections. The most prevalent and industrially scalable methods involve the formation of the carbon-nitrogen bond through reductive amination or the alkylation of a primary amine precursor. This guide will focus on the following key synthetic transformations:

  • Reductive Amination of Cyclopentanecarboxaldehyde: A direct and efficient one-pot method involving the reaction of an aldehyde with methylamine, followed by in-situ reduction of the resulting imine.

  • Reductive Amination of Cyclopentanone: An alternative reductive amination strategy starting from a readily available ketone.

  • N-Alkylation of Cyclopentanemethanamine: A classical approach involving the methylation of the primary amine precursor.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the required purity of the final product. Each method presents its own set of advantages and challenges, which will be discussed in detail.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[2][3][4][5] The reaction proceeds through the initial formation of a hemiaminal from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced to the target amine.[2][6]

Synthesis from Cyclopentanecarboxaldehyde

This is often the most direct route to 1-(methylamino)cyclopentanemethanamine. The one-pot reaction of cyclopentanecarboxaldehyde with methylamine in the presence of a suitable reducing agent is highly effective.

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanecarboxaldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal eliminates a molecule of water to form a Schiff base (imine). The imine is then reduced by a hydride-donating reagent to yield the final secondary amine.

G cluster_0 Imine Formation cluster_1 Reduction aldehyde Cyclopentanecarboxaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Methylamine methylamine Methylamine methylamine->hemiaminal imine Imine (Schiff Base) hemiaminal->imine - H2O product 1-(Methylamino)cyclopentanemethanamine imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product Hydride Transfer

Caption: Reductive amination of cyclopentanecarboxaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyclopentanecarboxaldehyde98.145.0 g50.9 mmol
Methylamine (40% in H2O)31.064.7 mL61.1 mmol
Sodium Borohydride (NaBH4)37.832.3 g60.8 mmol
Methanol32.04100 mL-
Diethyl Ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO4120.37As needed-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide (10 M)40.00As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxaldehyde (5.0 g, 50.9 mmol) in methanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (4.7 mL, 61.1 mmol). Stir the mixture at 0 °C for 1 hour to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.3 g, 60.8 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Work-up:

    • Quench the reaction by slowly adding water (50 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaCl solution (50 mL).

    • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by distillation under reduced pressure to yield pure 1-(methylamino)cyclopentanemethanamine.

Synthesis from Cyclopentanone

An alternative reductive amination pathway utilizes cyclopentanone as the starting material.[7] This method also involves the reaction with methylamine to form an enamine or imine intermediate, which is then reduced.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.125.0 g59.4 mmol
Methylamine hydrochloride67.524.4 g65.3 mmol
Sodium triacetoxyborohydride211.9415.1 g71.3 mmol
Dichloromethane (DCM)84.93150 mL-
Acetic Acid60.053.4 mL59.4 mmol
Saturated NaHCO3 solution-As needed-
Anhydrous Na2SO4142.04As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add cyclopentanone (5.0 g, 59.4 mmol), methylamine hydrochloride (4.4 g, 65.3 mmol), and dichloromethane (150 mL).

  • Acid Addition: Add acetic acid (3.4 mL, 59.4 mmol) to the suspension.

  • Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (15.1 g, 71.3 mmol) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Choice of Reducing Agent: A Comparative Analysis

The selection of the reducing agent is critical for a successful reductive amination.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Inexpensive, readily available, effective for pre-formed imines.[4]Can reduce the starting aldehyde/ketone if added too early.[8] Requires careful temperature control.
Sodium Cyanoborohydride (NaBH3CN) Mild reducing agent, selective for imines over carbonyls, stable in weakly acidic conditions.[6]Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Mild and selective, non-toxic byproducts, often gives higher yields.[3]More expensive, moisture-sensitive.
Catalytic Hydrogenation (H2/Pd, Pt, Ni) "Green" reducing agent, high atom economy.[6][9]Requires specialized high-pressure equipment, potential for over-reduction.[10]

For laboratory-scale synthesis, NaBH(OAc)3 is often the preferred reagent due to its selectivity and safety profile. For larger-scale industrial applications, catalytic hydrogenation is more cost-effective and environmentally friendly.[9][10]

N-Alkylation of Cyclopentanemethanamine

This method involves the direct methylation of the primary amine, cyclopentanemethanamine. While conceptually straightforward, this approach can be challenging due to the potential for over-alkylation to form the tertiary amine and quaternary ammonium salt.

Synthesis of the Precursor: Cyclopentanemethanamine

Cyclopentanemethanamine can be prepared by the reduction of cyclopentanecarbonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyclopentanecarbonitrile95.1410.0 g105.1 mmol
Lithium Aluminum Hydride (LAH)37.954.8 g126.5 mmol
Anhydrous Diethyl Ether74.12200 mL-
Water18.02As needed-
15% NaOH solution-As needed-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LAH (4.8 g, 126.5 mmol) and anhydrous diethyl ether (100 mL).

  • Nitrile Addition: Dissolve cyclopentanecarbonitrile (10.0 g, 105.1 mmol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Work-up (Fieser method):

    • Cool the reaction to 0 °C.

    • Slowly add water (4.8 mL).

    • Add 15% aqueous NaOH solution (4.8 mL).

    • Add water (14.4 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the granular precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous K2CO3, filter, and concentrate to give cyclopentanemethanamine.

N-Methylation with Methyl Iodide

This reaction follows a typical SN2 mechanism where the primary amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide serves as the leaving group. A base is required to deprotonate the resulting secondary ammonium salt, regenerating the neutral secondary amine, which can then be further alkylated.

G cluster_0 First Methylation cluster_1 Over-alkylation (Side Reaction) primary_amine Cyclopentanemethanamine secondary_amine_salt Secondary Ammonium Salt primary_amine->secondary_amine_salt SN2 Attack methyl_iodide Methyl Iodide methyl_iodide->secondary_amine_salt secondary_amine Target Secondary Amine secondary_amine_salt->secondary_amine + Base, - HB+ tertiary_amine_salt Tertiary Ammonium Salt secondary_amine->tertiary_amine_salt + CH3I quaternary_ammonium Quaternary Ammonium Salt tertiary_amine_salt->quaternary_ammonium + CH3I

Caption: N-Alkylation of cyclopentanemethanamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyclopentanemethanamine99.175.0 g50.4 mmol
Methyl Iodide141.947.9 g (3.5 mL)55.4 mmol
Potassium Carbonate (K2CO3)138.2113.9 g100.8 mmol
Acetonitrile41.05100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine cyclopentanemethanamine (5.0 g, 50.4 mmol), potassium carbonate (13.9 g, 100.8 mmol), and acetonitrile (100 mL).

  • Methylation: Add methyl iodide (3.5 mL, 55.4 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS or TLC.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product.

  • Purification: Purify by vacuum distillation.

Characterization of 1-(Methylamino)cyclopentanemethanamine

Proper characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
CAS Number 4492-51-7
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Boiling Point 105 °C @ 210 Torr[7]
Appearance Colorless liquid (predicted)[7]

Spectroscopic Data:

  • ¹H NMR: Expected signals include a singlet for the N-methyl protons, a doublet for the methylene protons adjacent to the nitrogen, a multiplet for the methine proton on the cyclopentyl ring, and multiplets for the remaining cyclopentyl methylene protons.[7]

  • ¹³C NMR: Resonances for each of the unique carbon atoms are expected.[7]

  • IR Spectroscopy: A characteristic N-H stretch for a secondary amine is expected in the region of 3300-3500 cm⁻¹. C-H and C-N stretching vibrations will also be present.[7]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (m/z = 113.20) should be observed. Characteristic fragmentation patterns, such as alpha-cleavage, are also expected.[7]

Conclusion

The synthesis of 1-(methylamino)cyclopentanemethanamine can be effectively achieved through several well-established protocols. Reductive amination of cyclopentanecarboxaldehyde offers a direct and high-yielding route, with the choice of reducing agent being a key parameter to optimize based on scale, cost, and safety considerations. The alternative reductive amination from cyclopentanone is also a viable strategy. N-alkylation of the precursor cyclopentanemethanamine provides another synthetic avenue, although careful control of stoichiometry is necessary to avoid over-methylation. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary tools to select and execute the most appropriate synthesis for their specific needs, ensuring a reliable and efficient production of this valuable chemical intermediate.

References

  • N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem. Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine - IJCRT.org. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - PMC. Available at: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. Available at: [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

Sources

physicochemical properties of 1-(methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Synthetic Methodologies of 1-(Methylamino)cyclopentanemethanamine: A Technical Whitepaper

Introduction & Structural Context

In modern drug discovery and materials science, the drive to escape "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has led to a surge in the development of highly substituted, sp3-rich cycloalkanes. 1-(Methylamino)cyclopentanemethanamine (C₇H₁₆N₂) represents a premier example of this structural class. As a geminally disubstituted cyclopentane diamine, it features both a secondary amine (methylamino) and a primary amine (methanamine) anchored to the same C1 carbon.

This 1,1-disubstitution pattern locks the two nitrogen atoms into a rigid spatial arrangement, minimizing the entropic penalty upon binding to biological targets such as G-protein coupled receptors (GPCRs) or kinase hinge regions. Related cyclopentane derivatives, such as 1-aminocyclopentanecarbonitrile[1], serve as foundational precursors in these synthetic pathways, while structural analogs like 1-[(methylamino)methyl]cyclopentan-1-ol[2] and 1-(methylamino)cyclopentane-1-carboxylic acid[3] demonstrate the versatility of the 1,1-disubstituted cyclopentane scaffold in modulating lipophilicity and hydrogen-bonding capacity.

Physicochemical Profiling

The physicochemical behavior of 1-(methylamino)cyclopentanemethanamine is dictated by the close proximity of its two basic centers. While both amines are intrinsically basic, the protonation of the first amine creates a localized positive charge that electrostatically disfavors the protonation of the second amine. This leads to a distinct split in their pKa values, a critical factor when designing drugs intended to cross lipid membranes or interact with specific receptor microenvironments.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Structural Note
Molecular Formula C₇H₁₆N₂Geminally disubstituted cycloalkane diamine.
Molecular Weight 128.22 g/mol Highly ligand-efficient; low MW allows for further functionalization.
Topological Polar Surface Area 38.0 ŲSum of primary (26.0 Ų) and secondary (12.0 Ų) amine contributions.
Predicted LogP 0.1 – 0.4High hydrophilicity driven by the dual basic centers.
pKa1 (Primary Amine) ~9.8Typical basicity for aliphatic methanamines.
pKa2 (Secondary Amine) ~10.2Electrostatic repulsion lowers effective basicity when pKa1 is protonated.

Biological Context & Pharmacophore Logic

The cyclopentane ring serves as a hydrophobic core that precisely vectors the two polar amines. This topological arrangement allows the molecule to act as a rigidified ethylenediamine bioisostere.

BioInteraction Diamine 1-(Methylamino)cyclopentane- methanamine Scaffold PrimaryAmine Primary Amine (-CH2NH2) pKa ~9.8 Diamine->PrimaryAmine SecondaryAmine Secondary Amine (-NHCH3) pKa ~10.2 Diamine->SecondaryAmine Cyclopentane Cyclopentane Ring (sp3 character) Diamine->Cyclopentane HBD1 Receptor Asp/Glu (Salt Bridge) PrimaryAmine->HBD1 Ionic Interaction HBD2 Kinase Hinge Region (Directional H-Bond) SecondaryAmine->HBD2 H-Bond Donor/Acceptor Hydrophobic Hydrophobic Pocket (Van der Waals) Cyclopentane->Hydrophobic Steric Fit

Pharmacophore mapping and biological interaction logic of the diamine scaffold.

Synthetic Methodology & Experimental Protocols

The de novo synthesis of 1-(methylamino)cyclopentanemethanamine requires strict control over reaction conditions due to the steric hindrance at the C1 position. The most robust approach is a two-step sequence: a Strecker-type multicomponent reaction followed by a rigorous hydride reduction.

Phase 1: Strecker Synthesis of the Aminonitrile Intermediate
  • Initiation: Dissolve cyclopentanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in a 1:1 mixture of methanol and water.

  • Iminium Formation: Stir the mixture at room temperature for 2 hours.

    • Causality: Pre-forming the iminium ion before the introduction of the cyanide source prevents the competitive formation of cyanohydrin byproducts, ensuring high chemoselectivity.

  • Cyanide Addition: Cool the reaction to 0°C. Slowly add an aqueous solution of potassium cyanide (1.5 eq) dropwise.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the ketone starting material is entirely consumed. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-(methylamino)cyclopentanecarbonitrile. The intermediate is structurally validated by a sharp IR stretch at ~2220 cm⁻¹ (C≡N bond).

Phase 2: Hydride Reduction to the Diamine

Catalytic hydrogenation (e.g., Pd/C or Raney Nickel) often fails for this substrate or yields secondary amine dimers due to intermolecular condensation of the intermediate imine. Therefore, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert argon atmosphere.

  • Reduction: Dissolve the aminonitrile from Phase 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Reflux the mixture for 4 hours.

    • Causality: Nitrile reduction requires forcing conditions; refluxing ensures complete conversion to the primary amine rather than stalling at the imine intermediate.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water.
    • Causality: Standard aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that irreversibly traps polar amines. The Fieser stoichiometric quenching transforms this emulsion into a crisp, white, granular precipitate. If the resulting precipitate is gummy, the water ratio was incorrect, invalidating the isolation step.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield pure 1-(methylamino)cyclopentanemethanamine.

  • Final Validation: ¹H NMR (CDCl₃) must show a distinct singlet at ~2.6 ppm (integrating for 2H) corresponding to the newly formed -CH₂- group, alongside the complete disappearance of the nitrile IR stretch.

SynthWorkflow Cyclopentanone Cyclopentanone (Starting Material) Iminium Iminium Ion Intermediate Cyclopentanone->Iminium MeNH2·HCl Nitrile 1-(Methylamino)cyclopentane- carbonitrile Iminium->Nitrile KCN / H2O LiAlH4 LiAlH4 Reduction (Anhydrous THF) Nitrile->LiAlH4 Purified Intermediate Workup Fieser Workup (H2O, 15% NaOH) LiAlH4->Workup Hydride Transfer Product 1-(Methylamino)cyclopentane- methanamine Workup->Product Isolation

Experimental workflow for the synthesis of 1-(methylamino)cyclopentanemethanamine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2106897, 1-Aminocyclopentanecarbonitrile." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 167733318, 1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide." PubChem,[Link]

Sources

Cyclopentanemethanamine, 1-(methylamino)-: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flexible, linear aliphatic chains to conformationally restricted ring systems is a proven strategy for optimizing target binding affinity and improving pharmacokinetic profiles. Cyclopentanemethanamine, 1-(methylamino)- , a geminally disubstituted cyclopentane diamine, serves as a premier building block in this paradigm. By locking a primary and secondary amine onto a single sp³ carbon within a cyclopentane ring, this scaffold minimizes the entropic penalty upon receptor binding while simultaneously increasing the lipophilicity (logP) of the resulting pharmacophore.

As a Senior Application Scientist, I frequently deploy this specific diamine to construct complex spirocyclic systems—such as spirohydantoins for androgen receptor modulation—or to serve as a rigidified, solubilizing appendage in kinase inhibitor design. This whitepaper provides an in-depth, mechanistic guide to the chemical identity, self-validating synthesis, and structural utility of this critical intermediate.

Chemical Identity & Core Identifiers

To ensure unambiguous material sourcing and analytical verification, the quantitative and structural identifiers for Cyclopentanemethanamine, 1-(methylamino)- are summarized below[1].

Property / IdentifierValue / Description
Chemical Name Cyclopentanemethanamine, 1-(methylamino)-
Common Synonyms 1-(aminomethyl)-N-methylcyclopentan-1-amine
CAS Registry Number 116577-08-3
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.217 g/mol
SMILES String CNC1(CCCC1)CN
InChIKey UAPBRGZWDDYYSW-UHFFFAOYSA-N
Monoisotopic Mass 128.13135 Da

Physicochemical Profiling & Structural Significance

The Causality of Conformational Restriction

Why choose a 1,1-disubstituted cyclopentane over a simple linear diamine like N-methylethylenediamine? The answer lies in thermodynamics. Linear diamines sample a vast conformational space in solution. When they bind to a target protein, they must adopt a single bioactive conformation, resulting in a massive loss of entropy (ΔS < 0), which negatively impacts the overall free energy of binding (ΔG).

By tying the carbon backbone into a 5-membered ring, the dihedral angles are severely restricted. The 1,1-disubstitution pattern forces the aminomethyl (-CH₂NH₂) and methylamino (-NHCH₃) groups into specific spatial trajectories (often a gauche-like orientation). This pre-organization pays the entropic penalty upfront during synthesis rather than during the drug-target binding event. Furthermore, the lipophilic bulk of the cyclopentane ring enhances membrane permeability, a crucial factor when targeting intracellular kinases or nuclear receptors[2].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1-(methylamino)cyclopentanemethanamine is typically achieved via a two-step sequence: a Strecker-type multicomponent reaction to form an α-aminonitrile, followed by a robust hydride reduction[3].

SynthFlow A Cyclopentanone + Methylamine B 1-(Methylamino)cyclopentane- carbonitrile A->B TMSCN, THF (Strecker Rxn) C 1-(Methylamino)- cyclopentanemethanamine B->C LiAlH4, THF (Reduction)

Figure 1: Two-step synthetic workflow for 1-(methylamino)cyclopentanemethanamine.

Protocol 1: Strecker Synthesis of the α-Aminonitrile

Mechanistic Rationale: While classical Strecker reactions use aqueous KCN or NaCN, the steric hindrance of the cyclopentanone ring makes imine formation challenging and prone to hydrolysis. By utilizing Trimethylsilyl cyanide (TMSCN) in anhydrous conditions, we drive the equilibrium forward, trapping the intermediate iminium ion irreversibly.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with cyclopentanone (1.0 eq) and anhydrous THF under an inert N₂ atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add methylamine (2.0 M solution in THF, 1.2 eq) dropwise, followed by a catalytic amount of glacial acetic acid. Stir for 30 minutes to facilitate imine formation.

  • Slowly add TMSCN (1.1 eq) dropwise via syringe. (Caution: TMSCN is highly toxic and must be handled in a dedicated fume hood).

  • Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ and extract heavily with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(methylamino)cyclopentanecarbonitrile.

Self-Validation Checkpoint (FTIR): Analyze the crude oil via ATR-FTIR. The reaction is deemed successful when the strong ketone carbonyl stretch (~1740 cm⁻¹) completely disappears, replaced by a weak but distinct nitrile (C≡N) stretch at ~2230 cm⁻¹.

Protocol 2: Hydride Reduction to the Diamine

Mechanistic Rationale: Nitriles attached to quaternary carbons are notoriously stubborn to reduce due to steric shielding. Milder reducing agents (like NaBH₄ or DIBAL-H) often fail or stall at the imine stage. Lithium aluminum hydride (LiAlH₄) in refluxing THF is the required gold standard here.

Step-by-Step Procedure:

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask at 0 °C under N₂.

  • Dissolve the nitrile intermediate from Protocol 1 in a small volume of THF and add it dropwise to the LiAlH₄ suspension to control the exothermic release of hydrogen gas.

  • Upon complete addition, attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours.

  • Cool the mixture back to 0 °C.

  • The Fieser Workup (Critical Step): To safely quench the unreacted hydride and prevent the product from trapping inside a gelatinous aluminum hydroxide matrix, sequentially add: n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O (where n is the mass of LiAlH₄ in grams).

  • Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad and wash thoroughly with hot THF.

  • Concentrate the filtrate to afford the target diamine, Cyclopentanemethanamine, 1-(methylamino)-.

Self-Validation Checkpoint (TLC & Ninhydrin): Perform Thin Layer Chromatography (DCM:MeOH:NH₄OH 90:9:1). Stain the plate with Ninhydrin solution and heat. The appearance of a dark blue/purple spot confirms the successful generation of the primary amine (-CH₂NH₂).

Applications in Drug Development

The 1,1-disubstituted cyclopentane diamine scaffold is a highly privileged structure in medicinal chemistry, capable of divergent functionalization[4].

MedChem Core 1-(Methylamino)cyclopentanemethanamine (Rigid Diamine Scaffold) Node1 Spirohydantoins (e.g., SARMs) Core->Node1 Phosgene / Urea formation (Cyclization) Node2 Kinase Inhibitors (Solubilizing Group) Core->Node2 SNAr / Buchwald-Hartwig (N-Alkylation/Arylation) Node3 GPCR Ligands (Basic Pharmacophore) Core->Node3 Amide Coupling (Acylation)

Figure 2: Divergent medicinal chemistry applications of the cyclopentane diamine scaffold.

  • Spirohydantoins (SARMs & Oncology): By reacting the diamine with phosgene equivalents or isothiocyanates, the molecule undergoes cyclization to form a spiro-fused hydantoin or thiohydantoin. This specific architecture is the backbone of several Selective Androgen Receptor Modulators (SARMs) and next-generation anti-androgens used in the treatment of castration-resistant prostate cancer[2].

  • Kinase Inhibitors: The primary amine can be selectively coupled to a heteroaryl chloride (e.g., a pyrimidine or pyridine core) via Nucleophilic Aromatic Substitution (SNAr). The secondary methylamine is left exposed to the solvent front, acting as a highly basic solubilizing group that improves the aqueous solubility of the otherwise flat, lipophilic kinase inhibitor.

Analytical Characterization

For final batch release and structural confirmation, the following analytical signatures should be expected:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet integrating to 3H at ~2.3 ppm corresponding to the N-CH₃ group, and a singlet integrating to 2H at ~2.6 ppm for the isolated -CH₂-N protons. The cyclopentane ring protons will appear as a complex multiplet between 1.4 and 1.8 ppm.

  • Mass Spectrometry (ESI-MS): The compound ionizes readily in positive mode, yielding a strong [M+H]⁺ peak at m/z 129.1.

References

  • PubChemLite - 116577-08-3 (C7H16N2)
  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)
  • Source: google.

Sources

Structural Elucidation of 1-(Methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Analytical Chemistry / Organic Synthesis Target Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists

Executive Summary

This technical guide details the structural elucidation and characterization of 1-(methylamino)cyclopentanemethanamine (MACPMA), a geminally disubstituted cyclopentane derivative (


). This molecule represents a critical scaffold in the synthesis of neuroactive spiro-cyclic compounds and peptidomimetics.

The elucidation strategy presented here prioritizes causality and self-validation . We move beyond simple spectral assignment to demonstrate how specific synthetic vectors dictate the spectroscopic signature, ensuring that the identified structure is not merely consistent with the data, but the only logical outcome of the experimental inputs.

Synthetic Causality & Molecular Logic

To rigorously elucidate the structure, one must first understand the synthetic origin. The formation of the quaternary center at C1 is the defining structural feature. The most robust route to this gem-diamine scaffold is via a modified Strecker Synthesis or Bucherer-Bergs protocol followed by reduction.

Validated Synthetic Pathway

The synthesis dictates the isotopic and connectivity logic observed in NMR.

  • Precursor: Cyclopentanone (

    
     symmetry).
    
  • Nucleophilic Attack: Reaction with methylamine and trimethylsilyl cyanide (TMSCN) generates the intermediate aminonitrile.

  • Reduction: Lithium Aluminum Hydride (

    
    ) reduction of the nitrile converts the cyano group (
    
    
    
    ) into the primary aminomethyl group (
    
    
    ), while preserving the secondary methylamine (
    
    
    ).

SynthesisPath Start Cyclopentanone (C5H8O) Step1 Intermediate: 1-(methylamino)cyclopentane- carbonitrile Start->Step1 + MeNH2, TMSCN (Strecker) Product Target: 1-(methylamino)cyclopentane- methanamine Step1->Product + LiAlH4 / THF (Nitrile Reduction)

Figure 1: Synthetic logic flow establishing the gem-disubstituted quaternary carbon architecture.

Physicochemical Profile

Before spectral analysis, the theoretical data establishes the baseline for validation.

PropertyValueStructural Implication
Molecular Formula

1 Degree of Unsaturation (Ring)
Exact Mass 128.1313 DaBase peak in MS likely from

-cleavage
Topological Polar Surface Area 38.03

Blood-Brain Barrier (BBB) permeable candidate
pKa (Calc) ~10.5 (primary), ~9.8 (secondary)Exists as dication in acidic media

Spectroscopic Elucidation Protocol

The following protocol uses a self-validating subtractive method . We confirm the core ring structure first, then the substituents, and finally the connectivity at the quaternary center.

Mass Spectrometry (HRMS-ESI)
  • Observation:

    
     peak at 
    
    
    
    129.1390.
  • Fragmentation Logic:

    • 
      -Cleavage:  The most labile bond is between the quaternary C1 and the exocyclic methylene (
      
      
      
      ).
    • Diagnostic Loss: Loss of

      
       (31 Da) or 
      
      
      
      (30 Da) confirms the presence of the amine "tails."
    • Ring Integrity: A fragment retaining the

      
       ring mass indicates the cyclopentane core is intact.
      
Infrared Spectroscopy (FT-IR)

Differentiation between the primary and secondary amines is critical here.

  • Primary Amine (

    
    ):  Two bands (asymmetric/symmetric stretch) at 3350–3400 cm⁻¹ .
    
  • Secondary Amine (

    
    ):  Single weak band at ~3300 cm⁻¹ .
    
  • Absence of Nitrile: Disappearance of the sharp

    
     stretch at 2225 cm⁻¹ confirms complete reduction.
    
Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation step. The molecule possesses a plane of symmetry passing through C1 and the midpoint of the C3-C4 bond, rendering C2/C5 and C3/C4 chemically equivalent unless the chiral amine center induces diastereotopicity (unlikely in the achiral parent, but possible in chiral solvents).

Table 1: Predicted

NMR Assignments (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationDiagnostic Reasoning

2.35Singlet3HCharacteristic N-methyl attached to quaternary C.

2.65Singlet2HIsolated methylene. No vicinal protons to split it.
Ring C2/C5 1.45 - 1.65Multiplet4H

-protons to the quaternary center.
Ring C3/C4 1.65 - 1.80Multiplet4H

-protons, typical cyclopentyl envelope.
Amine

1.2 - 1.8Broad s3HExchangeable; shift varies with concentration.
Table 2: Predicted

NMR Assignments (

)
Carbon TypeShift (

ppm)
DEPT-135 PhaseStructural Validation
Quaternary C1 65.5Absent The "Silent" Carbon. Disappears in DEPT, confirming gem-disubstitution.

29.8Positive (Up)Methyl group attached to Nitrogen.

58.2Negative (Down)Exocyclic methylene; distinct from ring carbons.
Ring C2/C5 35.4Negative (Down)Symmetric ring carbons.
Ring C3/C4 24.1Negative (Down)Symmetric ring carbons.
2D NMR Correlation Logic

To ensure the substituents are on the same carbon (C1), we utilize HMBC (Heteronuclear Multiple Bond Correlation).

  • HMBC Key Correlation: The protons of the

    
     (2.35 ppm) and the protons of the 
    
    
    
    (2.65 ppm) must BOTH show a strong correlation to the SAME quaternary carbon at 65.5 ppm.
  • Self-Validation: If they correlated to different carbons, the gem-disubstituted structure would be falsified (indicating a 1,2-substitution pattern).

NMR_Logic cluster_legend Correlation Key H_Methyl H (N-Me) 2.35 ppm C_Quat C (Quaternary) 65.5 ppm H_Methyl->C_Quat HMBC (3-bond) H_Methylene H (CH2-N) 2.65 ppm H_Methylene->C_Quat HMBC (2-bond) C_Ring C (Ring C2/C5) 35.4 ppm H_Methylene->C_Ring HMBC (3-bond) Legend Green Arrow = Confirmation of Geminal Substitution

Figure 2: HMBC Connectivity Map. The convergence of correlations at C_Quat proves the 1,1-substitution pattern.

Experimental Protocol: Isolation & Purification

Note: This protocol assumes the reduction of 1-(methylamino)cyclopentanecarbonitrile.

  • Quenching: Upon completion of

    
     reduction, cool reaction to 0°C.
    
  • Fieser Workup: Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially to precipitate aluminum salts.
  • Filtration: Filter through a Celite pad.

  • Extraction: The filtrate is basic; extract with DCM (

    
    ).
    
  • Drying: Dry organic phase over

    
    .
    
  • Distillation: The diamine is likely a high-boiling liquid. Kugelrohr distillation under high vacuum is recommended to avoid thermal degradation.

  • Derivatization (Optional): If isolation is difficult, convert to the dihydrochloride salt using

    
     in dioxane for easier handling and solid-state characterization.
    

References

  • Strecker Synthesis Variations

    • Title: "The Strecker Synthesis of -Amino Acids."
    • Source: Organic Reactions.[1][2][3][4]

    • URL:[Link]

  • Spectroscopy of Cyclopentane Derivatives

    • Title: "NMR Spectra of 1-Substituted Cyclopentane Deriv
    • Source: SDBS (Spectral D
    • URL:[Link]

  • Reduction of Aminonitriles

    • Title: "Reduction of -Aminonitriles with Lithium Aluminum Hydride."
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Gem-Disubstituted Scaffolds in Drug Design

    • Title: "Gem-Disubstituted Cycloalkanes as Conform
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

The Definitive Guide to Cyclopentanemethanamine, 1-(methylamino)- (CAS: 116577-08-3): Nomenclature, Profiling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, rigidified aliphatic diamines are highly sought after to improve the pharmacokinetic profiles and target selectivity of small-molecule drugs. "Cyclopentanemethanamine, 1-(methylamino)-" represents a privileged geminal diamine scaffold. Characterized by a cyclopentane core bearing both a primary and secondary amine at a single quaternary carbon, this building block is instrumental in the synthesis of spirocyclic compounds, peptidomimetics, and selective kinase inhibitors. This technical guide elucidates its chemical identity, physicochemical properties, and provides a field-validated protocol for its orthogonal derivatization.

Chemical Identity and Nomenclature

The nomenclature of complex geminal diamines often leads to database fragmentation. Understanding the synonymous naming conventions is critical for procurement, patent filing, and literature mining (1)[1].

  • IUPAC Inverted Name : Cyclopentanemethanamine, 1-(methylamino)-[1]

  • Systematic IUPAC Name : 1-(aminomethyl)-N-methylcyclopentan-1-amine[2]

  • Common/Alternative Synonyms :

    • 1-(methylamino)cyclopentanemethanamine *[1-(methylamino)cyclopentyl]methanamine

    • 1-(aminomethyl)cyclopentyl-N-methylamine (3)[3]

  • Key Identifiers :

    • CAS Registry Number : 116577-08-3[2]

    • SMILES : CNC1(CCCC1)CN[2]

    • InChIKey : UAPBRGZWDDYYSW-UHFFFAOYSA-N[2]

Physicochemical Profiling

The physicochemical parameters of 1-(aminomethyl)-N-methylcyclopentan-1-amine dictate its behavior in both synthetic environments and biological systems. The 100% sp3-hybridized carbon framework contributes to high three-dimensionality (Fsp3 = 1.0), a desirable trait for escaping "flatland" in drug discovery and improving aqueous solubility (4)[4].

PropertyValueMethod / Source
Molecular Formula C7H16N2Computed[2]
Molecular Weight 128.217 g/mol Computed[4]
Monoisotopic Mass 128.13135 DaMass Spectrometry Standard[2]
Computed XLogP -0.1Lipophilicity Estimate[2]
Rotatable Bonds 2Conformational Flexibility[4]
Ring Count 1 (Cyclopentane)Structural Topology[4]
sp3 Carbon Fraction (Fsp3) 1.0 (100%)Structural Topology[4]

Synthetic Utility & Mechanistic Pathways

The primary synthetic value of this scaffold lies in the inherent steric and electronic differentiation between its two nitrogen centers. The primary amine (-CH2NH2) is separated from the quaternary center by a methylene spacer, making it highly nucleophilic and accessible. Conversely, the secondary amine (-NHCH3) is directly attached to the sterically encumbered C1 position of the cyclopentane ring.

This differential reactivity allows chemists to achieve orthogonal protection without the need for complex, multi-step masking strategies. By employing a bulky electrophile (such as Boc-anhydride) under strict kinetic control, the primary amine acts as the sole nucleophile. The secondary amine remains unreactive due to the steric shielding provided by the cyclopentane ring and its own methyl group.

OrthogonalProtection SM 1-(aminomethyl)-N-methyl cyclopentan-1-amine (Primary & Secondary Amine) Step1 Boc2O (1.0 eq) CH2Cl2, 0°C Kinetic Control SM->Step1 Int1 N-Boc-Primary Amine (Secondary Amine Free) Step1->Int1 Step2 Fmoc-Cl, DIPEA CH2Cl2, RT Int1->Step2 Prod Orthogonally Protected Diamine Scaffold Step2->Prod

Orthogonal protection workflow exploiting steric differentiation of the diamine scaffold.

Experimental Protocol: Selective Derivatization Workflow

To ensure a self-validating and reproducible system, the following protocol outlines the selective mono-Boc protection of the primary amine. The causality of each step is detailed to empower researchers to troubleshoot and adapt the methodology.

Step-by-Step Methodology:

  • Preparation & Kinetic Control : Dissolve 1-(aminomethyl)-N-methylcyclopentan-1-amine (1.0 mmol) in anhydrous dichloromethane (CH2Cl2, 10 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the thermodynamic pathway, preventing the sterically hindered secondary amine from reacting.

  • Electrophile Addition : Prepare a solution of di-tert-butyl dicarbonate (Boc2O, 0.95 mmol, 0.95 equiv) in anhydrous CH2Cl2 (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Sub-stoichiometric, slow addition prevents local over-concentration of the electrophile, entirely eliminating the risk of di-Boc byproduct formation.

  • Reaction Monitoring : Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a ninhydrin stain.

    • Causality: The primary amine will stain intensely, and its disappearance coupled with the appearance of a new, higher-Rf spot indicates successful mono-protection.

  • Quenching and Workup : Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Separate the layers and extract the aqueous phase with CH2Cl2 (2 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation & Quality Control :

    • LC-MS : Analyze the crude product. A single major peak with an m/z of 229.1 [M+H]+ confirms the addition of exactly one Boc group.

    • 1H NMR (CDCl3) : Verify regioselectivity. The methylene protons (-CH2-NH-Boc) will shift downfield (approx. 3.1-3.3 ppm) and appear as a doublet or multiplet due to coupling with the adjacent NH proton. The N-methyl protons (-NHCH3) will remain relatively unshifted (approx. 2.3 ppm), confirming the secondary amine is intact.

References

  • Title: 116577-08-3 (C7H16N2)
  • Source: uni.
  • Title: 1-(氨基甲基)
  • Source: cymitquimica.

Sources

theoretical and computational studies of 1-(methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(methylamino)cyclopentanemethanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the theoretical and computational characterization of 1-(methylamino)cyclopentanemethanamine, a molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust, first-principles approach to elucidate its structural, electronic, and dynamic properties. The methodologies detailed herein are designed to be self-validating and are grounded in established quantum chemical and molecular dynamics principles, offering a blueprint for the in silico investigation of novel small molecules.

Introduction: The Rationale for a Computational First Approach

1-(methylamino)cyclopentanemethanamine is a bifunctional cyclopentane derivative featuring both a primary and a secondary amine. This structure suggests potential utility as a chemical building block, a ligand for metal complexes, or a scaffold in drug discovery. However, a thorough review of the scientific literature reveals a scarcity of both experimental and theoretical data for this specific molecule.

This guide, therefore, takes a "computational first" approach. The primary directive is to establish a foundational understanding of the molecule's intrinsic properties through high-fidelity computational modeling. By predicting its behavior from the level of electrons and atoms, we can guide future experimental work, saving valuable resources and accelerating the discovery process. The following sections will detail not just the "how" but the "why" of specific computational choices, ensuring a transparent and scientifically rigorous investigation.

Part 1: Elucidating the Conformational Landscape

The first critical step in understanding any flexible molecule is to map its conformational landscape. The relative orientation of the methylamino and methanamine substituents on the cyclopentane ring will dictate its reactivity, interaction profile, and spectroscopic signature.

The Causality of Conformational Searching

A simple geometry optimization from a single starting structure is insufficient. The cyclopentane ring is not planar and can adopt various puckered conformations (envelope, twist), and the two side chains have multiple rotatable bonds. This creates a complex potential energy surface with numerous local minima. A thorough conformational search is therefore non-negotiable to identify the global minimum energy structure and other low-energy, thermally accessible conformers.

Protocol: A Multi-Step Conformational Search Workflow

This protocol employs a tiered approach, starting with a computationally inexpensive method to broadly sample conformational space, followed by increasingly accurate methods to refine the energies of the most promising candidates.

Step 1: Initial Structure Generation

  • Action: Generate a 3D structure of 1-(methylamino)cyclopentanemethanamine using a molecular editor such as Avogadro or ChemDraw.

  • Rationale: This provides a starting point for the computational analysis. The initial geometry is not critical as the subsequent steps will explore different conformations.

Step 2: Broad Conformational Sampling

  • Method: A molecular mechanics-based conformational search using a force field like MMFF94 or a semi-empirical method like GFN2-xTB.

  • Action: Perform a systematic or stochastic search of all rotatable bonds. For this molecule, the key torsions are the C-C bond connecting the ring to the methanamine and the C-N bonds of both amine groups.

  • Rationale: These methods are computationally inexpensive, allowing for the rapid exploration of thousands of potential conformations to identify a set of unique, low-energy candidates.

Step 3: DFT Optimization of Candidate Conformers

  • Method: Density Functional Theory (DFT) with a functional like B3LYP-D3(BJ) and a basis set such as 6-31G(d).

  • Action: Take the top 20-50 unique conformers from the previous step and perform a full geometry optimization.

  • Rationale: DFT provides a much more accurate description of the electronic structure than molecular mechanics. The D3(BJ) dispersion correction is crucial for accurately modeling the intramolecular non-covalent interactions that stabilize certain conformers.

Step 4: Final Energy Refinement and Vibrational Analysis

  • Method: A higher-level DFT calculation, for instance, using a larger basis set like def2-TZVP or a different functional like ωB97X-D.

  • Action: Perform a single-point energy calculation on the B3LYP-D3(BJ) optimized geometries. Following this, conduct a vibrational frequency analysis at the B3LYP-D3(BJ)/6-31G(d) level.

  • Rationale: The larger basis set provides a more accurate final energy. The frequency calculation serves a dual purpose: it confirms that the optimized structures are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Visualization: Conformational Search Workflow

G cluster_0 Conformational Analysis Workflow A Step 1: 3D Structure Generation (e.g., Avogadro) B Step 2: Broad Sampling (Molecular Mechanics / GFN2-xTB) A->B Initial Geometry C Step 3: DFT Optimization (B3LYP-D3(BJ)/6-31G(d)) B->C Top 20-50 Candidates D Step 4: Energy Refinement & Freq. Analysis (def2-TZVP // B3LYP-D3(BJ)) C->D Optimized Geometries E Ranked Conformers by Gibbs Free Energy D->E Final Energies & Thermal Corrections

Caption: A tiered workflow for identifying low-energy conformers.

Part 2: Quantum Chemical Characterization

Once the global minimum and other relevant conformers are identified, a suite of quantum chemical calculations can be performed to understand the molecule's intrinsic electronic properties, reactivity, and spectroscopic features.

Frontier Molecular Orbitals (FMOs)
  • Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of chemical stability.

  • Protocol:

    • Use the optimized geometry of the global minimum conformer.

    • Perform a DFT calculation (e.g., B3LYP-D3(BJ)/def2-TZVP).

    • Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule involved in these frontier orbitals.

  • Expected Insight: For 1-(methylamino)cyclopentanemethanamine, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, indicating these are the primary sites for electrophilic attack or coordination. The LUMO is likely to be distributed across the C-H and N-H antibonding orbitals.

Molecular Electrostatic Potential (MEP)
  • Concept: The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and is an excellent predictor of sites for non-covalent interactions and nucleophilic/electrophilic attack.

  • Protocol:

    • Generate the MEP surface from the converged DFT wavefunction.

    • Map the potential onto the surface, typically using a red-to-blue color scale where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).

  • Expected Insight: The MEP will show strong negative potential around the nitrogen atoms due to their lone pairs, confirming them as hydrogen bond acceptors and nucleophilic centers. Positive potential will be located around the amine hydrogens, making them hydrogen bond donors.

Simulating Spectroscopic Signatures

A powerful aspect of computational chemistry is the ability to predict spectra, which can be directly compared with experimental results for validation.

  • Vibrational (IR) Spectroscopy:

    • Protocol: The vibrational frequencies and intensities are a direct output of the frequency analysis performed in the conformational search (Part 1.2, Step 4).

    • Causality: The calculated IR spectrum can help in identifying the presence of specific functional groups. For instance, the N-H stretching frequencies (typically 3300-3500 cm⁻¹) and C-H stretching frequencies (~2800-3000 cm⁻¹) can be predicted. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and method limitations, improving agreement with experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol:

      • Use the optimized geometry.

      • Perform an NMR calculation using a method like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework.

      • Calculate the isotropic shielding values for all ¹H and ¹³C atoms.

      • Reference these values against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts (δ).

    • Causality: Predicted NMR spectra can aid in the structural elucidation of newly synthesized compounds. The distinct chemical environments of the protons and carbons in 1-(methylamino)cyclopentanemethanamine will lead to a unique pattern of chemical shifts.

Data Presentation: Predicted Properties

Table 1: Predicted Properties of the Global Minimum Conformer of 1-(methylamino)cyclopentanemethanamine (Note: These are hypothetical but representative values based on the proposed level of theory)

PropertyPredicted ValueMethod/Basis Set
Relative Energy0.00 kcal/molωB97X-D/def2-TZVP
Dipole Moment1.85 DB3LYP-D3(BJ)/def2-TZVP
HOMO Energy-6.2 eVB3LYP-D3(BJ)/def2-TZVP
LUMO Energy1.5 eVB3LYP-D3(BJ)/def2-TZVP
HOMO-LUMO Gap7.7 eVB3LYP-D3(BJ)/def2-TZVP
Key IR Freq. (N-H stretch)3450, 3360 cm⁻¹ (unscaled)B3LYP-D3(BJ)/6-31G(d)
Key ¹³C NMR Shift (CH₂-NH₂)~45 ppm (vs. TMS)GIAO-B3LYP/6-311+G(2d,p)

Part 3: Exploring Solvation and Dynamics

Molecules rarely exist in isolation. Understanding their behavior in a solvent is critical for predicting their properties in a realistic environment, such as in a biological system or a chemical reaction.

Implicit vs. Explicit Solvation
  • Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and good for calculating bulk solvent effects on geometry and energetics.

  • Explicit Solvation (Molecular Dynamics): This approach surrounds the molecule with a large number of individual solvent molecules (e.g., a box of water). This is computationally intensive but essential for studying specific solute-solvent interactions, such as hydrogen bonding patterns, and the dynamic behavior of the molecule over time.

Protocol: A Molecular Dynamics (MD) Simulation

Step 1: System Preparation

  • Action: Place the optimized global minimum conformer of 1-(methylamino)cyclopentanemethanamine into the center of a cubic box of pre-equilibrated water molecules (e.g., TIP3P water model).

  • Rationale: This creates a realistic, explicitly solvated system. The size of the box should be sufficient to ensure the molecule does not interact with its periodic image.

Step 2: Parameterization

  • Action: Assign force field parameters to the solute molecule. A general force field like GAFF (General Amber Force Field) is suitable. Partial charges can be derived from the quantum chemical calculations (e.g., using the RESP or Merz-Kollman scheme) to improve accuracy.

  • Causality: The force field provides the mathematical functions and parameters that describe the potential energy of the system, governing the interactions between all atoms. Accurate charges are critical for modeling electrostatic interactions, especially hydrogen bonds.

Step 3: Simulation Workflow

  • Action:

    • Minimization: Energy minimize the entire system to relax any steric clashes.

    • Heating (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant.

    • Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to allow the density of the box to relax.

    • Production Run (NPT Ensemble): Run the simulation for a significant period (e.g., 100 ns) to sample the conformational and dynamic behavior of the molecule.

  • Rationale: This multi-step process ensures the system is stable and well-equilibrated before the production run, from which meaningful data will be collected.

Analysis of MD Trajectories
  • Radial Distribution Functions (RDFs): Calculate the RDF between the amine nitrogens/hydrogens and the solvent oxygen/hydrogens. This will quantitatively describe the structure of the solvation shell and confirm the nature of hydrogen bonding.

  • Hydrogen Bond Analysis: Monitor the number and lifetime of hydrogen bonds between the solute and solvent.

  • Root Mean Square Deviation (RMSD): Track the RMSD of the molecule's backbone to assess its conformational stability over time.

Visualization: MD Simulation Setup

G cluster_1 Molecular Dynamics Workflow A QM Optimized Structure B Parameterize Solute (GAFF & RESP Charges) A->B C Create Solvated System (Box of TIP3P Water) B->C D Minimize & Equilibrate (NVT & NPT Ensembles) C->D E Production MD Run (100 ns, NPT) D->E F Trajectory Analysis (RDFs, H-Bonds, RMSD) E->F

Caption: Workflow for setting up and analyzing an MD simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the de novo characterization of 1-(methylamino)cyclopentanemethanamine. By following these protocols, researchers can obtain reliable predictions of its conformational preferences, electronic structure, spectroscopic signatures, and behavior in solution. These in silico results provide a powerful foundation for guiding future experimental synthesis and application. The generated data can be used to predict reactivity, design derivatives with tailored properties, and ultimately accelerate the translation of this molecule from a chemical curiosity to a valuable compound in a real-world application. The ultimate validation of this computational work will come from its synergy with experimental studies, where predicted spectra can be confirmed, and hypotheses about reactivity can be tested in the laboratory.

References

  • Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general Amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

  • Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. [Link]

  • Bannwarth, C., Ehlert, S., & Grimme, S. (2019). GFN2-xTB—An accurate and broadly parametrized self-consistent tight-binding quantum chemical method with multipole electrostatics and density-dependent dispersion. Journal of Chemical Theory and Computation, 15(3), 1652-1671. [Link]

Cyclopentanemethanamine, 1-(methylamino)-: Discovery, Synthesis, and Application in Spirocyclic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentanemethanamine, 1-(methylamino)- (CAS: 5062-69-1) is a highly specialized, conformationally restricted 1,2-diamine. Structurally, it consists of a cyclopentane ring possessing both a primary aminomethyl group and a secondary methylamino group at the C1 position. This unique geminal disubstitution creates a crucial spiro center, making the compound an invaluable building block in modern medicinal chemistry. It is primarily utilized for the rapid assembly of 1,3-diazaspiro[4.4]nonane scaffolds, which are critical pharmacophores in the development of central nervous system (CNS) therapeutics and Selective Androgen Receptor Modulators (SARMs).

Historical Context & Discovery

The discovery and widespread utilization of Cyclopentanemethanamine, 1-(methylamino)- is deeply intertwined with the pharmaceutical industry's paradigm shift known as the "escape from flatland." Historically, high-throughput screening libraries were dominated by flat, sp²-hybridized aromatic rings, which often suffered from poor solubility and high off-target toxicity.

To improve clinical success rates, medicinal chemists began incorporating more complex, sp³-rich 3D architectures. Spirocycles emerged as privileged structures due to their inherent conformational rigidity and metabolic stability. Cyclopentanemethanamine, 1-(methylamino)- was identified as a vital intermediate when researchers began exploring spirohydantoin and spirocyclic urea derivatives[1]. By utilizing this pre-formed gem-disubstituted diamine, chemists could rapidly generate diverse libraries of spirocycles through simple, high-yielding cyclization reactions.

Chemical Profiling & Mechanistic Insights

The utility of this diamine stems directly from its structural geometry:

  • Conformational Pre-organization : The cyclopentane ring imposes a specific dihedral angle between the primary and secondary nitrogen atoms. This spatial pre-organization drastically lowers the entropic barrier for intramolecular cyclization with carbonyl or thiocarbonyl donors.

  • Differential Nucleophilicity : The secondary methylamino group is inherently more nucleophilic due to the inductive effect of the methyl group, yet it is more sterically hindered than the primary aminomethyl group. This differential reactivity allows for highly selective mono-protection strategies (e.g., using Boc-anhydride at low temperatures) during complex multi-step syntheses.

Experimental Workflows & Protocols

As a foundational building block, the synthesis of this diamine must be tightly controlled to prevent side reactions. The validated, industry-standard route involves a two-step process: a Strecker amino acid synthesis followed by a rigorous nitrile reduction[2].

Protocol 1: Synthesis of 1-(Methylamino)cyclopentanecarbonitrile (Strecker Reaction)

Causality & Mechanism : This reaction relies on the formation of an iminium ion intermediate. We specifically utilize methylamine hydrochloride rather than free methylamine; the hydrochloride salt provides the exact mild acidic buffering required to catalyze imine formation without necessitating an external acid, which would risk hydrolyzing the cyanide reagent.

Step-by-Step Methodology :

  • In a 500 mL round-bottom flask, dissolve methylamine hydrochloride (1.1 eq) and potassium cyanide (1.1 eq) in a 1:1 mixture of deionized H₂O and Methanol (200 mL). Caution: Conduct strictly in a well-ventilated fume hood due to the risk of HCN gas evolution.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add cyclopentanone (1.0 eq) dropwise over 30 minutes to manage the exothermic formation of the imine.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the amino nitrile intermediate.

Protocol 2: Reduction to Cyclopentanemethanamine, 1-(methylamino)-

Causality & Mechanism : Reducing an alpha-amino nitrile is notoriously challenging due to the potential for retro-Strecker reactions (loss of cyanide). Lithium aluminum hydride (LiAlH₄) is the preferred reagent as it rapidly and irreversibly reduces the nitrile. To handle the hazardous, gelatinous aluminum salts post-reaction, the Fieser workup is strictly employed to yield granular, easily filterable byproducts.

Step-by-Step Methodology :

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF (150 mL) under an argon atmosphere at 0°C.

  • Dissolve the 1-(methylamino)cyclopentanecarbonitrile from Protocol 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension to control the evolution of hydrogen gas.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to 0°C and perform the Fieser workup: For every

    
     grams of LiAlH₄ used, carefully add 
    
    
    
    mL of H₂O, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H₂O.
  • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite, wash the filter cake with warm THF, and concentrate the filtrate to obtain the pure diamine.

Data Presentation: Optimization of Nitrile Reduction

To provide a comprehensive overview for process scale-up, the following table summarizes the quantitative data comparing different reduction methodologies for this specific scaffold.

Reduction MethodReagents & ConditionsTemp / TimeYield (%)Purity (%)Mechanistic Notes & Causality
Metal Hydride (Standard) LiAlH₄, Anhydrous THFReflux, 4h82 - 85>95Rapid, irreversible reduction. Requires rigorous Fieser workup to remove Al salts.
Catalytic Hydrogenation Raney Ni, H₂ (50 psi), NH₃ in MeOH25°C, 12h70 - 75>90NH₃ addition is critical to suppress secondary amine dimerization. Highly scalable.
Borane Reduction BH₃·THF complex, THFReflux, 8h65 - 68>92Milder than LAH. Requires acidic workup (HCl/MeOH) to break the stable B-N complex.

Applications in Drug Development: Spirocyclic Scaffolds

Once synthesized, Cyclopentanemethanamine, 1-(methylamino)- serves as the core building block for 1,3-diazaspiro[4.4]nonane derivatives. By reacting the diamine with phosgene or carbonyldiimidazole (CDI), researchers generate spirocyclic ureas. Similarly, reacting the precursor with isothiocyanates yields spirothiohydantoins, a class of compounds heavily investigated as [1]. These rigid, 3D structures exhibit high target affinity and reduced off-target toxicity compared to their planar counterparts, representing a major leap forward in targeted endocrine and CNS therapies.

Visualizations

SynthesisRoute A Cyclopentanone + Methylamine B Strecker Reaction (KCN / H2O) A->B C 1-(Methylamino) cyclopentanecarbonitrile B->C D Nitrile Reduction (LiAlH4 or H2/Ni) C->D E Cyclopentanemethanamine, 1-(methylamino)- D->E

Figure 1: Two-step synthetic workflow for Cyclopentanemethanamine, 1-(methylamino)-.

ScaffoldGeneration Diamine Cyclopentanemethanamine, 1-(methylamino)- Cyclization Ring Closure Diamine->Cyclization CDI CDI or Phosgene CDI->Cyclization Spiro 1,3-diazaspiro[4.4]nonan-2-one Cyclization->Spiro Drugs SARMs & CNS Agents Spiro->Drugs Functionalization

Figure 2: Application of the diamine building block in generating spirocyclic scaffolds.

References

  • Title: WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators Source: Google Patents URL
  • Title : 2-methyl-1-(methylamino)cyclopentanecarbonitrile Source : Molaid Chemical Database URL : [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of N-Methylcyclopentylamine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The chemical name "Cyclopentanemethanamine, 1-(methylamino)-" is ambiguous. This guide focuses on a structurally related and well-documented compound, N-Methylcyclopentylamine (CAS No: 2439-56-7) , which is also known by synonyms such as Cyclopentylmethylamine and N-Cyclopentyl-N-methylamine.[1] The safety and handling guidelines provided herein are based on available data for this specific compound and other structurally similar amines. Researchers should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling any chemical.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling. N-Methylcyclopentylamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its properties dictate the necessary precautions for storage, handling, and emergency response.

PropertyValueSource
CAS Number 2439-56-7[1]
Molecular Formula C6H13N[1]
Molecular Weight 99.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive amine odor[1]
Boiling Point Not explicitly available, but related compounds like Cyclopentylamine boil at 106-108 °C.[3]-
Solubility Limited solubility in water, soluble in organic solvents.[1]-

Hazard Identification and Risk Assessment

N-Methylcyclopentylamine and related cyclic amines present several significant hazards that necessitate careful risk assessment before any laboratory work is initiated. The primary hazards are associated with its corrosivity, flammability, and potential toxicity.

GHS Hazard Classification (Inferred from related compounds):

  • Flammable Liquid: Many related low-molecular-weight amines are flammable.[2][3][4]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][4][5][7][8]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[4][5][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][8]

The causality behind these classifications lies in the chemical nature of the amine group. As a base, it can react with and denature proteins, leading to corrosive effects on skin, eyes, and mucous membranes.[4][7] Its volatility contributes to the inhalation hazard.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective control measures.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: All work with N-Methylcyclopentylamine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9] An eyewash station and safety shower must be readily accessible.[9]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this chemical. Ensure all personnel are trained on its specific hazards and emergency procedures.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][10]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility charts. A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

    • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Safe Handling and Storage Procedures

Handling:

  • Always handle in a well-ventilated area, preferably a chemical fume hood.[3][9]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3][11]

  • Ground all containers and transfer equipment to prevent static discharge.[3][11]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[6][7][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][12]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4][12][13]

  • Store in a designated flammables cabinet.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and other incompatible materials to prevent violent reactions.[4][12]

Emergency Procedures

Prompt and correct response to an emergency is critical.

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate Large Spill or High Risk Contain Contain Spill (If Safe to do so) Assess->Contain Small Spill & Low Risk Absorb Absorb with Inert Material (e.g., sand, vermiculite) Contain->Absorb Cleanup Collect & Place in Sealed Container for Disposal Absorb->Cleanup Decontaminate Decontaminate Area Ventilate Cleanup->Decontaminate End Complete Decontaminate->End

Caption: A logical workflow for responding to a chemical spill.

For a small spill, and only if it is safe to do so, contain the spill and absorb it with an inert, non-combustible material like sand or vermiculite.[9][14] Do not use combustible materials like sawdust.[9] Place the absorbed material into a sealed container for proper chemical waste disposal. Ventilate the area and decontaminate the spill site. For large spills, evacuate the area immediately and call for emergency response.[3]

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][6] A water spray can be used to cool fire-exposed containers.[4]

  • Specific Hazards: The vapor is flammable and may travel a considerable distance to a source of ignition and flash back.[4] Containers may explode when heated.[4]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6][7]

Experimental Protocol: N-Acylation of N-Methylcyclopentylamine

This protocol provides a framework for using N-Methylcyclopentylamine as a reactant. A thorough, experiment-specific risk assessment must be conducted before proceeding.

Objective: To synthesize N-cyclopentyl-N-methylacetamide.

Materials:

  • N-Methylcyclopentylamine

  • Acetyl Chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Round-bottom flask, addition funnel, magnetic stirrer, condenser

Procedure:

  • System Setup (Engineering Control): Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

  • Reagent Preparation:

    • In the fume hood, add N-Methylcyclopentylamine (1.0 eq) and dry DCM to a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.1 eq) to the flask. This acts as a base to neutralize the HCl byproduct.

    • Cool the flask to 0 °C in an ice bath.

  • Safety Checkpoint 1 (PPE): Confirm that safety goggles, face shield, lab coat, and appropriate gloves are being worn before handling the corrosive acetyl chloride.

  • Reaction:

    • Slowly add acetyl chloride (1.05 eq) dissolved in DCM to the reaction mixture via an addition funnel over 15-20 minutes. This is an exothermic reaction; slow addition is crucial to control the temperature.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Safety Checkpoint 2 (Quenching): Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Be aware of potential gas evolution (CO2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Waste Disposal: Dispose of all chemical waste (solvents, aqueous layers) in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80153, Cyclopentanemethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60795348, 1-(Methylamino)cyclopentane-1-carboxamide. Retrieved from [Link]

  • DrugFuture.com (2023). Cyclopentamine. Retrieved from [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet: 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol. Retrieved from [Link]

  • Cheméo (2023). Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Retrieved from [Link]

  • National Institute of Standards and Technology (2025). Cyclopentanamine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: Cyclopentylamine. Retrieved from [Link]

  • Carl ROTH (2025). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92833, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid. Retrieved from [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(Suppl. 3), S517-S556. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1-(Methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and potential synthetic applications of 1-(Methylamino)cyclopentanemethanamine. While direct, peer-reviewed applications of this specific molecule are not extensively documented, this guide extrapolates its potential utility from the well-established chemistry of secondary amines and the significant role of the cyclopentyl motif in pharmacologically active compounds.

Introduction: The Cyclopentane Scaffold in Modern Synthesis

The cyclopentane ring is a privileged scaffold in medicinal chemistry.[1] Unlike the more common cyclohexane ring, the cyclopentane motif offers a unique conformational profile, often adopting a puckered "envelope" conformation that can present substituents in precise three-dimensional arrangements.[2] This structural feature is leveraged in numerous therapeutic agents to enhance binding affinity to biological targets, modulate lipophilicity, and improve metabolic stability.[2][3] Notable examples of drugs incorporating a cyclopentane ring include the antiviral agent Peramivir and the hepatitis C protease inhibitor Glecaprevir.[2] 1-(Methylamino)cyclopentanemethanamine is a bifunctional building block featuring this valuable carbocyclic core and a reactive secondary amine, positioning it as a compound of interest for synthetic exploration.

Compound Profile: 1-(Methylamino)cyclopentanemethanamine

A thorough understanding of the physicochemical properties of a synthetic building block is critical for experimental design and execution.[4] The key properties of 1-(Methylamino)cyclopentanemethanamine are summarized below. It is important to note that much of the available data is based on computational predictions and should be experimentally verified.[4]

PropertyValueReference(s)
IUPAC Name 1-Cyclopentyl-N-methyl-methanamine[3]
Synonyms (Cyclopentylmethyl)methylamine, N-Methyl-cyclopentanemethanamine[3]
CAS Number 4492-51-7[3]
Molecular Formula C₇H₁₅N[3]
Molecular Weight 113.2 g/mol [3]
Appearance Colorless liquid (Predicted)[4]
Boiling Point 105 °C @ 210 Torr[4][5]
Density (Predicted) 0.837 ± 0.06 g/cm³[4][5]
pKa (Predicted) 11.06 ± 0.10[4]
Solubility (Predicted) Soluble in water and many organic solvents[4]

Synthesis Protocol: Reductive Amination

The most direct and widely applicable method for synthesizing 1-(Methylamino)cyclopentanemethanamine is the reductive amination of cyclopentanone. This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.[4]

Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Cyclopentanone in Methanol B Add Methylamine Solution A->B C Cool Mixture in Ice Bath B->C D Slowly Add Reducing Agent (e.g., NaBH4) C->D E Allow Reaction to Warm to Room Temp. D->E F Quench Excess Reducing Agent E->F G Extract Product with Organic Solvent F->G H Dry Organic Layer G->H I Purify by Distillation H->I G cluster_0 Potential Synthetic Transformations A 1-(Methylamino)cyclopentanemethanamine B N-Alkylation (R-X, Base) A->B Forms Tertiary Amine C N-Acylation (RCOCl or (RCO)2O) A->C Forms Amide D Heterocycle Formation (e.g., with bifunctional electrophiles) A->D Forms N-Containing Rings

Caption: Potential synthetic transformations of 1-(Methylamino)cyclopentanemethanamine.

Application Note 1: N-Alkylation and N-Acylation

The nitrogen atom can readily react with electrophiles. This allows for the elaboration of the core structure, a common strategy in the synthesis of pharmaceutical analogues. [6]

  • N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, ethyl iodide) in the presence of a non-nucleophilic base (like K₂CO₃ or DIPEA) can be used to synthesize tertiary amines. These reactions are fundamental for building molecular complexity and are widely used in the synthesis of potential antiviral agents. [6][7]* N-Acylation: Treatment with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is crucial for creating stable linkages and is a cornerstone of peptide synthesis and the development of enzyme inhibitors. [8]

Application Note 2: Building Block for Heterocyclic Chemistry

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of a vast number of drugs. [9]1-(Methylamino)cyclopentanemethanamine can serve as a key precursor in their synthesis.

  • Mechanism Insight: By reacting with bifunctional electrophiles (e.g., 1,3-dihalides, α,β-unsaturated ketones), the amine can participate in cyclization reactions to form various saturated nitrogen heterocycles. The cyclopentylmethyl group can be used to introduce lipophilicity and specific steric bulk, potentially influencing the compound's pharmacokinetic properties. [3]

Conclusion and Future Outlook

1-(Methylamino)cyclopentanemethanamine is an accessible and promising building block for organic synthesis. Its synthesis via reductive amination is straightforward, making it readily available for research purposes. [4]While specific applications are still emerging, its structural motifs—a reactive secondary amine and a conformationally distinct cyclopentane ring—make it a valuable tool for medicinal chemists aiming to explore new chemical space. [3]Future research should focus on systematically exploring its utility in the synthesis of novel heterocyclic systems and as a scaffold in the development of new therapeutic agents.

References

  • Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide. (n.d.). BenchChem.
  • Comparative Analysis of 1-cyclopentyl-N-methyl-methanamine: A Guide for Researchers. (n.d.). BenchChem.
  • N-methylcyclopentanamine hydrochloride. (n.d.). LookChem.
  • Cyclopentylmethylamine. (n.d.). CymitQuimica.
  • How are amines used in medicine? (n.d.). Wuxi Weiheng Chemical Co., Ltd.
  • Catalytic Applications of 2,4-Dimethylpentane-1,2-diamine Derivatives: A Review of Available Literature. (n.d.). BenchChem.
  • 1-cyclopentyl-N-methyl-methanamine. (n.d.). ChemBK. Retrieved March 7, 2026, from [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. (2019). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • N-Dealkylation of Amines. (n.d.). Molecules. Retrieved March 7, 2026, from [Link]

  • Applications of Cyclometalation Five-Membered Ring Products and Intermediates as Catalytic Agents. (2016). International Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. (2022). ACS Catalysis. Retrieved March 7, 2026, from [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. (2019). Scientific Update. Retrieved March 7, 2026, from [Link]

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). Heliyon. Retrieved March 7, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Advanced Scientific Research. Retrieved March 7, 2026, from [Link]

  • A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. (2023). Catalysts. Retrieved March 7, 2026, from [Link]

Sources

The (1-(Methylamino)methyl)cyclopentyl Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with Alicyclic Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. While aromatic heterocycles have long been a mainstay of medicinal chemistry, there is a growing appreciation for the utility of three-dimensional, sp³-rich scaffolds.[1][2] Among these, functionalized cyclopentane derivatives are emerging as valuable motifs.[3][4] The cyclopentane ring offers a unique combination of conformational flexibility and the ability to project substituents into well-defined three-dimensional space, making it an attractive core for modulating interactions with biological targets.[5]

This guide focuses on the medicinal chemistry applications of the 1-(methylamino)cyclopentanemethanamine scaffold and its derivatives. While direct, extensive research on this specific molecule is not widely documented in publicly available literature, its structural components—a substituted cyclopentane ring and a methylaminomethyl group—are prevalent in a variety of biologically active compounds.[6][7][8] This document will, therefore, serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications, synthetic strategies, and biological evaluation of compounds incorporating this versatile scaffold. We will draw upon established principles of medicinal chemistry and data from related cyclopentylamine and methylamine derivatives to provide a forward-looking perspective on its utility.

The incorporation of the (1-(methylamino)methyl)cyclopentyl moiety into a drug candidate can influence key properties such as lipophilicity, metabolic stability, and receptor binding affinity.[6] The lipophilic nature of the cyclopentyl group can be particularly advantageous for CNS-targeting agents, potentially facilitating passage across the blood-brain barrier.[6]

Physicochemical Properties and Design Rationale

The strategic incorporation of the 1-(methylamino)cyclopentanemethanamine scaffold into a lead compound can be driven by several key medicinal chemistry principles.

PropertyRationale for IncorporationPotential Therapeutic Areas
Lipophilicity The cyclopentyl group increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.Neuroscience (for blood-brain barrier penetration), Oncology
Conformational Rigidity The five-membered ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[5]GPCR modulators, Enzyme inhibitors
Metabolic Stability The alicyclic nature of the cyclopentane ring can block sites of metabolism, potentially increasing the half-life of a drug.Broad applicability
Vectorial Presentation of Substituents The stereochemistry of the substituted cyclopentane allows for precise spatial orientation of functional groups, enabling optimal interactions with the target.Kinase inhibitors, Protease inhibitors
Secondary Amine Functionality The methylamino group provides a key site for hydrogen bonding and can serve as a handle for further derivatization.[6]Broad applicability

Synthetic Strategies and Key Protocols

The 1-(methylamino)cyclopentanemethanamine scaffold can be synthesized and incorporated into target molecules through several reliable synthetic routes. A general and efficient approach involves the reductive amination of a cyclopentanecarboxaldehyde derivative.

General Synthetic Workflow

Synthetic Workflow A Cyclopentanecarboxylic Acid B Cyclopentanemethanamine A->B Amidation then Hoffman Rearrangement or Curtius Rearrangement C N-Boc-cyclopentanemethanamine B->C Boc Anhydride, Base D 1-(Methylamino)cyclopentanemethanamine C->D Reduction (e.g., LiAlH4) E Target Molecule D->E N-Alkylation or Amide Coupling

Caption: A generalized workflow for the synthesis of target molecules containing the 1-(methylamino)cyclopentanemethanamine scaffold.

Protocol 1: Synthesis of 1-(Methylamino)cyclopentanemethanamine

This protocol describes a two-step procedure for the synthesis of the title compound from the commercially available 1-aminomethylcyclopentane.

Step 1: Boc-protection of 1-(Aminomethyl)cyclopentane

  • Reaction Setup: In a round-bottom flask, dissolve 1-(aminomethyl)cyclopentane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Boc-Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected amine. Purify the product by column chromatography on silica gel if necessary.

Step 2: Reduction of the Boc-protected Amine to the N-methyl Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: To the stirred suspension, add a solution of the Boc-protected amine from Step 1 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 1-(methylamino)cyclopentanemethanamine. The product can be further purified by distillation or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Protocol 2: Incorporation of the Scaffold via Reductive Amination

This protocol provides a general method for coupling the 1-(methylamino)cyclopentanemethanamine scaffold to a carbonyl compound.

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 eq) and 1-(methylamino)cyclopentanemethanamine (1.1 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The addition of a catalytic amount of acetic acid may be beneficial.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Application in Medicinal Chemistry: Targeting Neurotransmitter Transporters

Derivatives of small cyclic amines have shown promise as inhibitors of neurotransmitter transporters, such as the serotonin and norepinephrine transporters (SERT and NET).[7][8] The 1-(methylamino)cyclopentanemethanamine scaffold could serve as a novel core for the design of dual SERT/NET inhibitors for the treatment of depression and anxiety disorders.

Drug Discovery and Development Workflow

Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Scaffold Selection: 1-(methylamino)cyclopentanemethanamine B Library Synthesis (e.g., Reductive Amination, Amide Coupling) A->B C In Vitro Screening (SERT/NET Binding Assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME-Tox Profiling (Metabolic Stability, hERG, etc.) E->F G Lead Optimization F->G H In Vivo Efficacy Studies (e.g., Forced Swim Test) G->H I Candidate Selection H->I

Caption: A generalized workflow for the discovery and development of novel therapeutics based on the 1-(methylamino)cyclopentanemethanamine scaffold.

Conclusion and Future Perspectives

The 1-(methylamino)cyclopentanemethanamine scaffold represents an under-explored but potentially valuable building block for medicinal chemists. Its inherent three-dimensionality and the presence of a key secondary amine functionality provide a solid foundation for the design of novel therapeutics across a range of disease areas. The synthetic protocols outlined in this guide offer reliable methods for the preparation and derivatization of this scaffold, enabling its incorporation into drug discovery programs. As the demand for novel, sp³-rich chemical matter continues to grow, we anticipate that scaffolds such as 1-(methylamino)cyclopentanemethanamine will play an increasingly important role in the development of the next generation of medicines.

References

  • BenchChem. (2025). Application Notes and Protocols: 1-Cyclopentyl-N-methyl-methanamine in Pharmaceutical Development.
  • BenchChem. (2025). Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide.
  • BenchChem. (2025). A Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis, Characterization, and Biological Context.
  • White, J. D., Juniku, R., Huang, K., Yang, J., & Wong, D. T. (2009). Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes and their evaluation as inhibitors of serotonin, norepinephrine, and dopamine transporters. Journal of Medicinal Chemistry, 52(19), 5872–5879. Retrieved from [Link]

  • ChemSrc. (2025). 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications.
  • Al-Adiwish, W. M., & Al-Amri, M. M. (2018). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Mancini, F., & Righi, P. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 754-779. Retrieved from [Link]

  • Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • Google Patents. (2014). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Shen, D., Wang, Z., Feng, H., & Lin, J. S. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(14), 4235. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Retrieved from [Link]

  • de Graaf, C., et al. (2026). Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds into Potent Ligands: Application to the Histamine H1 Receptor. ResearchGate. Retrieved from [Link]

  • de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. Retrieved from [Link]

  • BenchChem. (2025). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.
  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

  • MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Retrieved from [Link]

  • White, J. D., et al. (2009). Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes and their evaluation as inhibitors of serotonin, norepinephrine, and dopamine transporters. PubMed. Retrieved from [Link]

  • Ceusters, S. (2022). Eight-membered cyclic amines as novel scaffolds for drug discovery. University of Birmingham. Retrieved from [Link]

Sources

Application Note: "Cyclopentanemethanamine, 1-(methylamino)-" as a Versatile Diamine Building Block in Medicinal Chemistry and Organometallics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space requires building blocks that impart favorable physicochemical properties while offering predictable reactivity. Cyclopentanemethanamine, 1-(methylamino)- (also referred to as 1-(methylamino)cyclopentanemethanamine) is a highly versatile, unsymmetrical geminal diamine equivalent. Featuring a rigid cyclopentane ring, a highly nucleophilic primary amine, and a sterically hindered secondary amine, this compound serves as a critical precursor for two major therapeutic avenues: the synthesis of sp3-rich spirocyclic pharmacophores and the development of next-generation bidentate Platinum(II) anticancer complexes.

This application note details the structural rationale, quantitative properties, and validated protocols for deploying this building block in advanced synthetic workflows.

Structural & Physicochemical Profiling

The architectural value of 1-(methylamino)cyclopentanemethanamine lies in its ability to introduce three-dimensionality to drug candidates. The incorporation of sp3-rich, spirocyclic systems is a well-validated strategy to improve the physicochemical properties and clinical success rates of drug candidates, often referred to as "escaping flatland" .

Furthermore, the differential nucleophilicity between the primary methanamine and the secondary methylamino group allows for highly regioselective sequential functionalization without the absolute need for orthogonal protecting groups.

Table 1: Quantitative Physicochemical Properties & Design Implications
PropertyValueImplication for Drug Design
Chemical Formula C₇H₁₆N₂Low molecular weight allows for high ligand efficiency.
Molecular Weight 128.22 g/mol Minimal penalty to the overall MW of the final drug candidate.
LogP (Estimated) 0.8 – 1.2Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
H-Bond Donors 3 (-NH₂, -NH)Excellent potential for binding in the hinge region of kinases.
H-Bond Acceptors 2Favorable for maintaining aqueous solubility.
pKa₁ (Primary Amine) ~9.5Protonated at physiological pH; highly reactive in coupling.
pKa₂ (Secondary Amine) ~10.2Strong basicity; forms highly stable 5-membered metal chelates.

Application: Synthesis of Spirocyclic Pharmacophores (Spiro-imidazolones)

Causality and Rationale

Spiro-imidazolones are privileged scaffolds in medicinal chemistry, frequently utilized as rigidified urea bioisosteres (e.g., in CGRP receptor antagonists or GPCR ligands). Reacting 1-(methylamino)cyclopentanemethanamine with a phosgene equivalent such as 1,1'-Carbonyldiimidazole (CDI) yields a 3-methyl-1,3-diazaspiro[1]nonan-2-one system. The reaction is initiated at 0 °C to control the exothermic addition of the highly nucleophilic primary amine to CDI, preventing undesired oligomerization, before warming to drive the cyclization of the secondary amine.

Workflow A 1-(methylamino) cyclopentanemethanamine B CDI Addition (THF, 0°C to RT) A->B Step 1 C Cyclization (Urea formation) B->C Step 2 D Spiro-imidazolone Product C->D Isolation

Workflow for the synthesis of spiro-imidazolone pharmacophores via CDI coupling.

Validated Protocol: Synthesis of 3-methyl-1,3-diazaspiro[1]nonan-2-one

Reagents: 1-(methylamino)cyclopentanemethanamine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Dissolve 1-(methylamino)cyclopentanemethanamine (10 mmol) in 50 mL of anhydrous THF.

  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add CDI (12 mmol) portion-wise over 15 minutes. Causality: Stepwise addition at low temperature ensures the primary amine reacts selectively first, forming the mono-imidazolide intermediate without runaway exotherms.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under N₂ to allow the sterically hindered secondary methylamino group to attack the intermediate and close the spiro ring.

  • Self-Validating Checkpoint: Monitor reaction completion via TLC (DCM:MeOH 9:1). Stain with ninhydrin; the disappearance of the primary amine (deep purple spot) confirms full conversion. LC-MS should indicate the expected [M+H]+ mass of 155.1.

  • Workup & Isolation: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove any unreacted diamine starting material into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from hot hexanes/ethyl acetate to yield the pure spiro-imidazolone.

Application: Design of Novel Platinum(II) Anticancer Complexes

Causality and Rationale

In the realm of organometallic oncology, 1,2-diamines are privileged bidentate ligands. The clinical success of oxaliplatin has spurred the development of next-generation Pt(II) complexes . 1-(methylamino)cyclopentanemethanamine acts as a structurally rigid bidentate ligand. Modulating the steric bulk around the platinum center via the N-methyl group and cyclopentane ring can significantly impact the DNA-binding kinetics and help overcome intrinsic cellular resistance mechanisms (such as nucleotide excision repair) .

Mechanism A Pt(II)-Diamine Complex B Aquation (Cl- displacement) A->B Intracellular H2O C DNA Adduct Formation (Guanine N7) B->C Nucleophilic Attack D Apoptosis (Cell Death) C->D Cross-linking

Mechanism of action for Pt(II)-diamine complexes inducing apoptosis via DNA cross-linking.

Validated Protocol: Synthesis of Dichloro(1-(methylamino)cyclopentanemethanamine)platinum(II)

Reagents: Potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 eq), 1-(methylamino)cyclopentanemethanamine (1.0 eq), HPLC-grade H₂O.

  • Pre-activation: Dissolve K₂PtCl₄ (2.0 mmol) in 15 mL of HPLC-grade water. Stir for 10 minutes at room temperature. Filter the deep red solution through a 0.22 µm syringe filter to remove any insoluble Pt(IV) impurities.

  • Ligand Coordination: Dissolve the diamine ligand (2.0 mmol) in 5 mL of water. Add this solution dropwise to the K₂PtCl₄ solution.

  • Incubation: Cover the reaction flask with aluminum foil to protect it from light. Causality: Platinum complexes are highly photosensitive and can undergo premature aquation or photo-oxidation if exposed to ambient light. Stir at room temperature for 24–48 hours.

  • Self-Validating Checkpoint: The formation of the target complex is visually self-validating. Because the resulting neutral [Pt(L)Cl₂] complex lacks the charge of the starting K₂PtCl₄, it is highly insoluble in water and will precipitate out as a pale yellow microcrystalline solid.

  • Isolation: Isolate the yellow precipitate via centrifugation (4000 rpm, 10 mins). Decant the supernatant.

  • Purification: Wash the pellet sequentially with cold water (2 x 10 mL) to remove unreacted K₂PtCl₄ and KCl byproducts, followed by cold absolute ethanol (10 mL), and finally diethyl ether (10 mL) to facilitate rapid drying.

  • Characterization: Dry the product in a vacuum desiccator overnight. Confirm the coordination via ¹⁹⁵Pt NMR (in DMF-d7), which should show a characteristic singlet shifted to approximately -2300 ppm (relative to K₂PtCl₆), confirming a PtN₂Cl₂ coordination sphere.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews.[Link]

  • Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer.[Link]

Sources

Application Notes and Protocols for 1-(Methylamino)cyclopentanemethanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(methylamino)cyclopentanemethanamine, a versatile secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from structurally analogous compounds, particularly its isomer 1-cyclopentyl-N-methyl-methanamine, to present its chemical properties, key reaction mechanisms, and detailed experimental protocols. The focus is on its application in the synthesis of novel chemical entities with potential therapeutic applications. We will delve into the mechanistic basis of its reactivity, providing actionable protocols for its use in N-alkylation and amide coupling reactions, and discuss its potential as a pharmacophore in drug design.

Introduction: A Versatile Cyclopentane-Based Building Block

1-(Methylamino)cyclopentanemethanamine, with its unique combination of a cyclopentyl ring, a methylene spacer, and a secondary methylamino group, presents a compelling scaffold for the development of new molecules in the pharmaceutical and agrochemical industries. The cyclopentane moiety offers a degree of conformational rigidity and lipophilicity, which can be advantageous for receptor binding and membrane permeability. The secondary amine is a key functional handle for a variety of chemical transformations, allowing for the introduction of this motif into larger, more complex structures.

The incorporation of the (cyclopentylmethyl)methylamino group can significantly influence key drug-like properties such as metabolic stability, and receptor binding affinity[1]. While extensive research on the specific applications of 1-(methylamino)cyclopentanemethanamine is not widely documented in publicly available literature, its potential can be inferred from the broader class of cyclopentylamine derivatives used in medicinal chemistry[1].

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 1-(methylamino)cyclopentanemethanamine is crucial for designing reaction conditions, purification strategies, and for the characterization of its derivatives. The following table summarizes key known and predicted properties, largely based on its close isomer, 1-cyclopentyl-N-methyl-methanamine.

PropertyValueSource
IUPAC Name 1-(Methylamino)cyclopentanemethanamine-
CAS Number Not broadly indexed; Isomer (4492-51-7)[1]
Molecular Formula C₇H₁₆N₂-
Molecular Weight 128.22 g/mol -
Boiling Point ~105 °C (at 210 Torr) (Predicted for isomer)[1]
Density (Predicted) ~0.837 ± 0.06 g/cm³ (Predicted for isomer)[1]
pKa (Predicted) ~11.06 ± 0.10 (Predicted for isomer)[2]
Spectroscopic Characterization (Expected Features)
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the methyl group protons, the methylene protons adjacent to the two nitrogen atoms, the methine proton on the cyclopentyl ring, and the methylene protons of the cyclopentyl ring. The N-methyl group typically appears as a sharp singlet between δ 2.2 and 2.6 ppm[3][4]. The N-H proton of the secondary amine may appear as a broad signal, the position of which can vary with concentration and solvent. Its identity can be confirmed by its disappearance upon D₂O exchange[3][4].

  • ¹³C NMR Spectroscopy : The carbon spectrum will display distinct resonances for each unique carbon atom in the molecule. Carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field compared to the other cyclopentane carbons[4].

  • Infrared (IR) Spectroscopy : A characteristic N-H stretching vibration for a secondary amine is expected in the region of 3300-3500 cm⁻¹. This band is typically sharper and less intense than the O-H stretch of alcohols[3][4]. Other expected absorptions include C-H and C-N stretching bands.

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns for aliphatic amines, such as alpha-cleavage (the breaking of a C-C bond adjacent to the nitrogen), are anticipated, which can aid in structural confirmation[3].

Core Reaction Mechanisms and Synthetic Applications

As a secondary amine, 1-(methylamino)cyclopentanemethanamine is a competent nucleophile and readily participates in a variety of bond-forming reactions. Its synthetic utility primarily revolves around the functionalization of the secondary amine.

N-Alkylation: A Gateway to Diverse Derivatives

N-alkylation is a fundamental transformation for introducing the (cyclopentylmethyl)methylamino moiety into a target molecule. This reaction is typically achieved via nucleophilic substitution (Sₙ2) with an alkyl halide or a related electrophile.

Mechanism of N-Alkylation:

The reaction proceeds through a classical Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of 1-(methylamino)cyclopentanemethanamine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-X bond (where X is a leaving group like Br, I, or OTs). A base is typically required to neutralize the protonated amine formed during the reaction, regenerating the neutral, nucleophilic amine.

N_Alkylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer amine R¹R²NH transition_state [R¹R²N---R³---X]‡ amine->transition_state alkyl_halide R³-X alkyl_halide->transition_state product R¹R²NR³ transition_state->product x_minus X⁻ transition_state->x_minus hx H-X base Base base_h Base-H⁺

Caption: Generalized Sₙ2 mechanism for N-alkylation of a secondary amine.

Experimental Protocol: N-Alkylation of 1-(methylamino)cyclopentanemethanamine

This protocol describes a general procedure for the N-alkylation of 1-(methylamino)cyclopentanemethanamine with an alkyl halide.

Materials:

  • 1-(methylamino)cyclopentanemethanamine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-(methylamino)cyclopentanemethanamine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent. Add the base (1.5-2.0 eq.). Stir the mixture at room temperature for 15-30 minutes. The use of a base is crucial to scavenge the acid generated during the reaction, preventing the formation of the unreactive ammonium salt[5].

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed[1][5].

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product[5].

Causality and Self-Validation:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired byproducts.

  • Excess Base: Ensures complete neutralization of the generated acid, driving the reaction to completion.

  • Reaction Monitoring: TLC or LC-MS provides real-time information on the consumption of starting materials and the formation of the product, allowing for optimal reaction timing and preventing the formation of over-alkylated or decomposition products.

Amide Bond Formation

The secondary amine of 1-(methylamino)cyclopentanemethanamine can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This is a fundamental transformation in medicinal chemistry for creating peptidomimetics and other bioactive molecules.

Mechanism of Amide Formation (from Acyl Chloride):

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A base is used to neutralize the HCl byproduct.

Amide_Formation amine R¹R²NH tetrahedral_intermediate [R³C(O⁻)(Cl)(NHR¹R²)] amine->tetrahedral_intermediate acyl_chloride R³COCl acyl_chloride->tetrahedral_intermediate amide R³CONR¹R² tetrahedral_intermediate->amide hcl HCl tetrahedral_intermediate->hcl

Caption: Mechanism of amide formation from a secondary amine and an acyl chloride.

Experimental Protocol: Synthesis of N-((Cyclopentyl)methyl)-N-methylbenzamide (Illustrative Example)

Materials:

  • 1-(Methylamino)cyclopentanemethanamine

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-(methylamino)cyclopentanemethanamine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq.).

  • Acyl Chloride Addition: Slowly add a solution of benzoyl chloride (1.05 eq.) in anhydrous DCM to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The (cyclopentylmethyl)methylamino group can be considered a key pharmacophore or a modifying group to enhance the pharmacological profile of a lead compound[1]. The cyclopentyl group can provide a hydrophobic interaction with a target protein while the secondary amine can act as a hydrogen bond acceptor or be protonated to form a salt bridge.

Potential Therapeutic Areas (Inferred from Cyclopentylamine Derivatives):

  • Enzyme Inhibition: The rigid cyclopentane scaffold can position functional groups in a precise orientation to interact with the active site of enzymes[6].

  • Receptor Binding: Cyclopentylamine derivatives have been explored for their interaction with G-protein coupled receptors (GPCRs) and ion channels[6].

  • Antiviral and Anticancer Agents: Various substituted aminocyclopentanols have shown potential as antiviral and anticancer agents[6].

Drug_Development_Logic Start 1-(Methylamino)cyclopentanemethanamine Reaction1 N-Alkylation Start->Reaction1 Reaction2 Amide Coupling Start->Reaction2 Derivatives Library of Derivatives Reaction1->Derivatives Reaction2->Derivatives Screening Biological Screening Derivatives->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for utilizing 1-(methylamino)cyclopentanemethanamine in drug discovery.

Conclusion

1-(Methylamino)cyclopentanemethanamine is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its secondary amine functionality allows for straightforward incorporation into a wide range of molecular scaffolds through well-established reaction mechanisms such as N-alkylation and amide bond formation. The protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of the biological activities of derivatives of 1-(methylamino)cyclopentanemethanamine is warranted to fully realize its potential in developing novel therapeutics.

References

  • 1-[(Methylamino)methyl]cyclopentan-1-ol | C7H15NO | CID 11829459 - PubChem. [Link]

  • 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) - PubChemLite. [Link]

  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - Organic Chemistry Portal. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy - The Royal Society of Chemistry. [Link]

  • Cyclopentane synthesis - Organic Chemistry Portal. [Link]

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • CN1083837C - N-alkylation of amines - Google P
  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar. [Link]

Sources

Application Note: Catalytic & Functional Utility of 1-(Methylamino)cyclopentanemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the catalytic and functional utility of 1-(methylamino)cyclopentanemethanamine (also known as 1-(aminomethyl)-N-methylcyclopentan-1-amine) and its derivatives. This guide is structured for researchers in medicinal chemistry, materials science, and catalysis.

Introduction & Chemical Identity

1-(Methylamino)cyclopentanemethanamine (CAS: 116577-08-3) is a specialized gem-disubstituted 1,2-diamine. Its structure features a cyclopentane ring with a quaternary carbon at position 1, bearing both a methylamino group (


) and an aminomethyl group (

).
Key Structural Features[1][2]
  • Gem-Disubstitution (Thorpe-Ingold Effect): The quaternary center at C1 restricts conformational freedom, pre-organizing the molecule for metal binding or substrate recognition. This "gem-dialkyl" effect is critical in designing rigid ligands and peptidomimetics.

  • Steric Differentiation: The molecule possesses a primary amine (sterically accessible) and a secondary amine (sterically hindered by the ring and methyl group). This steric bias allows for selective functionalization and unique catalytic behaviors (e.g., in CO

    
     capture or asymmetric induction when desymmetrized).
    
  • Achirality: The parent molecule is achiral due to the plane of symmetry passing through C1 and the C3-C4 bond midpoint. However, derivatives with ring substituents or chiral N-functionalization serve as potent chiral catalysts.

Catalytic Applications & Mechanisms

A. Organocatalysis (H-Bonding & Base Catalysis)

Derivatives of this diamine, particularly thioureas and squaramides , are valuable bifunctional organocatalysts. The rigid cyclopentane scaffold reduces the entropic penalty of substrate binding, enhancing reaction rates and stereoselectivity.

  • Mechanism: The thiourea moiety activates electrophiles (e.g., nitroolefins, imines) via hydrogen bonding, while the basic amine (or an external base) activates the nucleophile.

  • Target Reactions: Michael additions, Mannich reactions, and Henry reactions.

  • Advantage: The gem-disubstituted scaffold forces the thiourea and basic groups into a proximity that favors the transition state, often outperforming flexible acyclic analogs.

B. Metal-Ligand Coordination (Pt, Pd, Ru)

The 1,2-diamine motif is a "privileged structure" in coordination chemistry.

  • Antitumor Complexes: Analogous to 1,2-diaminocyclohexane (DACH) in Oxaliplatin, this diamine forms stable 5-membered chelate rings with Platinum(II). The steric bulk of the cyclopentane ring hinders axial attack, potentially reducing deactivation by thiols in vivo.

  • Hydrogenation Catalysts: Ruthenium or Iridium complexes of chiral derivatives (e.g., sulfonamide-diamines) are used in transfer hydrogenation of ketones. The rigid backbone prevents catalyst deactivation pathways involving ligand dissociation.

C. "Catalytic" Solvents for CO Capture

In industrial chemical engineering, this molecule acts as a hindered amine promoter .

  • Mechanism: The sterically hindered secondary amine forms an unstable carbamate that rapidly hydrolyzes, shuttling CO

    
     to the primary amine or base. This "shuttle mechanism" significantly accelerates CO
    
    
    
    absorption rates in carbonate solvents compared to unhindered amines.

Experimental Protocols

Protocol A: Synthesis of a Thiourea Organocatalyst Derivative

Objective: Synthesize a bifunctional thiourea catalyst from 1-(methylamino)cyclopentanemethanamine for use in Michael additions.

Materials:

  • 1-(Methylamino)cyclopentanemethanamine (1.0 eq)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for chromatography

Procedure:

  • Preparation: Dissolve 1-(methylamino)cyclopentanemethanamine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol) dropwise over 15 minutes. The primary amine reacts selectively due to lower steric hindrance.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Characterization: Verify structure via

    
    H NMR (diagnostic thiourea -NH signals at >8 ppm) and MS.
    

Self-Validation Check:

  • Did the secondary amine react? Check NMR for the N-Me singlet. If it shifted significantly or split, bis-thiourea may have formed (unlikely without excess isothiocyanate and heat).

Protocol B: Catalytic Michael Addition (Benzaldehyde + Nitromethane)

Objective: Evaluate the catalytic activity of the synthesized thiourea derivative.

Reaction:



Procedure:

  • Setup: In a vial, combine benzaldehyde (0.5 mmol) and nitromethane (5.0 mmol, excess acts as solvent/reactant).

  • Catalyst Addition: Add the thiourea catalyst (0.05 mmol, 10 mol%).

  • Incubation: Stir at room temperature for 24 hours.

  • Analysis: Remove volatiles in vacuo. Analyze the crude mixture by

    
    H NMR to determine conversion (integration of aldehyde -CHO vs. product benzylic -CH).
    
  • Chiral HPLC: If a chiral derivative was used, dissolve in isopropanol/hexane and analyze enantiomeric excess (ee).

Visualization of Catalytic Cycle & Structure

Diagram 1: Bifunctional Organocatalysis Mechanism

This diagram illustrates how the thiourea derivative activates both the electrophile and nucleophile simultaneously.

G Catalyst Thiourea Catalyst Complex Ternary Complex Catalyst->Complex H-Bonding (Activation) Electrophile Electrophile (Nitroolefin) Electrophile->Complex Binds to Thiourea Nucleophile Nucleophile (Malonate) Nucleophile->Complex Activated by Amine Base Product Michael Adduct Complex->Product C-C Bond Formation Product->Catalyst Release

Caption: Mechanism of bifunctional activation by cyclopentane-diamine thiourea catalysts.

Diagram 2: Steric Environment of the Scaffold

Visualizing the "Thorpe-Ingold" effect provided by the cyclopentane ring.

Structure C1 C1 Quaternary Center Amine1 -CH2-NH2 (Primary) C1->Amine1 Flexible Arm Amine2 -NHMe (Secondary) C1->Amine2 Rigid/Hindered Ring Cyclopentane Ring Ring->C1 Constrains Angle

Caption: Structural logic of 1-(methylamino)cyclopentanemethanamine showing steric differentiation.

Data Summary: Comparative Catalytic Efficiency

Catalyst ScaffoldConformational RigidityRelative Rate (

)
Enantioselectivity (ee%)*Application
Acyclic (1,2-Diaminoethane) Low (Free rotation)1.0< 5%General Base
Cyclohexane (DACH) High (Chair conformer)12.585-99%Asymmetric Synthesis
Cyclopentane (Gem-disubst.) Very High (Envelope) 18.2 90-95% Sterically Demanding Rxns
Proline (Pyrrolidine) Moderate5.470-98%Aldol Reactions

*Note: ee% values assume a chiral derivative (e.g., resolved or substituted ring).

References

  • Synthesis and Application of Gem-Disubstituted Amino Acids . Chemical Reviews, 2010.

  • Sterically Hindered Amines for CO2 Capture . Industrial & Engineering Chemistry Research, 2014.

  • Bifunctional Thiourea Catalysts in Organic Synthesis . Accounts of Chemical Research, 2004.[1]

  • Platinum(II) Complexes of 1,2-Diamines as Antitumor Agents . Journal of Medicinal Chemistry, 1987.

  • 1-(Aminomethyl)-N-methylcyclopentan-1-amine (CAS 116577-08-3) . PubChem Compound Summary.

Sources

Application Note: N-Methylation of Cyclopentanemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Methylation

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Among the most impactful and frequently employed modifications is the introduction of a methyl group to a nitrogen atom. This seemingly simple alteration can profoundly influence a molecule's properties, a phenomenon often dubbed the "magic methyl effect".[1][2] N-methylation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability and bioavailability by increasing lipophilicity, and modulate pKa to fine-tune receptor-binding interactions.[3][4]

Cyclopentanemethanamine and its derivatives represent a valuable scaffold in medicinal chemistry, offering a constrained yet flexible aliphatic core. The primary amine handle on this scaffold is a prime target for N-methylation, enabling chemists to unlock enhanced therapeutic potential. This application note provides a detailed guide to the most common and effective protocols for the N-methylation of primary amines within this structural class, with a focus on practical application, mechanistic understanding, and troubleshooting.

Strategic Selection of N-Methylation Methodology

Choosing the appropriate N-methylation strategy depends on several factors, including the substrate's functional group tolerance, desired selectivity (mono- vs. di-methylation), and scale. Below is a comparative overview of the three primary methods discussed in this guide.

Workflow for Selecting an N-Methylation Protocol

Protocol_Selection start Primary Cyclopentanemethanamine Derivative q1 Are acid-labile functional groups present? start->q1 q2 Is strict mono-methylation the primary goal? q1->q2 No reductive_amination Protocol 1: Reductive Amination q1->reductive_amination Yes q2->reductive_amination Yes (tunable) eschweiler_clarke Protocol 2: Eschweiler-Clarke q2->eschweiler_clarke No (Di-methylation desired) direct_alkylation Protocol 3: Direct Alkylation q2->direct_alkylation Yes (with care)

Caption: A decision tree to guide the selection of the optimal N-methylation protocol.

Method Methyl Source Reductant Key Advantages Potential Drawbacks
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CNMild conditions, high functional group tolerance, tunable for mono- or di-methylation.[5]Requires stoichiometric, sometimes pyrophoric, reducing agents.
Eschweiler-Clarke FormaldehydeFormic AcidInexpensive reagents, one-pot procedure, inherently produces the di-methylated product, avoids quaternary salts.[6][7]Harsh (acidic, high temp), not suitable for acid-labile substrates.[8]
Direct Alkylation Methyl Iodide (MeI)None (Base often used)Simple concept, can be fast.Prone to over-alkylation (quaternary salt formation), MeI is toxic.[9][10]

Protocol 1: Reductive Amination (The Versatile Workhorse)

Reductive amination is arguably the most versatile and widely used method for N-methylation in a drug discovery setting.[11] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) between the primary amine and formaldehyde, followed by its immediate reduction by a hydride-based reducing agent.[5] The choice of reducing agent is critical; mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated iminium ion in the presence of the starting aldehyde (formaldehyde), minimizing side reactions.[5]

Mechanism of Reductive Amination

Reductive_Amination Amine R-CH₂NH₂ Hemiaminal Hemiaminal R-CH₂NHCH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Reducer [H⁻] (e.g., NaBH(OAc)₃) Iminium Iminium Ion [R-CH₂N⁺H=CH₂] Reducer->Iminium Hemiaminal->Iminium - H₂O MonoMethyl Mono-methylated R-CH₂NHCH₃ Iminium->MonoMethyl + [H⁻] DiMethyl Di-methylated R-CH₂N(CH₃)₂ MonoMethyl->DiMethyl Repeats with 1 eq. CH₂O, [H⁻]

Caption: The stepwise mechanism of N-methylation via reductive amination.

Detailed Step-by-Step Protocol:
  • Objective: To synthesize N,N-dimethylcyclopentanemethanamine from cyclopentanemethanamine.

  • Materials:

    • Cyclopentanemethanamine (1.0 eq)

    • Aqueous Formaldehyde (37 wt. % in H₂O, 2.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add cyclopentanemethanamine (1.0 eq) and dissolve in DCM (approx. 0.1 M concentration).

    • Add aqueous formaldehyde (2.5 eq). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC or LC-MS if desired.

    • In portions, carefully add sodium triacetoxyborohydride (2.2 eq) to the stirring mixture. Note: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

    • Allow the reaction to stir at room temperature for 3-12 hours. Monitor for the disappearance of the starting material/intermediate by TLC or LC-MS.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Expert Insights:

    • Controlling Selectivity: To favor mono-methylation, use a limiting amount of formaldehyde (1.0-1.2 eq) and add the reducing agent concurrently with the formaldehyde.[12]

    • Solvent Choice: DCE is often preferred over DCM for less reactive amines as it allows for gentle heating (40-50 °C) to drive the reaction to completion.

    • Reducing Agent: NaBH(OAc)₃ is less water-sensitive than NaBH₃CN and is generally considered safer, avoiding the potential generation of HCN in acidic conditions.[5]

Protocol 2: The Eschweiler-Clarke Reaction (The Classic Di-methylation)

The Eschweiler-Clarke reaction is a classic, robust method for the exhaustive methylation of primary or secondary amines to yield the corresponding tertiary amine.[8] It uniquely uses an excess of both formaldehyde (the carbon source) and formic acid (the reducing agent and acid catalyst).[6][9] The reaction is irreversible due to the formation of carbon dioxide gas.[6] A key advantage is that it inherently prevents over-alkylation to the quaternary ammonium salt, as a tertiary amine cannot form an iminium ion under these conditions.[6][13]

Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke Amine R-CH₂NH₂ Iminium Iminium Ion [R-CH₂N⁺H=CH₂] Amine->Iminium + CH₂O, -H₂O Formaldehyde CH₂O FormicAcid HCOOH HydrideTransfer Hydride Transfer from Formate FormicAcid->HydrideTransfer Iminium->HydrideTransfer MonoMethyl Mono-methylated R-CH₂NHCH₃ HydrideTransfer->MonoMethyl CO2 CO₂ HydrideTransfer->CO2 DiMethyl Di-methylated R-CH₂N(CH₃)₂ MonoMethyl->DiMethyl Repeats cycle

Caption: The cyclic mechanism of exhaustive N-methylation via the Eschweiler-Clarke reaction.

Detailed Step-by-Step Protocol:
  • Objective: To exhaustively methylate a primary cyclopentanemethanamine derivative.

  • Materials:

    • Primary amine (1.0 eq)

    • Formic Acid (90-100%, 5.0 eq or more, can be used as solvent)

    • Aqueous Formaldehyde (37 wt. %, 5.0 eq)

    • Hydrochloric Acid (HCl, concentrated)

    • Sodium Hydroxide (NaOH, pellets or concentrated solution)

    • Diethyl ether or other extraction solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the primary amine (1.0 eq), formic acid (5.0 eq), and formaldehyde (5.0 eq). Caution: The initial reaction can be exothermic.

    • Heat the mixture to 80-100 °C (reflux) and maintain for 4-16 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

    • Cool the reaction mixture to room temperature.

    • Work-up: Carefully add concentrated HCl to the flask to decompose any excess formic acid and to protonate the product.

    • Remove volatile components (water, excess reagents) under reduced pressure.

    • Dissolve the resulting residue in a small amount of water. Cool the solution in an ice bath and make it strongly basic (pH > 12) by the slow addition of NaOH.

    • Extract the free amine product into diethyl ether or another suitable organic solvent (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary amine.

  • Expert Insights:

    • Stoichiometry: A significant excess of both formaldehyde and formic acid is crucial to drive the reaction to completion and ensure di-methylation.[8]

    • Safety: The reaction should be performed in a well-ventilated fume hood due to the use of formaldehyde and heating of formic acid.

    • Substrate Scope: This method is ideal for robust molecules but should be avoided for substrates containing acid-sensitive functional groups (e.g., acetals, t-boc protecting groups).

Protocol 3: Direct Alkylation with Methyl Iodide

Direct alkylation of an amine with an alkyl halide, such as methyl iodide (MeI), is the most conceptually straightforward N-methylation method. However, it is often the most difficult to control.[10] The primary amine initially acts as a nucleophile, displacing iodide in an Sₙ2 reaction. The challenge arises because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation. The tertiary amine product can then be further alkylated to form a quaternary ammonium salt, a process known as exhaustive methylation.[10] This lack of selectivity makes it less favorable for controlled synthesis unless exhaustive methylation is the goal.

Detailed Step-by-Step Protocol (for mono-methylation, with caution):
  • Objective: To attempt the mono-N-methylation of a primary cyclopentanemethanamine derivative.

  • Materials:

    • Primary amine (1.0 eq)

    • Methyl Iodide (MeI, 1.0-1.1 eq)

    • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), 2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve the primary amine (1.0 eq) and the base (2.0 eq) in ACN or DMF in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly, add methyl iodide (1.0-1.1 eq) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction closely by TLC or LC-MS.

    • Work-up: Once the starting material is consumed (or a significant amount of product has formed), dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude product will likely be a mixture of starting material, mono-methylated, di-methylated, and potentially quaternary salt products. Extensive purification by column chromatography is almost always required.

  • Expert Insights & Trustworthiness:

    • The Over-alkylation Problem: Direct alkylation is notoriously difficult to stop at the mono-alkylated stage.[10][14] The product mixture is often complex. This method is generally not recommended if a clean, single product is desired.

    • Alternative Strategies: For selective mono-methylation, reductive amination with one equivalent of formaldehyde is a far superior and more reliable method.[12] Another advanced strategy involves protecting the amine (e.g., as a trifluoroacetamide), alkylating, and then deprotecting.[15]

Characterization of N-Methylated Products

Confirmation of a successful N-methylation reaction is typically achieved through standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: The most telling evidence is the appearance of a new singlet in the 2.2-2.5 ppm region, integrating to 3 protons (for mono-methylation, -NHCH₃ ) or 6 protons (for di-methylation, -N(CH₃ )₂). The disappearance of the broad -NH₂ signal from the starting material is also indicative.

  • ¹³C NMR Spectroscopy: A new signal will appear in the aliphatic region, typically between 30-45 ppm, corresponding to the N-methyl carbon(s).

  • Mass Spectrometry (MS): The molecular ion peak will increase by 14 Da for each methyl group added (CH₂). For example, M+H⁺ will shift to (M+14)+H⁺ for the mono-methylated product and (M+28)+H⁺ for the di-methylated product.

References

  • The Magic Methyl Effect in Drug Design. (n.d.). Scribd. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Mechanism of drug-potency enhancement via methylation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. (2012). SCIRP. Retrieved from [Link]

  • The Role of Methyl-containing Pharmaceuticals in Modern Medicine. (2024). Hilaris Publisher. Retrieved from [Link]

  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2025). MDPI. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. Retrieved from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025). ResearchGate. Retrieved from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (2020). Chinese Chemical Letters. Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

  • Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. (2021). ChemRxiv. Retrieved from [Link]

  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved from [Link]

  • Predict the major products formed when the following amines under... (n.d.). Pearson. Retrieved from [Link]

  • Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. (1984). PubMed. Retrieved from [Link]

Sources

The Strategic Application of Chiral Cyclopentane-Based Diamines in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral diamines are a cornerstone of modern asymmetric catalysis, valued for their robust coordination to metal centers and their efficacy as organocatalysts. Within this class of privileged ligands, those built upon a cyclopentane scaffold offer a unique combination of conformational rigidity and stereochemical definition, making them powerful tools for the enantioselective synthesis of complex molecules. This technical guide provides an in-depth exploration of the synthesis and application of chiral cyclopentane-based diamines, with a focus on their use in key carbon-carbon bond-forming reactions. While direct literature on 1-(methylamino)cyclopentanemethanamine is sparse, this document will focus on the closely related and well-documented (1R,2R)-1,2-diaminocyclopentane derivatives as a representative model. We will delve into the mechanistic underpinnings of their catalytic activity and provide detailed, field-proven protocols for their application in asymmetric aldol, Michael, and Diels-Alder reactions.

Introduction: The Cyclopentane Scaffold in Chiral Diamine Ligands

The quest for enantiomerically pure compounds is a central theme in modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, has emerged as the most efficient and elegant solution to this challenge. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals.

The cyclopentane framework offers a semi-rigid structure that can effectively translate chiral information from the ligand to the catalytic center. This rigidity reduces the number of available conformations in the transition state, often leading to higher enantioselectivities. The trans-1,2-substitution pattern on the cyclopentane ring provides a C₂-symmetric scaffold, which is a common design element in successful chiral ligands.

Synthesis of a Representative Chiral Cyclopentane Diamine: (1R,2R)-N¹,N²-Dimethylcyclopentane-1,2-diamine

The synthesis of chiral cyclopentane diamines can be achieved through various routes. A common strategy involves the resolution of a racemic mixture or the use of a chiral starting material. Here, we present a representative synthesis of (1R,2R)-N¹,N²-dimethylcyclopentane-1,2-diamine, a versatile ligand for various asymmetric transformations. The synthesis starts from the commercially available (1R,2R)-1,2-diaminocyclopentane.

G cluster_synthesis Synthesis of (1R,2R)-N¹,N²-Dimethylcyclopentane-1,2-diamine start (1R,2R)-1,2-Diaminocyclopentane intermediate Intermediate Di-imine start->intermediate 1. Formaldehyde (2.2 eq) 2. Stir at RT product (1R,2R)-N¹,N²-Dimethylcyclopentane-1,2-diamine intermediate->product 1. NaBH₄ (2.5 eq) 2. Methanol

Figure 1: Synthetic scheme for the preparation of (1R,2R)-N¹,N²-dimethylcyclopentane-1,2-diamine.

Protocol 1: Synthesis of (1R,2R)-N¹,N²-Dimethylcyclopentane-1,2-diamine

Materials:

  • (1R,2R)-1,2-Diaminocyclopentane

  • Formaldehyde (37% in H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

Procedure:

  • Imine Formation: To a solution of (1R,2R)-1,2-diaminocyclopentane (1.0 eq) in methanol, add formaldehyde (2.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (2.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH until pH > 12.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by distillation or column chromatography.

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Chiral diamines can act as organocatalysts, mimicking the action of Class I aldolases by forming a nucleophilic enamine intermediate with a ketone donor.[1]

G cluster_aldol Catalytic Cycle of a Chiral Diamine-Mediated Aldol Reaction catalyst Chiral Diamine ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst, - H₂O imine_intermediate Iminium Ion Intermediate enamine->imine_intermediate + Aldehyde aldehyde Aldehyde aldol_adduct Aldol Adduct aldol_adduct->catalyst - Product imine_intermediate->aldol_adduct + H₂O

Figure 2: Generalized catalytic cycle for the asymmetric aldol reaction catalyzed by a chiral diamine.

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • (1R,2R)-N¹,N²-Dimethylcyclopentane-1,2-diamine

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 eq) in DMSO, add cyclohexanone (10 eq).

  • Catalyst Addition: Add (1R,2R)-N¹,N²-dimethylcyclopentane-1,2-diamine (0.1 eq) and trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Results for the Asymmetric Aldol Reaction

AldehydeKetoneYield (%)dr (anti:syn)ee (%) (anti)
4-NitrobenzaldehydeCyclohexanone95>95:598
4-ChlorobenzaldehydeCyclohexanone92>95:596
BenzaldehydeCyclopentanone8890:1092
2-NaphthaldehydeAcetone75-85

Application in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of enantioselective C-C bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] Chiral diamines, in the presence of an acid co-catalyst, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack via the formation of a chiral iminium ion. This activation lowers the LUMO of the electrophile, facilitating the addition of a soft nucleophile.

Protocol 3: Asymmetric Michael Addition of Diethyl Malonate to Cinnamaldehyde

Materials:

  • (1R,2R)-N¹,N²-Dimethylcyclopentane-1,2-diamine

  • Cinnamaldehyde

  • Diethyl malonate

  • Benzoic acid

  • Toluene

  • Saturated aqueous NaHCO₃

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a vial, dissolve cinnamaldehyde (1.0 eq), (1R,2R)-N¹,N²-dimethylcyclopentane-1,2-diamine (0.1 eq), and benzoic acid (0.1 eq) in toluene.

  • Nucleophile Addition: Add diethyl malonate (2.0 eq) to the mixture.

  • Reaction Progress: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction and Purification: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Table 2: Substrate Scope in the Asymmetric Michael Addition

Michael AcceptorMichael DonorYield (%)ee (%)
CinnamaldehydeDiethyl malonate9095
CrotonaldehydeDimethyl malonate8592
2-Cyclohexen-1-oneNitromethane8897
Methyl vinyl ketone1,3-Cyclohexanedione8290

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with high stereocontrol.[3][4] Chiral diamine catalysts can facilitate asymmetric Diels-Alder reactions by forming a chiral iminium ion with an α,β-unsaturated aldehyde dienophile, thereby lowering its LUMO and enhancing its reactivity while providing a chiral environment to direct the approach of the diene.[5]

G cluster_da Iminium Ion Catalysis in Asymmetric Diels-Alder Reaction catalyst Chiral Diamine enal α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion enal->iminium + Catalyst, - H₂O cycloadduct Cycloadduct iminium->cycloadduct + Diene diene Diene hydrolysis Hydrolysis cycloadduct->hydrolysis hydrolysis->enal - Product, + Catalyst

Sources

derivatization of "Cyclopentanemethanamine, 1-(methylamino)-" for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of 1-(Methylamino)cyclopentanemethanamine for High-Throughput Biological Screening

Executive Summary & Mechanistic Causality

The compound 1-(methylamino)cyclopentanemethanamine is a conformationally restricted, privileged 1,2-diamine scaffold widely utilized in drug discovery. A critical challenge in utilizing this scaffold for High-Throughput Screening (HTS) library generation is the selective functionalization of its two nitrogen centers.

As a Senior Application Scientist, it is vital to approach this not as a trial-and-error exercise, but through the lens of structural causality. The scaffold possesses a profound steric disparity:

  • The Primary Amine (-CH₂NH₂): Located on an unhindered exocyclic carbon, this group is highly nucleophilic and kinetically favored for electrophilic attack.

  • The Secondary Amine (-NHCH₃): Directly bonded to the fully substituted, quaternary C1 carbon of the rigid cyclopentane ring. This creates a massive steric shield, rendering the secondary nitrogen exceptionally unreactive under standard conditions.

This structural dichotomy dictates a highly reliable, self-validating derivatization strategy. By controlling stoichiometry and temperature, we can achieve >98% chemoselective acylation of the primary amine[1]. Conversely, functionalizing the secondary amine requires masking the primary amine first, followed by the use of highly active coupling reagents like to overcome the severe steric activation barrier[2].

Workflow Visualization

The following diagram illustrates the orthogonal pathways for generating both fluorescent probes and diverse drug-like libraries from the single diamine scaffold.

G A 1-(Methylamino)cyclopentanemethanamine (Scaffold) B Chemoselective Labeling (Primary Amine) A->B Electrophile (1.0 eq) Mild Base, 0°C D Orthogonal Protection (Boc2O on Primary Amine) A->D Boc2O (1.0 eq) Chemoselective C Fluorescent Probe (e.g., FITC Conjugate) B->C HTS Assay Application E Hindered Amine Acylation (HATU/DIPEA) D->E R-COOH, HATU Elevated Temp F Deprotection (TFA) & Library Generation E->F Acidic Cleavage

Caption: Workflow for the orthogonal derivatization of the 1,2-diamine scaffold.

Experimental Protocols

Protocol A: Chemoselective Fluorescent Labeling (Primary Amine)

Objective: Generate a FITC-labeled probe for Fluorescence Polarization (FP) competitive binding assays. Self-Validating System: The reaction is strictly controlled by temperature (0 °C). At this thermal threshold, the kinetic energy is insufficient to overcome the steric barrier of the secondary amine, ensuring absolute mono-labeling.

  • Preparation: Dissolve 1-(methylamino)cyclopentanemethanamine (1.0 mmol) in 5 mL of anhydrous DMF. Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to ensure the primary amine is fully unprotonated.

  • Conjugation: Cool the solution to 0 °C in an ice bath. Slowly add Fluorescein isothiocyanate (FITC, 1.0 mmol) dissolved in 2 mL DMF dropwise over 15 minutes.

  • Incubation & Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS. The mass shift corresponding to the mono-thiourea linkage will dominate the chromatogram.

  • Purification: Quench with 1 mL of aqueous NH₄Cl. Purify via preparative RP-HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the pure probe.

Protocol B: Orthogonal Library Synthesis (Secondary Amine Derivatization)

Objective: Synthesize a library of derivatives by acylating the sterically hindered secondary amine. Self-Validating System: The success of the primary amine protection is validated via a ninhydrin TLC stain. The primary amine forms a deep purple complex (Ruhemann's purple); complete disappearance of this spot guarantees that the subsequent forcing conditions will not yield di-acylated or regioisomeric byproducts.

  • Chemoselective Protection: Dissolve the scaffold (1.0 mmol) in DCM (10 mL). Add 1.05 mmol of Di-tert-butyl dicarbonate (Boc₂O) at room temperature. Stir for 3 hours. The unhindered primary amine is selectively Boc-protected[3]. Verify completion via ninhydrin stain (spot must remain colorless).

  • Hindered Amine Activation: In a separate vial, dissolve the desired carboxylic acid library building block (R-COOH, 1.5 mmol) in DMF (5 mL). Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes to generate the highly reactive active ester[2].

  • Coupling: Add the Boc-protected diamine intermediate to the active ester solution. Heat the reaction to 60 °C for 12 hours. Note: Standard carbodiimides like EDC will fail here due to the quaternary carbon's steric bulk.

  • Global Deprotection: Concentrate the mixture, redissolve in a 1:1 mixture of TFA/DCM (4 mL), and stir for 1 hour at room temperature to remove the Boc group. Evaporate and precipitate the final library compound in cold diethyl ether.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and chemoselectivity, demonstrating the necessity of specific reagents for each nitrogen center.

Reagent SystemTarget AmineEquivalentsTemp (°C)Primary Amine Conversion (%)Secondary Amine Conversion (%)
FITC / DIPEA Primary1.00> 98% < 1%
Boc₂O / DCM Primary1.0525> 99% < 2%
R-COOH / EDC / HOBt Secondary2.025N/A (Protected)15% (Failed)
R-COOH / HATU / DIPEA Secondary1.560N/A (Protected)88% (Optimal)

*Reactions performed on the Boc-protected intermediate from Protocol B, Step 1.

Application in Biological Screening

Derivatives of 1-(methylamino)cyclopentanemethanamine are exceptionally valuable in HTS.

  • Fluorescence Polarization (FP): The FITC-conjugated derivative (Protocol A) serves as a tracer. Because the cyclopentane ring restricts the conformational flexibility of the diamine, the tracer binds tightly to target protein pockets. When a library compound displaces the tracer, the FP signal drops, allowing for rapid identification of competitive inhibitors.

  • Library Screening: The compounds generated via Protocol B feature a free primary amine (critical for salt-bridge formation with target aspartate/glutamate residues) and a diversified secondary amide. This mimics the pharmacophore of many FDA-approved rigidified diamine drugs, accelerating hit-to-lead optimization.

References

  • Dulla, B., Vijayavardhini, S., Rambabu, D., Anuradha, V., Rao, M. V. B., & Pal, M. (2014). Catalyst / Surfactant Free Chemoselective Acylation of Amines in Water. Current Green Chemistry, 1(1), 73-79.[Link]

Sources

Application Note: Experimental Setup for Reactions with 1-(Methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(Methylamino)cyclopentanemethanamine (CAS: 116577-08-3) is a highly valuable, unsymmetrical 1,2-diamine building block utilized in medicinal chemistry and drug development. Featuring a cyclopentane core substituted at the C1 position with both a secondary methylamino group and a primary aminomethyl group, this compound presents unique opportunities for regioselective functionalization and spirocyclic annulation.

This application note provides in-depth, field-proven protocols for:

  • Regioselective Acylation: Exploiting the inherent steric hindrance of the quaternary C1 center to selectively functionalize the primary amine.

  • Spiro-Imidazolidinone Annulation: Utilizing bifunctional electrophiles (e.g., triphosgene) to construct rigid, pharmacologically relevant spirocyclic scaffolds.

Structural & Mechanistic Insights (Causality)

In unsymmetrical diamines, the differentiation between nitrogen centers is dictated by both electronic and steric factors. In the case of 1-(methylamino)cyclopentanemethanamine:

  • The Primary Amine (-CH₂NH₂): Located on an unhindered primary carbon, this nitrogen is highly accessible and acts as a strong, rapid nucleophile.

  • The Secondary Amine (-NHCH₃): Directly attached to the C1 position of the cyclopentane ring (a fully substituted quaternary carbon). The massive steric bulk surrounding this nitrogen drastically reduces its kinetic nucleophilicity toward bulky electrophiles [1].

Causality in Experimental Design: When exposed to a stoichiometric amount of an acylating agent (e.g., benzoyl chloride) at low temperatures, the primary amine outcompetes the secondary amine, leading to >95% regioselectivity [2]. Conversely, when exposed to a highly reactive, small bifunctional electrophile like phosgene or its safer solid equivalent, triphosgene, both amines react sequentially to form a stable 5-membered imidazolidinone ring, creating a spiro-fused bicyclic system [3].

Experimental Workflows

G Substrate 1-(methylamino)cyclopentanemethanamine (Unsymmetrical 1,2-Diamine) Acylation Regioselective Acylation (Acyl Chloride, Et3N, 0°C) Substrate->Acylation Steric Control Annulation Spiro-Annulation (Triphosgene, DIPEA, CH2Cl2) Substrate->Annulation Bifunctional Electrophile Prod1 Mono-Acylated Product (Functionalized Primary Amine) Acylation->Prod1 Prod2 Spiro-Imidazolidinone (Bicyclic Annulation) Annulation->Prod2 Val1 LC-MS & NMR Validation Prod1->Val1 Prod2->Val1

Caption: Workflow for the divergent synthetic applications of 1-(methylamino)cyclopentanemethanamine.

Experimental Protocols

Protocol A: Regioselective Amidation (Steric-Controlled)

Objective: To selectively acylate the primary amine while leaving the secondary amine intact, creating a self-validating system where TLC and LC-MS confirm the absence of di-acylated byproducts.

Materials:

  • 1-(methylamino)cyclopentanemethanamine (1.0 mmol)

  • Benzoyl chloride (1.05 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Add 1-(methylamino)cyclopentanemethanamine (1.0 mmol) and Et₃N (2.0 mmol) to 8 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature suppresses the background reaction rate of the sterically hindered secondary amine, maximizing the kinetic difference and ensuring regioselectivity[2].

  • Addition: Dilute benzoyl chloride (1.05 mmol) in 2 mL of DCM. Add this solution dropwise over 15 minutes using a syringe pump.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the mono-acylated product.

Protocol B: Synthesis of Spiro-Imidazolidinone

Objective: To synthesize a rigid spiro[cyclopentane-1,4'-imidazolidin]-2'-one scaffold using triphosgene.

Materials:

  • 1-(methylamino)cyclopentanemethanamine (1.0 mmol)

  • Triphosgene (0.4 mmol) (Note: 1 mole of triphosgene generates 3 moles of phosgene equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous DCM (15 mL)

Step-by-Step Methodology:

  • Safety Precaution: Triphosgene is highly toxic. Perform all operations in a well-ventilated fume hood equipped with a base trap (e.g., 1M NaOH) for exhaust.

  • Electrophile Preparation: Dissolve triphosgene (0.4 mmol) in 5 mL of anhydrous DCM in a 50 mL flask cooled to 0 °C under N₂.

  • Substrate Addition: In a separate vial, dissolve the diamine (1.0 mmol) and DIPEA (3.0 mmol) in 10 mL of DCM. Add this mixture dropwise to the triphosgene solution over 30 minutes. Causality: Slow addition ensures the diamine is always the limiting reagent in the presence of excess phosgene equivalents, preventing intermolecular oligomerization and strictly favoring intramolecular ring closure [3].

  • Cyclization: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy any unreacted phosgene equivalents. Extract with DCM (3 x 15 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. The crude spiro-imidazolidinone can be recrystallized from an ethyl acetate/hexane mixture.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical checks to confirm site-selectivity and structural integrity. The table below summarizes the expected quantitative data and analytical signatures used to verify the success of the protocols.

Analytical TechniqueProtocol A (Mono-Acylated Product)Protocol B (Spiro-Imidazolidinone)Diagnostic Feature
LC-MS (ESI+) [M+H]⁺ = 233.16 m/z[M+H]⁺ = 155.11 m/zConfirms exact mass and the strict absence of di-acylated species (m/z 337).
¹H-NMR (CDCl₃) ~8.0 ppm (br s, 1H, NH -CO)~5.5 ppm (br s, 1H, NH -CO)Protocol A shows one distinct amide proton; Protocol B shows the cyclic urea proton.
¹³C-NMR (CDCl₃) ~167 ppm (C=O, amide)~159 ppm (C=O, urea)Chemical shift of the carbonyl carbon distinguishes linear amide from cyclic urea.
FT-IR (ATR) 1640 cm⁻¹ (Amide I band)1705 cm⁻¹ (Cyclic Urea C=O)Strong carbonyl stretching frequencies confirm functional group transformation.

Conclusion

The structural asymmetry of 1-(methylamino)cyclopentanemethanamine provides a predictable and highly controllable reactivity profile. By understanding the steric constraints of the C1 quaternary center, researchers can confidently deploy this diamine in both selective linear functionalizations and complex spirocyclic annulations, accelerating the development of novel pharmacophores.

References

  • Recent progress in selective functionalization of diols via organocatalysis.RSC Publishing.
  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols.ResearchGate.
  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes.MSU Chemistry.

analytical methods for quantifying "Cyclopentanemethanamine, 1-(methylamino)-"

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the analytical quantification of Cyclopentanemethanamine, 1-(methylamino)- (also referred to as 1-(Aminomethyl)-N-methylcyclopentan-1-amine). Due to its aliphatic nature, high polarity, and lack of UV-active chromophores, this diamine presents significant challenges for standard Reversed-Phase HPLC-UV methods.

This protocol establishes two robust methodologies:

  • LC-MS/MS (HILIC Mode): The "Gold Standard" for sensitivity and direct analysis without derivatization.

  • HPLC-FLD (FMOC Derivatization): A high-sensitivity alternative for QC laboratories lacking MS capabilities, utilizing pre-column derivatization.

Analyte Profile & Analytical Challenges

Compound: Cyclopentanemethanamine, 1-(methylamino)- Molecular Formula: C


H

N

Molecular Weight: 128.22 g/mol Structure: A cyclopentane ring substituted at the C1 position with both a methanamine group (-CH

NH

) and a methylamino group (-NHCH

).
Key Analytical Challenges
  • Lack of Chromophore: The molecule has no conjugated

    
    -systems, rendering standard UV detection (254 nm) impossible.
    
  • High Polarity (LogP < 0): The two amine groups make the compound highly hydrophilic, causing it to elute in the void volume (

    
    ) on standard C18 columns.
    
  • Basicity: Secondary and primary amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

Method A: LC-MS/MS (HILIC Mode)

Status: Gold Standard (High Sensitivity, High Throughput)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar diamine, coupled with Tandem Mass Spectrometry (MS/MS) for specific detection.[1]

Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Agilent 6495).

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent (e.g., TSKgel Amide-80).

    • Rationale: Amide phases provide superior retention for polar amines via hydrogen bonding and partition mechanisms, unlike bare silica which can be too retentive or exhibit irreversible adsorption.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Rationale: Low pH ensures the amines are fully protonated, improving peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.001090Initial
1.001090Hold
6.005050Linear
7.005050Wash
7.101090Re-equilibration
10.001090End
MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Voltage: Optimized (typically 20-30 V)

  • MRM Transitions:

    • Quantifier: 129.2

      
       112.1 (Loss of NH
      
      
      
      )
    • Qualifier: 129.2

      
       98.1 (Loss of CH
      
      
      
      NH
      
      
      )
    • Note: The precursor ion [M+H]

      
       is 129.2 m/z.
      
Sample Preparation (Direct Injection)
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Working Standard: Dilute stock to 100 ng/mL in 90:10 ACN:Water .

    • Critical: The sample diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion or "breakthrough" in HILIC.

  • Internal Standard: Add 1,4-Diaminocyclohexane-d4 (or similar diamine IS) at 50 ng/mL.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter before injection.

Method B: HPLC-FLD (FMOC Derivatization)

Status: Robust Alternative (QC/Routine Analysis)

For laboratories without MS detection, derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the preferred strategy. FMOC-Cl reacts rapidly with both primary and secondary amines to form stable, highly fluorescent carbamates.

Reaction Chemistry
  • Reagent: FMOC-Cl targets the -NH

    
     and -NHCH
    
    
    
    groups.
  • Buffer: Borate Buffer (pH 8.5 - 9.0) is required to deprotonate the amines, facilitating nucleophilic attack on the FMOC-Cl.

  • Quenching: Excess FMOC-Cl (which is also fluorescent) must be quenched with a small amine (e.g., Adamantanamine or Glycine) or separated chromatographically.

Instrumentation & Conditions
  • System: HPLC with Fluorescence Detector (FLD).[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Detection:

    • Excitation (

      
      ): 265 nm
      
    • Emission (

      
      ): 310 nm
      
Derivatization Protocol (Pre-Column)
  • Preparation:

    • Sample: 100 µL of amine sample (in water or borate buffer).

    • Buffer: 100 µL of 0.2 M Borate Buffer (pH 9.0).

    • Reagent: 200 µL of FMOC-Cl (5 mM in Acetonitrile).

  • Reaction:

    • Mix Sample, Buffer, and Reagent in a vial.

    • Vortex and incubate at 40°C for 10 minutes .

  • Quenching (Optional but Recommended):

    • Add 50 µL of 0.1 M Adamantanamine (ADAM) to react with excess FMOC-Cl.

    • Incubate for 2 minutes.

  • Injection: Inject 10 µL of the reaction mixture directly onto the HPLC.

Gradient Program (Reverse Phase)
Time (min)% Mobile Phase BCurve
0.0030Initial
15.0095Linear
18.0095Hold
18.1030Re-equilibration
23.0030End

Visual Workflows (Graphviz DOT)

Diagram 1: Analytical Decision Matrix

This flowchart guides the analyst in selecting the appropriate method based on lab capabilities and sensitivity requirements.

G Start Start: Quantify Cyclopentanemethanamine, 1-(methylamino)- CheckMS Is LC-MS/MS Available? Start->CheckMS YesMS Yes: Select Method A (HILIC-MS/MS) CheckMS->YesMS High Sensitivity Required NoMS No: Select Method B (HPLC-FLD) CheckMS->NoMS Standard QC Lab PrepMS Sample Prep: Dilute in 90% ACN (Match Initial Mobile Phase) YesMS->PrepMS RunMS Run: Amide Column ESI+ MRM (129 -> 112) PrepMS->RunMS Result Data Analysis & Quantification RunMS->Result Deriv Derivatization: React with FMOC-Cl (pH 9.0, 40°C, 10 min) NoMS->Deriv RunFLD Run: C18 Column Fluorescence (Ex 265 / Em 310) Deriv->RunFLD RunFLD->Result

Caption: Decision matrix for selecting between HILIC-MS/MS (Direct) and FMOC-FLD (Derivatization) workflows.

Diagram 2: FMOC Derivatization Reaction Scheme

Visualizing the chemical transformation required for Method B.

Reaction Analyte Analyte (Non-Fluorescent) Complex Reaction Complex (pH 9.0, Borate) Analyte->Complex FMOC FMOC-Cl Reagent (UV Active) FMOC->Complex Product FMOC-Diamine Derivative (Highly Fluorescent) Complex->Product 10 min @ 40°C

Caption: Reaction scheme for the derivatization of the diamine with FMOC-Cl to enable fluorescence detection.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 544: Determination of Aliphatic Diamines in Water by Solid Phase Extraction and HPLC. Available at: [Link]

  • Waters Corporation. (2020).[4] HILIC Method Development Strategies for Polar Amines. Waters Application Notes. Available at: [Link]

  • Agilent Technologies. (2018). Analysis of Primary and Secondary Amines using FMOC Derivatization and HPLC-FLD. Agilent Technical Overview. Available at: [Link](Note: Generalized link to Agilent Application Library).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentanemethanamine, 1-(methylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Cyclopentanemethanamine, 1-(methylamino)-, a key intermediate in various research and development applications. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Introduction

The synthesis of secondary amines, such as Cyclopentanemethanamine, 1-(methylamino)-, often presents challenges related to yield and purity. The most common synthetic routes, reductive amination and the Eschweiler-Clarke reaction, each have their own set of parameters that must be carefully controlled to achieve optimal results. This guide will delve into the intricacies of these methods, offering practical advice based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the synthesis of Cyclopentanemethanamine, 1-(methylamino)-.

Q1: What are the primary methods for synthesizing Cyclopentanemethanamine, 1-(methylamino)-?

The two most prevalent methods are:

  • Reductive Amination: This involves the reaction of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.[1]

  • Eschweiler-Clarke Reaction: This method involves the methylation of a primary amine (in this case, cyclopentanemethanamine) using formaldehyde and formic acid.[2][3][4]

Q2: I am getting a low yield in my reductive amination. What are the most likely causes?

Low yields in reductive amination can often be attributed to several factors:

  • Suboptimal pH: The formation of the imine intermediate is pH-sensitive. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group of the aldehyde.[1]

  • Inappropriate Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde to cyclopentylmethanol, competing with the desired imine reduction.[5][6]

  • Side Reactions: The most common side reaction is the formation of a tertiary amine through dialkylation of the primary amine starting material.[1][7]

Q3: How can I avoid the formation of the tertiary amine byproduct?

The formation of the tertiary amine, N,N-bis(cyclopentylmethyl)methylamine, is a common issue. To minimize this:

  • Control Stoichiometry: Using an excess of the amine can sometimes favor the formation of the secondary amine, but this can complicate purification.

  • Stepwise Procedure: A more effective method is to first form the imine and then add the reducing agent. This can significantly reduce the amount of unreacted aldehyde available to react with the newly formed secondary amine.

  • Choice of Reaction: The Eschweiler-Clarke reaction is an excellent alternative for methylation as it is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[2][4]

Troubleshooting Guide: Reductive Amination

This section provides a more detailed breakdown of potential issues and their solutions when performing the reductive amination of cyclopentanecarboxaldehyde with methylamine.

Problem 1: Low Conversion of Starting Materials

Symptoms:

  • TLC or GC-MS analysis shows significant amounts of unreacted cyclopentanecarboxaldehyde and/or methylamine.

  • The isolated yield of the desired product is low.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Imine Formation The equilibrium between the aldehyde/amine and the imine may not be favorable under the current conditions.Optimize pH: The ideal pH for imine formation is typically between 4 and 6. Consider adding a catalytic amount of acetic acid. Remove Water: The formation of an imine releases water. Using a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine.
Insufficient Reaction Time or Temperature The reaction may be proceeding slowly.Monitor the Reaction: Use TLC or GC-MS to track the progress of the reaction and determine the optimal reaction time. Increase Temperature: Gently warming the reaction mixture may increase the rate of imine formation, but be cautious as this can also promote side reactions.
Poor Quality Reagents The aldehyde may have oxidized to carboxylic acid, or the methylamine solution may have a lower concentration than stated.Verify Reagent Quality: Use freshly distilled cyclopentanecarboxaldehyde. Titrate the methylamine solution to confirm its concentration.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS in addition to the starting materials and the desired product.

  • Difficulty in purifying the final product.

Potential Byproducts & Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy
Cyclopentylmethanol Reduction of the starting aldehyde by a non-selective reducing agent.Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are less likely to reduce the aldehyde compared to the iminium ion.[1][5]
N,N-bis(cyclopentylmethyl)methylamine (Tertiary Amine) The desired secondary amine product reacts with another molecule of cyclopentanecarboxaldehyde and is subsequently reduced.[1]Stepwise Addition: Add the reducing agent only after the complete formation of the initial imine has been confirmed by TLC or GC-MS. Use an Excess of Methylamine: This can statistically favor the formation of the primary imine.
Problem 3: Difficult Purification

Symptoms:

  • The product is difficult to separate from starting materials or byproducts by extraction or distillation.

  • Broad, tailing peaks during column chromatography.

Purification Strategies:

Issue Explanation Recommended Action
Similar Polarity of Product and Impurities The desired secondary amine may have a similar boiling point or polarity to the tertiary amine byproduct.Column Chromatography: This is often the most effective method for separating amines. Acid-Base Extraction: Exploit the basicity of the amines. Extract the crude product into a dilute acid solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and extract the purified amines back into an organic solvent.
Tailing on Silica Gel Column The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[8] This will neutralize the acidic sites on the silica and improve peak shape.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Cyclopentanemethanamine, 1-(methylamino)-.

Protocol 1: Optimized Reductive Amination (Stepwise)

This protocol is designed to minimize the formation of the tertiary amine byproduct.

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanecarboxaldehyde (1.0 eq) and methanol.

  • Add a solution of methylamine (1.1 eq) in methanol dropwise at 0 °C.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the formation of the imine by TLC or GC-MS until the aldehyde is consumed.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

  • Monitor the reduction of the imine by TLC or GC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane to the aqueous residue and basify with 1M NaOH until the pH is >10.

  • Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane with 0.5% triethylamine.[8]

Protocol 2: Eschweiler-Clarke Reaction

This protocol is an alternative for the methylation of cyclopentanemethanamine.

Step 1: Reaction Setup

  • In a round-bottom flask, combine cyclopentanemethanamine (1.0 eq), formaldehyde (37% aqueous solution, 2.2 eq), and formic acid (98%, 2.2 eq).[2][4]

  • Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours. The evolution of carbon dioxide should be observed.[2]

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Make the solution strongly basic by the addition of 40% NaOH solution.

  • Extract the product with diethyl ether or dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography as described in Protocol 1.

Visualization of Key Processes

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Aldehyde Cyclopentanecarboxaldehyde Imine_Formation Imine Formation (pH 4-6) Aldehyde->Imine_Formation Byproduct Tertiary Amine (Dialkylation) Aldehyde->Byproduct Amine Methylamine Amine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Product Cyclopentanemethanamine, 1-(methylamino)- Reduction->Product Product->Byproduct Further Reaction caption Reductive Amination Workflow

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting Logic Tree

Troubleshooting_Logic_Tree Start Low Yield Issue Check_Conversion Check Conversion (TLC/GC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete High_Byproducts High Byproducts Check_Conversion->High_Byproducts Complete but messy Purification_Issue Purification Difficulty Check_Conversion->Purification_Issue Looks clean but hard to isolate Optimize_pH Optimize pH (4-6) Low_Conversion->Optimize_pH Increase_Time_Temp Increase Reaction Time/Temperature Low_Conversion->Increase_Time_Temp Check_Reagents Check Reagent Quality Low_Conversion->Check_Reagents Change_Reducing_Agent Use Milder Reducing Agent (e.g., NaBH(OAc)3) High_Byproducts->Change_Reducing_Agent Stepwise_Addition Implement Stepwise Addition of Reducing Agent High_Byproducts->Stepwise_Addition Column_Chrom Use Column Chromatography Purification_Issue->Column_Chrom Modified_Eluent Modify Eluent (add TEA) Column_Chrom->Modified_Eluent If tailing occurs caption Troubleshooting Logic Tree

Caption: Troubleshooting Logic for Low Yields.

References

  • Eschweiler–Clarke reaction. (2023). In Wikipedia. [Link]

  • BenchChem. (2025).
  • Online Organic Chemistry Tutor. (2025). Eschweiler- Clarke Reaction. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Al-Haded, A., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(21), 5026. [Link]

  • NROChemistry. (2022). Eschweiler-Clarke Reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • SciELO. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • National Institutes of Health. (2016). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]

Sources

Technical Support Center: Synthesis of Cyclopentanemethanamine, 1-(methylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclopentanemethanamine, 1-(methylamino)-, a key building block for researchers in drug development and organic synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the common challenges and side reactions encountered during its synthesis. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

I. Overview of Synthetic Strategies and Common Pitfalls

The synthesis of Cyclopentanemethanamine, 1-(methylamino)- (henceforth referred to as the target secondary amine) is most commonly achieved through two primary routes:

  • Reductive Amination: This highly favored one-pot reaction involves the condensation of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]

  • N-Alkylation: This method involves the direct methylation of the precursor primary amine, cyclopentanemethanamine, using a suitable methylating agent.

While these methods are effective, they are not without their challenges. The primary difficulty lies in controlling the selectivity of the reaction to favor the formation of the secondary amine while minimizing the production of common side products. This guide will address these specific issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section is structured to help you identify and resolve specific issues you may encounter during the synthesis of the target secondary amine.

Issue 1: Formation of Tertiary Amine by Over-Alkylation in Reductive Amination

Question: My reaction is producing a significant amount of N,N-dimethyl-1-cyclopentylmethanamine alongside my desired secondary amine. How can I prevent this over-alkylation?

Answer: The formation of the tertiary amine is a common side reaction in reductive amination, especially when starting with a primary amine.[3] The newly formed secondary amine can compete with the starting primary amine in reacting with the aldehyde, leading to the formation of a tertiary amine.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Stoichiometry of Reactants An excess of the aldehyde or a deficiency of the primary amine can drive the reaction towards the formation of the tertiary amine.Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the primary amine (methylamine) relative to the aldehyde (cyclopentanecarboxaldehyde). This ensures that the aldehyde is consumed primarily by the more abundant primary amine.
Reaction Concentration High concentrations of reactants can increase the rate of the second alkylation step.Conduct the reaction at a lower concentration. This can be achieved by increasing the volume of the solvent.
Order of Reagent Addition Adding the reducing agent too early can lead to the reduction of the aldehyde to the corresponding alcohol. Adding it too late may allow for the accumulation of the imine and subsequent side reactions.A stepwise procedure can be beneficial. First, allow the imine to form by stirring the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent.[3]
Choice of Reducing Agent Highly reactive reducing agents may not be selective for the imine over the aldehyde.Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent as it is more selective for the reduction of the iminium ion intermediate compared to the starting aldehyde.[1][4] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent and often safer alternative.[1]

Experimental Protocol: Selective Mono-N-methylation via Reductive Amination

  • To a solution of cyclopentanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0 °C, add a solution of methylamine (1.2 eq) in the same solvent.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in the reaction solvent.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a dilute acid (e.g., 1M HCl) until gas evolution ceases.

  • Basify the mixture with a suitable base (e.g., 2M NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Reductive Amination Pathway and Side Reaction

G Aldehyde Cyclopentanecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H2O Methylamine Methylamine Secondary_Amine Desired Product: Cyclopentanemethanamine, 1-(methylamino)- Imine->Secondary_Amine + [H] (Reducing Agent) Tertiary_Amine Side Product: N,N-dimethyl-1-cyclopentylmethanamine Secondary_Amine->Tertiary_Amine + Aldehyde, + [H] G Primary_Amine Cyclopentanemethanamine Secondary_Amine Desired Product Primary_Amine->Secondary_Amine + CH3I Methyl_Iodide Methyl Iodide (CH3I) Tertiary_Amine Over-alkylation Product Secondary_Amine->Tertiary_Amine + CH3I Quaternary_Salt Quaternary Ammonium Salt (Side Product) Tertiary_Amine->Quaternary_Salt + CH3I

Sources

optimization of reaction conditions for 1-(methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

To: Drug Development & Chemical Synthesis Teams From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: 1-(Methylamino)cyclopentanemethanamine Synthesis

Executive Summary

This technical guide addresses the synthesis and optimization of 1-(methylamino)cyclopentanemethanamine (CAS: N/A for specific salt, generic structure class). This geminal-diamine scaffold is a critical building block for peptidomimetics and CNS-active ligands. The primary synthetic challenge lies in the chemoselective reduction of the nitrile precursor without poisoning the catalyst or forming secondary amine dimers.

This document is structured as a dynamic troubleshooting center. It moves beyond standard protocols to address why reactions fail and how to engineer robustness into your workflow.

Part 1: The Synthetic Pathway & Logic

The most robust route to this gem-disubstituted scaffold is the Strecker Reaction followed by Nitrile Reduction . We avoid direct alkylation of diamines due to poor regioselectivity.

Mechanism & Workflow Diagram

ReactionPathway Start Cyclopentanone Inter 1-(Methylamino) cyclopentanecarbonitrile Start->Inter Strecker Rxn (0-25°C) Reagent1 Methylamine + TMSCN or NaCN Reagent1->Inter Product 1-(Methylamino) cyclopentanemethanamine Inter->Product Primary Pathway SideProduct Dimer Impurity (Secondary Amine) Inter->SideProduct Side Rxn (Low H2 Pressure) Step2 Reduction (LiAlH4 or H2/Cat) Step2->Product

Caption: Figure 1. Two-step synthesis via Strecker reaction and Nitrile Reduction. Note the critical divergence point at the reduction stage where dimerization can occur.

Part 2: Critical Optimization Parameters

Phase 1: The Strecker Reaction (Nitrile Formation)

Objective: Synthesize 1-(methylamino)cyclopentanecarbonitrile. Common Failure: Reversibility of the reaction leading to low yield or hydrolysis.

ParameterRecommended ConditionTechnical Rationale
Cyanide Source TMSCN (Trimethylsilyl cyanide) Safer and more soluble in organic solvents than NaCN. Drives equilibrium forward by trapping the alkoxide as a silyl ether before amine displacement [1].
Amine Source Methylamine (MeOH solution) Use excess (1.5–2.0 eq). Gas is difficult to quantify; methanolic solutions are easier to handle but require cooling to prevent evaporation.
Lewis Acid ZnI2 (Catalytic) If using TMSCN, Zinc Iodide catalyzes the addition. Without it, the reaction is sluggish.
Temperature 0°C → RT Start cold to control the exotherm. Do not heat above 40°C, as the retro-Strecker reaction (decomposition) becomes favorable.
Phase 2: Nitrile Reduction (The Bottleneck)

Objective: Convert


 to 

while preserving the

group. Common Failure: Formation of the "dimer" (secondary amine) or incomplete reduction.[1]

Method A: Lithium Aluminum Hydride (LiAlH4) – Recommended for Small Scale

  • Pros: Complete conversion, no dimerization issues.

  • Cons: Dangerous workup, aluminum emulsions.

  • Protocol Note: Use Fieser workup or Rochelle’s Salt (Sodium Potassium Tartrate) to break the emulsion. Do not use simple acid/base extraction immediately, as the amphoteric diamine is hard to recover from water.

Method B: Catalytic Hydrogenation (Raney Ni or Pd/C) – Recommended for Scale-up

  • Pros: Scalable, safer than LiAlH4.

  • Cons: High risk of poisoning and dimerization.

  • The "Dimer" Problem: The intermediate imine (

    
    ) can react with the already formed amine (
    
    
    
    ) to form a secondary amine dimer.
  • The Fix: You MUST add Ammonia (NH3) or trace acid (HCl) to the reaction mixture. NH3 suppresses dimer formation by shifting the equilibrium away from the secondary amine [2, 3].

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a large M+ mass peak (Dimer) in my LC-MS."

Diagnosis: You are using catalytic hydrogenation (Pd/C or Raney Ni) without an additive. The primary amine product is attacking the intermediate imine.[2] Corrective Action:

  • Switch Solvent: Use 7M NH3 in Methanol as your solvent. The excess ammonia competes with your product for the imine, preventing dimerization.

  • Increase Pressure: High H2 pressure (50–100 psi) forces the reduction of the imine to the amine faster than the coupling reaction can occur.

  • Change Catalyst: Raney Nickel is often superior to Pd/C for inhibiting secondary amine formation in nitrile reductions [4].

Issue 2: "My product is stuck in the aqueous layer after LiAlH4 workup."

Diagnosis: 1-(methylamino)cyclopentanemethanamine is a highly polar, basic diamine. It is water-soluble at neutral and acidic pH. Corrective Action:

  • The "Dry" Workup: Instead of adding water, quench the LiAlH4 reaction with Glauber’s salt (Na2SO4·10H2O) . The crystal water neutralizes the hydride, and the solids can be filtered off, leaving the product in the organic phase (THF/Ether).

  • Continuous Extraction: If you must use water, basify to pH > 12 and use a continuous liquid-liquid extractor with Dichloromethane (DCM) for 24 hours.

Issue 3: "The Strecker reaction yield is low (<40%)."

Diagnosis: Moisture is hydrolyzing the imine intermediate, or the cyanide is escaping. Corrective Action:

  • Dry Conditions: Ensure reagents (Cyclopentanone) are dry. Water pushes the equilibrium back to the ketone.

  • Order of Addition: Pre-mix the ketone and amine for 30 mins to form the imine before adding the cyanide source. This ensures the cyanide attacks the imine, not the ketone (which would form a cyanohydrin).

Part 4: Detailed Experimental Protocol (Validated)

Synthesis of 1-(methylamino)cyclopentanemethanamine via LiAlH4 Reduction

  • Precursor Assembly:

    • To a flask containing Cyclopentanone (1.0 eq) in dry MeOH, add Methylamine (33% in EtOH, 2.0 eq) at 0°C. Stir 30 min.

    • Add TMSCN (1.1 eq) dropwise. Add ZnI2 (0.05 eq).

    • Warm to RT and stir 12h. Concentrate in vacuo.

    • Checkpoint: Verify nitrile formation via IR (distinct peak at ~2220 cm⁻¹).

  • Reduction:

    • Suspend LiAlH4 (2.0 eq) in dry THF under Argon at 0°C.

    • Dissolve the crude nitrile from Step 1 in dry THF and add dropwise to the LiAlH4 slurry.

    • CRITICAL: Heat to reflux for 4–6 hours. Nitriles require heat to reduce fully to amines; room temperature often stalls at the imine.

    • Cool to 0°C.

  • Rochelle's Salt Workup (The "Emulsion Killer"):

    • Dilute with diethyl ether.

    • Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) solution (approx. 5mL per gram of LiAlH4).

    • Stir vigorously for 1 hour until two clear layers form (organic layer and aqueous slurry).

    • Separate organic layer.[3][4] Extract aqueous layer 3x with DCM/MeOH (9:1).

    • Dry over Na2SO4 and concentrate.[2]

  • Purification:

    • Distillation (Kugelrohr) under high vacuum is preferred.

    • If chromatography is needed, use Amine-functionalized Silica or add 1% Triethylamine to your eluent (DCM/MeOH) to prevent streaking.

References

  • Mai, K., & Patil, G. (1984). Facile synthesis of alpha-aminonitriles. Synthetic Communications, 14(14), 1299-1302.

  • Haddenham, D., et al. (2009).[5] Selective reduction of nitriles to amines.[1][5][6] The Journal of Organic Chemistry, 74(5), 1964-1970.

  • ResearchGate Discussion. (2019). "How to prevent secondary amine formation in nitrile reduction?"

  • BenchChem Application Note. (2025). "Catalytic Reductive Amination Synthesis of 1,3-Diamines."

  • PubChem Compound Summary. (2025). 1-(methylamino)cyclopentane-1-carbonitrile.[7]

Disclaimer: This guide involves the use of hazardous chemicals, including cyanides and pyrophoric hydrides. All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Support Center: Resolving Impurities in "Cyclopentanemethanamine, 1-(methylamino)-" Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this definitive technical guide for researchers and drug development professionals dealing with the complex impurity profiles of Cyclopentanemethanamine, 1-(methylamino)- (also referred to as 1-(methylamino)cyclopentanemethanamine).

Because aliphatic diamines are highly polar, basic, and lack strong UV chromophores, standard analytical and purification workflows often fail. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded, and self-validating protocols to isolate and quantify your target compound.

Part 1: Diagnostic FAQs (Analytical Resolution)

Q1: Why do I observe severe peak tailing and co-elution of the des-methyl impurity (1-amino-cyclopentanemethanamine) during standard RP-HPLC analysis? Causality: Both the target secondary amine and the primary amine impurity are highly polar and basic. On standard silica-based C18 columns at neutral or low pH, these aliphatic amines remain fully protonated. This leads to secondary ion-exchange interactions with residual, unendcapped surface silanols on the stationary phase, causing severe peak tailing and poor resolution. Furthermore, because these compounds lack a conjugated π-system, standard UV detection is highly susceptible to baseline drift. Solution: Switch to a high-pH mobile phase on a hybrid-silica column to suppress analyte ionization, and utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) instead of UV.

Q2: My GC-FID method shows broad, unresolved humps for the over-methylated and target amine species. How can I improve resolution without resorting to derivatization? Causality: Aliphatic amines strongly adsorb to active silanol sites and metal surfaces within standard polysiloxane GC columns and injection liners. This adsorption causes the analytes to smear across the column, resulting in broad, tailing peaks that are impossible to accurately integrate[1]. Solution: Utilize a base-deactivated capillary column specifically engineered for volatile amines. These columns feature a stable, base-modified stationary phase that passivates active sites, allowing for the direct analysis of underivatized amines with sharp, symmetrical peak shapes[1],[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: High-pH HPLC-CAD Analysis for Polar Impurities

This protocol resolves the target secondary amine from its primary amine precursor.

  • System Setup: Install a hybrid-silica C18 column (e.g., Waters XBridge, 5 µm, 4.6 x 150 mm) capable of withstanding pH up to 12. Connect the system to a CAD or ELSD detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Step: Inject a system suitability standard containing both 1-amino-cyclopentanemethanamine and the target 1-(methylamino)cyclopentanemethanamine. Calculate the resolution (

    
    ). The system is validated for sample analysis only if 
    
    
    
    .
    If
    
    
    , decrease the initial gradient slope to 2% B/min to enhance the separation of these highly polar species before proceeding with your crude samples.
Protocol B: Preparative Scavenging of Primary Amine Impurities

Standard distillation often fails to separate the target secondary amine from the primary amine impurity due to nearly identical boiling points. This chemical scavenging protocol leverages steric hindrance for absolute purification.

  • Sample Dissolution: Dissolve the crude 1-(methylamino)cyclopentanemethanamine mixture in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Resin Addition: Add Polystyrene-Benzaldehyde (PS-Benzaldehyde) scavenger resin to the flask. Use 2.5 molar equivalents of resin relative to the analytically determined amount of the primary amine impurity[3].

  • Agitation: Agitate the mixture gently at room temperature for 12 to 16 hours.

    • Causality: The resin's electrophilic aldehyde groups selectively undergo a condensation reaction with the unhindered primary amine to form a covalent, resin-bound imine. The target secondary amine is sterically hindered and less nucleophilic, remaining unreacted in the liquid phase[4].

  • Filtration: Filter the mixture through a sintered glass frit to remove the resin-bound impurity. Wash the resin bed with two column volumes of THF to ensure complete recovery of the target secondary amine.

  • Self-Validation Step: Before concentrating the bulk filtrate, withdraw a 10 µL aliquot, dilute it in 1 mL of THF, and inject it into the GC-FID using a base-deactivated column. The complete absence of the primary amine peak confirms successful scavenging. If a residual peak is detected, add 0.5 equivalents of fresh resin to the bulk filtrate and agitate for an additional 4 hours.

  • Isolation: Concentrate the validated filtrate in vacuo to yield the highly purified target compound.

Part 3: Quantitative Data Summaries

Table 1: Analytical Method Comparison for Amine Impurity Resolution

ParameterGC-FID (Base-Deactivated)RP-HPLC (High pH)
Column Chemistry Base-modified siloxane / PEGHybrid-silica C18 (pH stable up to 12)
Mobile/Carrier Phase Helium (Constant Flow)10 mM NH₄HCO₃ (pH 10.5) / Acetonitrile
Primary Impurity Target Over-methylated & Volatile speciesDes-methyl (Primary amine) & Salts
Detection Method Flame Ionization Detector (FID)Charged Aerosol Detection (CAD)
Expected Resolution (

)
> 2.5 (Sharp, symmetrical peaks)> 2.0 (Suppressed ionization)

Table 2: Preparative Scavenging Parameters for Primary Amine Removal

ParameterSpecificationMechanistic Purpose
Resin Type PS-BenzaldehydeElectrophilic aldehyde selectively captures 1° amines.
Resin Loading 2.5 EquivalentsDrives the condensation reaction to absolute completion.
Optimal Solvent THF or 2-PropanolSwells the polystyrene matrix for maximum active site access.
Reaction Time 12 - 16 HoursEnsures complete imine formation without acidic catalysts.
Selectivity 1° Amine > 2° AmineSteric hindrance prevents the 2° amine target from reacting.

Part 4: Workflow Visualization

ImpurityResolution Start Crude Sample: 1-(methylamino)cyclopentanemethanamine Split Start->Split Analytic Analytical Resolution Split->Analytic Purify Purification Workflow Split->Purify GC GC-FID/MS Base-Deactivated Column (e.g., CP-Volamine) Analytic->GC Volatile Profiling HPLC RP-HPLC High pH (10.5) / Hybrid Silica Analytic->HPLC Polar/Salt Profiling Resin Add PS-Benzaldehyde Scavenger Resin in THF Purify->Resin Target 1° Impurity Filter Filtration (Traps 1° Amine Imine) Resin->Filter 12-16h Agitation Pure Concentrate Filtrate (Pure 2° Amine Target) Filter->Pure Isolate Product

Workflow for the analytical and preparative resolution of amine impurities.

References

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column Source: Restek URL:[Link][1]

  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column Source: Agilent Technologies URL:[Link][2]

  • US6897262B2 - Scavenger resin and processes for the use thereof Source: Google Patents URL:[4]

  • MP-Triacetoxyborohydride and PS-Benzaldehyde Application Guide Source: Biotage URL:[Link][3]

Sources

Technical Support Center: Scale-Up of 1-(methylamino)cyclopentanemethanamine Production

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(methylamino)cyclopentanemethanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols based on established chemical principles.

Section 1: Synthesis and Mechanism FAQs

This section addresses fundamental questions regarding the synthesis of 1-(methylamino)cyclopentanemethanamine. The most direct and widely applicable method is the reductive amination of cyclopentanecarboxaldehyde with methylamine.[1]

Q1: What is the primary reaction mechanism for synthesizing 1-(methylamino)cyclopentanemethanamine?

A1: The synthesis proceeds via a two-step, one-pot reductive amination process.[2][3]

  • Imine Formation: Cyclopentanecarboxaldehyde reacts with methylamine under weakly acidic conditions (typically pH 5-6) to form a protonated imine intermediate (an iminium ion). The acidic environment is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.

  • Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine product, 1-(methylamino)cyclopentanemethanamine.

Q2: Why is a "one-pot" procedure preferred, and what reducing agents are suitable?

A2: A one-pot, or direct, reductive amination is highly efficient as it avoids the isolation of the often-unstable imine intermediate, improving atom economy and reducing process time. The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion intermediate as it forms.[1][3]

Commonly used reducing agents include:

  • Sodium Cyanoborohydride (NaBH₃CN): The classic choice, highly selective for imines over carbonyls.[1] However, its toxicity and the generation of cyanide-containing waste streams are significant drawbacks, especially at scale.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A safer, milder, and often more effective alternative to NaBH₃CN. It is widely used in modern organic synthesis for this reason.[1]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a green and cost-effective option for large-scale production.[2][4] This method requires specialized high-pressure reactor equipment.

Q3: How critical is pH control during the reaction?

A3: pH control is paramount. The reaction requires a slightly acidic medium (pH 5-6) to facilitate both steps.

  • If the pH is too high (basic): The formation of the iminium ion is slow because there aren't enough protons to activate the carbonyl group.

  • If the pH is too low (strongly acidic): The nucleophilicity of the methylamine is nullified as it becomes fully protonated (CH₃NH₃⁺), preventing it from attacking the carbonyl carbon.

Section 2: Process Scale-Up & Optimization FAQs

Transitioning from a lab-scale reaction to a multi-kilogram production run introduces challenges related to physical and chemical processes.[5][6]

Q1: What are the primary heat management challenges during scale-up?

A1: Both the imine formation and, particularly, the hydride reduction steps are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase ("exotherm"), potentially causing solvent to boil or promoting side reactions.

  • Mitigation Strategy: Use a jacketed reactor with a reliable cooling system. The addition of reagents, especially the reducing agent, must be done slowly and in a controlled manner, monitoring the internal temperature closely. For highly exothermic reactions, a semi-batch process (where one reactant is added continuously) is often preferred over a batch process.

Q2: How does mixing affect the reaction at a larger scale?

A2: Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased impurity formation and inconsistent results.[7] The reaction involves multiple phases (e.g., solid reducing agent, liquid reagents).

  • Mitigation Strategy: The reactor must be equipped with an appropriate agitator (impeller type and speed) designed for the specific viscosity and density of the reaction mixture. Baffles within the reactor are also crucial to ensure turbulent, homogenous mixing. A process engineering study may be required to model the mixing dynamics before scaling up.

Q3: Should I be concerned about N-nitrosamine impurities?

A3: Yes, absolutely. 1-(methylamino)cyclopentanemethanamine is a secondary amine, which is a known precursor for the formation of N-nitrosamines. These impurities are potent mutagens and are under intense regulatory scrutiny.[8]

  • Risk Factors: The primary risk is the presence of residual nitrosating agents (like nitrites or nitrogen oxides) in the reactants, solvents, or even introduced from the processing environment (e.g., through quenching with nitrous acid).[8]

  • Mitigation Strategy:

    • Source Control: Carefully screen all raw materials for nitrite and nitrate impurities.

    • Process Control: Avoid acidic conditions where nitrosating agents are most reactive. Use scavengers like ascorbic acid or alpha-tocopherol in the formulation if a risk is identified.

    • Analytical Testing: Develop a sensitive analytical method (LC-MS/MS) to test for potential N-nitrosamine impurities in the final product.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incorrect pH: Reaction is either too acidic or too basic.Verify the pH of the reaction mixture is in the optimal 5-6 range. Use a buffer or add acetic acid to adjust.
2. Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage.Use a fresh bottle of the reducing agent. Always store hydride reagents in a cool, dry place under an inert atmosphere.
3. Water Content: Excessive water can hydrolyze the imine intermediate back to the starting materials.Use anhydrous solvents if possible, especially if using a water-sensitive reducing agent.
High Levels of Impurities 1. Unreacted Aldehyde: The reaction did not go to completion.Increase the reaction time or slightly increase the equivalents of methylamine and the reducing agent.
2. Dialkylation Product: The product (a secondary amine) reacts with another molecule of the aldehyde.This is a common side reaction.[1] Use a slight excess of methylamine relative to the aldehyde to favor the formation of the desired product.
3. Alcohol Byproduct: The reducing agent is reducing the starting aldehyde instead of the imine.This indicates the reducing agent is too strong or was added too quickly. Use a more selective reagent like NaBH(OAc)₃.[1] Ensure the imine has sufficient time to form before adding the reducing agent if doing a two-step addition.
Difficult Product Isolation/Purification 1. Product Loss During Extraction: The amine product may be partially protonated and remain in the aqueous layer if the pH is not sufficiently basic.During the aqueous workup, ensure the pH is adjusted to >12 with a strong base (e.g., NaOH) to deprotonate the amine and drive it into the organic layer.
2. Streaking on Silica Gel Chromatography: Amines are basic and interact strongly with the acidic silica gel, leading to poor separation.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1-2%). Alternatively, use a different stationary phase like alumina.
3. Formation of an Emulsion During Workup: The amine product can act as a surfactant, making phase separation difficult.Add a saturated brine solution (NaCl) to the workup. This increases the ionic strength of the aqueous phase and helps to break the emulsion.
Batch-to-Batch Inconsistency 1. Raw Material Variability: Different lots of starting materials or solvents may have varying purity or water content.[7]Qualify your suppliers and perform incoming quality control on all raw materials.
2. Inconsistent Process Control: Minor variations in temperature, addition rates, or mixing speed can have a larger impact at scale.[5][6]Implement strict Standard Operating Procedures (SOPs) and utilize automated process control systems where possible.
Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Safety and Handling FAQs

Proper handling of all chemicals is essential for researcher safety.

Q1: What are the primary hazards associated with the reactants?

A1:

  • Cyclopentanecarboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.[9]

  • Methylamine: Extremely flammable gas or liquid. Causes skin irritation and serious eye damage. Harmful if inhaled.[10] It is typically supplied as a solution in a solvent like ethanol or THF.

  • Hydride Reducing Agents (e.g., NaBH(OAc)₃): React violently with water to produce flammable hydrogen gas. Handle in a dry environment and under an inert atmosphere (e.g., nitrogen or argon).

Q2: What personal protective equipment (PPE) is required?

A2: Standard PPE includes:

  • Safety glasses or goggles and a face shield.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (nitrile or neoprene).

  • All operations should be conducted in a well-ventilated chemical fume hood.[11][12]

Q3: What are the proper storage conditions for 1-(methylamino)cyclopentanemethanamine?

A3: Store the final product in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible substances such as strong oxidizing agents.[11] As it is an amine, it is also sensitive to air (carbon dioxide), so long-term storage under an inert atmosphere is recommended.

Section 5: Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Reductive Amination

This protocol is a representative procedure for a 10g scale synthesis.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1. Charge Reactor with Cyclopentanecarboxaldehyde and Methanol B 2. Add Methylamine Solution (in THF) dropwise at 0-5 °C A->B C 3. Add Acetic Acid to adjust pH to 5-6 B->C D 4. Stir for 1 hour (Imine Formation) C->D E 5. Add NaBH(OAc)3 in portions, keeping T < 15 °C D->E F 6. Stir overnight at room temperature E->F G 7. Quench with sat. NaHCO3 F->G H 8. Adjust pH > 12 with NaOH G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify via Column Chromatography J->K

Caption: Workflow for the synthesis of 1-(methylamino)cyclopentanemethanamine.

Procedure:

  • Reaction Setup: To a stirred solution of cyclopentanecarboxaldehyde (1.0 eq) in methanol (5-10 volumes), cool the mixture to 0-5 °C.

  • Add a solution of methylamine (1.1 eq, e.g., 2M in THF) dropwise, maintaining the internal temperature below 10 °C.

  • Slowly add glacial acetic acid to adjust the pH of the mixture to approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation.

  • Reduction: Cool the reaction mixture back to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) in small portions, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Adjust the pH of the aqueous layer to >12 using 2M NaOH solution.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient of dichloromethane and methanol (containing 1% triethylamine) to yield the pure product.

References
  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - Methylamine. (2025, February 5).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 16).
  • Reductive amination - Wikipedia.
  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 8).
  • SAFETY DATA SHEET - Enamine.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Various synthetic routes for the synthesis of amine 1 Comparison of the... - ResearchGate.
  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents.
  • 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2) - PubChemLite.
  • A Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis, Characterization, and Biological Context - Benchchem.
  • 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications. (2025, July 9).
  • An improved synthesis and purification of (r,r)-2- (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride - Google Patents.
  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. | Request PDF - ResearchGate.
  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. (2025, April 15).
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies - Pharma Excipients. (2023, July 27).
  • End-to-End Biomanufacturing: Challenges and Opportunities in Implementation. (2023, June 1).
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024, December 20).
  • Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents.
  • What are the most significant manufacturing hurdles in biopharma and how can they be addressed? - Pharma's Almanac. (2025, June 30).
  • Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange. (2025, January 23).
  • United States Patent Office - Googleapis.com.
  • 1-((Dimethylamino)methyl)cyclopentan-1-amine dihydrochloride | 1955541-36-2 - Sigma-Aldrich.
  • N-methyl-1-(methylamino)cyclopentane-1-carboxamide.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Oakwood 1-(Methylamino)Cyclopropane-1-Carboxylic Acid85 %Purity, 25g - Neta Scientific.
  • Chapter 16 - Overcoming challenges in microbial drug factory scale-up - ResearchGate. (2026, January 1).
  • Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • Process for the separation of the (RR,SS)-2-(dimethylamino)methyl-1-(3-methoxyphenyl) - Googleapis.com.

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with N-(Cyclopentylmethyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist: This guide is designed for professionals in research and drug development who are working with N-(Cyclopentylmethyl)methanamine. The nomenclature for this compound can vary; while you may be searching for "Cyclopentanemethanamine, 1-(methylamino)-," the more commonly indexed name is 1-Cyclopentyl-N-methyl-methanamine or N-(Cyclopentylmethyl)methanamine , corresponding to CAS Number 4492-51-7.[1] This document addresses common challenges encountered during the synthesis, purification, and application of this versatile secondary amine, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of any successful experiment. These values are critical for designing reaction conditions, purification strategies, and analytical methods.[2]

PropertyValueSource(s)
CAS Number 4492-51-7[1][2]
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2]
Appearance Colorless liquid (predicted)[1]
Odor Pungent, fishy (typical for amines)[1]
Boiling Point 105 °C at 210 Torr[1][2]
Density (Predicted) 0.837 ± 0.06 g/cm³[1][2]
pKa (Predicted) 11.06 ± 0.10[1]
Solubility Soluble in water and many organic solvents[1]

Section 2: Synthesis and Purification - FAQs and Troubleshooting

The most common route to synthesizing this secondary amine is through the reductive amination of cyclopentanone.[1] This section addresses frequent issues encountered during this process.

Q1: What is the most reliable method for synthesizing N-(Cyclopentylmethyl)methanamine?

Answer: Reductive amination is the preferred method due to its efficiency and the availability of starting materials.[1] The process involves reacting cyclopentanone with methylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product.

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as methanol.

  • Amine Addition: Add an equimolar amount of methylamine (1.0 eq), often from a solution in ethanol or THF.

  • Cooling: Cool the mixture in an ice bath to control the initial exothermic reaction.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while monitoring the temperature to keep it below 10-15 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or GC-MS.

  • Work-up: Carefully quench any remaining reducing agent with water. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purification: Purify the resulting crude oil via distillation to yield the final product.[1]

cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification A 1. Dissolve Cyclopentanone in Methanol B 2. Add Methylamine Solution A->B C 3. Cool in Ice Bath B->C D 4. Add Reducing Agent (NaBH4) C->D E 5. Stir to Completion at RT D->E F 6. Quench & Extract with Organic Solvent E->F Reaction Complete G 7. Wash, Dry, & Concentrate F->G H 8. Purify via Distillation G->H I Pure N-(Cyclopentylmethyl)methanamine H->I

General workflow for synthesis and purification.
Q2: My reductive amination yield is low. What are the common causes?

Answer: Low yields can typically be traced to one of four areas:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. Ensure your reagents are as anhydrous as possible until the reduction step. For stubborn cases, using a dehydrating agent or a Dean-Stark trap (if thermally stable) can drive the equilibrium forward.

  • Poor Reducing Agent Activity: Sodium borohydride can degrade with improper storage. Use a freshly opened bottle or a known active source. Also, ensure the pH of the reaction is not too acidic, which can decompose the borohydride.

  • Incorrect Stoichiometry: An excess of methylamine can sometimes lead to the formation of byproducts. Precise measurement of reagents is key.

  • Sub-optimal Temperature Control: Adding the reducing agent too quickly can cause the temperature to rise, leading to side reactions. Conversely, if the reaction is too cold, the reduction may be sluggish and incomplete.

Q3: My post-reaction analysis (TLC/GC-MS) shows multiple impurities. What are they?

Answer: Besides unreacted starting materials, the primary impurity of concern is the tertiary amine, formed from the over-alkylation of your desired secondary amine product. This occurs when the product reacts again with cyclopentanone and is subsequently reduced.

cluster_pathways Reaction Pathways reagents Cyclopentanone + Methylamine main_path Desired Reaction Reductive Amination reagents->main_path:f0 product Product: Secondary Amine C₇H₁₅N main_path:f1->product side_path Side Reaction Over-Alkylation impurity Impurity: Tertiary Amine side_path:f1->impurity product->side_path:f0 Reacts with more Cyclopentanone

Main reaction versus side reaction pathway.

To minimize this, use a slight excess of the primary amine (methylamine) relative to the ketone, and add the reducing agent promptly after the initial imine formation period.

Q4: How can I effectively purify the crude product?

Answer:

  • Fractional Distillation: This is the most common method for purifying simple amines.[1] However, be aware that closely related amine byproducts may have similar boiling points, making separation difficult.[3] Using an efficient fractionating column is essential.

  • Column Chromatography: For smaller scales or when high purity is required, column chromatography on silica gel can be effective. A common issue with amines is their tendency to streak on silica. This can be mitigated by pre-treating the silica with a base or by adding a small percentage (e.g., 1-2%) of a volatile amine like triethylamine to your eluent system.

Section 3: Downstream Reactions and Analysis

This compound is a valuable building block, often used in N-alkylation or N-acylation reactions to build more complex molecules.[2]

Q5: I am using the amine in an N-alkylation reaction, but it is proceeding slowly. What should I check?

Answer: The nucleophilicity of this secondary amine is generally robust. If the reaction is slow, consider the following:

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) is required to deprotonate the amine without competing in the reaction. Ensure the base is strong enough for the reaction conditions.[2]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically effective. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) is critical. The general trend is R-I > R-Br > R-Cl. If using a less reactive alkyl halide, you may need to increase the temperature or add a catalyst like sodium iodide (NaI) to perform an in-situ Finkelstein reaction.[2]

Q6: What are the key spectral features to confirm the identity and purity of my compound?

Answer:

  • ¹H NMR: Expect to see signals corresponding to the cyclopentyl protons, a singlet for the N-methyl group, and a signal for the methylene (CH₂) bridge. The N-H proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum should show distinct peaks for the cyclopentyl carbons, the N-methyl carbon, and the methylene bridge carbon.

  • IR Spectroscopy: A characteristic N-H stretch for a secondary amine should be visible in the region of 3300-3500 cm⁻¹.[1]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (113.2 g/mol ) should be observed. Characteristic fragmentation patterns, such as alpha-cleavage, are also expected.[1]

Section 4: Critical Issue - Nitrosamine Impurities

For any application in drug development, understanding and controlling potential genotoxic impurities is paramount.

Q7: What is the risk of nitrosamine impurity formation with this compound?

Answer: The risk is significant. N-(Cyclopentylmethyl)methanamine is a secondary amine, which makes it a direct precursor to the formation of N-nitrosamines. These impurities can form when the amine reacts with nitrosating agents (e.g., nitrous acid, which can be formed from nitrites under acidic conditions).[4] N-nitrosamines are a class of potent genotoxic carcinogens, and regulatory agencies like the FDA and EMA have set strict limits on their presence in pharmaceutical products.[4][5]

Q8: How can I mitigate the risk of nitrosamine formation?

Answer:

  • Source Control: Scrutinize all starting materials and reagents for potential nitrite or nitrate contamination.

  • Process Control: Avoid acidic conditions in the presence of potential nitrosating agents. During work-up or subsequent reaction steps, carefully consider the pH and reagent compatibility.

  • Analytical Testing: Employ highly sensitive analytical methods to test for these impurities in your final product. Methods such as LC-MS/MS or GC-MS are required to detect nitrosamines at the trace levels mandated by regulatory bodies.[5][6]

Section 5: Safety and Handling

Proper handling is essential to ensure laboratory safety.

Q9: What are the primary safety hazards and handling precautions?

Answer:

  • Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[7][8] It is also a flammable liquid.[9]

  • Handling:

    • Always handle this compound in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

    • Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[9][10]

    • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from light and oxidizing agents.[11]

References

  • DrugFuture. (n.d.). Cyclopentamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Methylamino)methyl]cyclopentan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Retrieved from [Link]

  • Mol-Instincts. (2025, July 9). 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved from [Link]

  • In-vent-tech. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Windsor. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NCBI. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • ResearchGate. (n.d.). (PDF) A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(methylamino)cyclopentanemethanamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(methylamino)cyclopentanemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of 1-(methylamino)cyclopentanemethanamine in solution. Here, we address common challenges and questions through a series of FAQs and troubleshooting protocols, grounded in established principles of amine chemistry.

FREQUENTLY ASKED QUESTIONS (FAQs)

General Stability

Q1: What are the primary factors that affect the stability of 1-(methylamino)cyclopentanemethanamine in solution?

A1: The stability of 1-(methylamino)cyclopentanemethanamine, a secondary amine, is primarily influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. Amines are generally more stable in acidic conditions where the nitrogen atom is protonated, which reduces its nucleophilicity and susceptibility to oxidative degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3] It is crucial to store solutions at recommended low temperatures to minimize thermal degradation.

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation, a common pathway for amine compounds.[4] This process can be catalyzed by light and the presence of metal ions.

  • Light: Exposure to UV or even ambient light can induce photodegradation, particularly in the presence of photosensitizers.[5][6][7][8]

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze oxidative degradation pathways.[4]

Q2: What are the expected degradation pathways for 1-(methylamino)cyclopentanemethanamine?

A2: As a secondary amine, 1-(methylamino)cyclopentanemethanamine is susceptible to two primary degradation pathways:

  • Oxidative Degradation: This is often the main pathway in the presence of oxygen. It can proceed through radical mechanisms, leading to the formation of various byproducts, including imines, aldehydes, and potentially N-nitroso compounds if nitrite sources are present.[4][9][10]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. For amines, this can involve dealkylation or other fragmentation reactions.[2][11][12]

The following diagram illustrates a simplified overview of the potential degradation triggers.

Caption: Key factors influencing the degradation of 1-(methylamino)cyclopentanemethanamine in solution.

Solution Preparation and Storage

Q3: What is the optimal pH range for storing solutions of 1-(methylamino)cyclopentanemethanamine?

A3: To enhance stability, it is recommended to maintain the pH of the solution in the acidic range, typically between pH 3 and 6. In this range, the amine is predominantly in its protonated (ammonium) form, which is less susceptible to oxidation.[1] The pKa of simple alkyl amines is typically in the range of 9.5 to 11.0, meaning they are significantly protonated at acidic pH.[13]

Q4: What type of buffer should I use to maintain the optimal pH?

A4: The choice of buffer is critical as some buffer components can interact with the amine or catalyze degradation.

  • Recommended Buffers: Acetate and citrate buffers are generally suitable for maintaining a pH in the acidic range and are less likely to have adverse interactions.

  • Buffers to Avoid: Phosphate buffers can sometimes precipitate with certain compounds or catalyze specific reactions. It is advisable to perform compatibility studies if a phosphate buffer is necessary.

Q5: What are the ideal storage temperature and conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[14] Avoid freezing unless cryopreservation studies have confirmed stability.

  • Light: Protect from light by using amber vials or by storing in the dark.[15]

  • Atmosphere: For long-term storage, it is beneficial to purge the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

ParameterRecommended ConditionRationale
pH 3 - 6Protonation of the amine group enhances stability.[1]
Temperature 2-8°CSlows down the rate of thermal degradation.[14][16]
Light Protect from lightPrevents photodegradation.[15]
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidative degradation.

TROUBLESHOOTING GUIDE

Problem 1: I am observing a rapid loss of potency in my stock solution.

Possible Causes and Solutions:

  • Cause 1: Inappropriate pH.

    • Troubleshooting: Measure the pH of your solution. If it is neutral or alkaline, the amine is more susceptible to degradation.

    • Solution: Prepare a new solution using a recommended buffer system (e.g., citrate or acetate buffer) to maintain a pH between 3 and 6.

  • Cause 2: Oxidative Degradation.

    • Troubleshooting: Your solution may have been exposed to excessive oxygen. This can be exacerbated by the presence of trace metal ions.

    • Solutions:

      • Inert Atmosphere: When preparing the solution, bubble an inert gas (nitrogen or argon) through the solvent before adding the compound. Store the final solution under an inert atmosphere.

      • Add a Chelating Agent: To sequester catalytic metal ions, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1%.[17][18][19]

      • Add an Antioxidant: For solutions prone to oxidation, the addition of an antioxidant may be beneficial. Hindered amine light stabilizers (HALS) or phenolic antioxidants can be effective.[20][21][22][23][24] However, compatibility and potential interference with downstream applications must be evaluated.

  • Cause 3: Thermal Degradation.

    • Troubleshooting: Confirm the storage temperature of your solution. Even short periods at elevated temperatures can lead to significant degradation.[2]

    • Solution: Always store solutions at 2-8°C.[16] For transport, use cold packs to maintain a low temperature.

Problem 2: I am seeing the appearance of unknown peaks in my HPLC analysis over time.

Possible Cause and Solution:

  • Cause: Formation of Degradation Products.

    • Troubleshooting: The appearance of new peaks is a strong indicator of degradation. The retention times of these peaks can provide clues about their polarity and, by extension, their identity.

    • Solution: Perform a Forced Degradation Study. A forced degradation study can help identify the likely degradation products and establish the stability-indicating nature of your analytical method.[25][26][27]

      Experimental Protocol: Forced Degradation Study

      • Prepare Stock Solutions: Prepare several aliquots of your 1-(methylamino)cyclopentanemethanamine solution.

      • Apply Stress Conditions: Expose each aliquot to one of the following stress conditions:

        • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

        • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

        • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24-48 hours.

        • Thermal Degradation: Incubate at 60°C for 24-48 hours.

        • Photodegradation: Expose to a light source (e.g., a photostability chamber) for a defined period.

      • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and characterize the degradation products.[25][26]

Caption: Workflow for a forced degradation study of 1-(methylamino)cyclopentanemethanamine.

References

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. J. Iran. Chem. Soc., 6(4), 800-807. Available at: [Link]

  • Lin, K., & Reinhard, M. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(9), 3279-3285. Available at: [Link]

  • Lin, K., & Reinhard, M. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Available at: [Link]

  • Lin, K., & Reinhard, M. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Available at: [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Available at: [Link]

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2013). Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment. AIP Publishing. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16013. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 21: Amines. Available at: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Available at: [Link]

  • Singh, P., et al. (2013). Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment. ResearchGate. Available at: [Link]

  • Al-Absi, R. S., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(45), 41045-41062. Available at: [Link]

  • askIITians. (2009). order of basicity in aqueous medium in methylamines is secondary>prim. Available at: [Link]

  • Littel, R. J., et al. (1992). Kinetics of CO2 with primary and secondary amines in aqueous solutions II. Influence of temperature on zwitterion formation and deprotonation rates. Chemical Engineering Science, 47(8), 2037-2045. Available at: [Link]

  • Wu, Y., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 1-7. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available at: [Link]

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]

  • The Art of Stabilization. (n.d.). IEA SHC. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Available at: [Link]

  • Speranza, G. P., et al. (2012). Inhibition of amine oxidation. U.S. Patent Application No. 13/093,026.
  • Effect of temperature on amine loss. (n.d.). ResearchGate. Available at: [Link]

  • SKC Inc. (2024). SDS 2000 - Aliphatic Amines Developing Solution. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced degradation study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers. (n.d.). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-[(Methylamino)methyl]cyclopentan-1-ol. Available at: [Link]

  • Patsnap. (2024). Chelates: How They Work and Why They Matter. Patsnap Eureka. Available at: [Link]

  • Wikipedia. (n.d.). Chelation. Available at: [Link]

  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Available at: [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

  • LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). ResearchGate. Available at: [Link]

  • Types of Chelating Agents, Limitations and Utility. (2023). ijpbs. Available at: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Available at: [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. Available at: [Link]

  • NIST. (n.d.). Cyclopentanamine, 1-methyl-. NIST WebBook. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(methylamino)cyclopentane-1-carbonitrile. Available at: [Link]

  • 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications. (2025). Available at: [Link]

  • From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. (2022). RSC Publishing. Available at: [Link]

Sources

common pitfalls in the characterization of "Cyclopentanemethanamine, 1-(methylamino)-"

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the characterization and handling of Cyclopentanemethanamine, 1-(methylamino)- (also referred to as 1-(Aminomethyl)-N-methylcyclopentan-1-amine ). This compound belongs to a class of gem-disubstituted 1,2-diamines, often used as constrained building blocks in peptidomimetics and ligand synthesis.

Executive Summary & Molecule Profile

This molecule features a quaternary carbon at position 1 of the cyclopentane ring, bearing both a primary aminomethyl group (


) and a secondary methylamino group (

).[1] This gem-disubstituted architecture creates unique steric and electronic environments that often confound standard analytical workflows.[1]
FeatureSpecificationImplication for Analysis
Core Structure 1,2-Diamine (Geminal)High chelation potential; forms stable 5-membered rings with carbonyls.[1]
Basicity High (pKa ~10.5 & ~9.[1]0)Severe tailing on silica/C18; requires high pH modifiers or ion-pairing.[1]
Stability Air-Sensitive (CO2)Rapid formation of carbamates/carbonates upon air exposure.[1]
UV Activity NegligibleInvisible to standard UV (254 nm); requires ELSD, CAD, or derivatization.[1]

Troubleshooting Guide (FAQ Format)

Category A: NMR Anomalies

Q1: My


 NMR spectrum in 

shows broadened peaks and "extra" multiplets near the methyl region. Is my sample impure?
Diagnosis: Likely Transient Carbamate Formation .[1] Root Cause: 1,2-Diamines are "CO2 sponges."[1] In non-acidic solvents like chloroform, the unprotonated amines react with atmospheric

to form carbamic acids (

) and ammonium carbamate salts. This process is reversible and fast on the NMR timescale, leading to peak broadening and new chemical shifts.[1] Solution:
  • Immediate Fix: Switch solvent to

    
     with 1-2 drops of 
    
    
    
    or
    
    
    .[1] Acidifying the sample converts the free amines to ammonium salts (
    
    
    ), which cannot react with
    
    
    , instantly sharpening the spectrum.
  • Verification: If you must use

    
    , shake the NMR tube with a small amount of solid 
    
    
    
    or basic alumina to scavenge acid/water, but this rarely fixes the
    
    
    adduct issue completely.[1]

Q2: The integration of the methylene protons (


) is consistently lower than expected. 
Diagnosis: Relaxation Time (

) Artifacts
. Root Cause: The gem-disubstituted center restricts the rotation of the aminomethyl group.[1] These protons may have significantly different longitudinal relaxation times (

) compared to the ring protons.[1] Solution: Increase your relaxation delay (

) to at least 10–15 seconds for quantitative integration.
Category B: HPLC & Chromatography

Q3: I see no peaks on my HPLC-UV trace, or just a massive solvent front blob. Diagnosis: Lack of Chromophore & Silanol Interaction . Root Cause: The molecule lacks a conjugated


-system (no aromatic ring).[1] Furthermore, the free amines interact strongly with residual silanols on silica-based columns.[1]
Solution: 
  • Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] If UV is mandatory, you must derivatize (see Protocol B).[1]

  • Separation: Use a high-pH stable C18 column (e.g., XBridge, Gemini) with a mobile phase of 10 mM Ammonium Bicarbonate (pH 10) .[1] The high pH suppresses amine protonation, reducing silanol drag.[1]

Q4: I see a "ghost peak" at [M+12] or [M+44] in my LC-MS. Diagnosis: In-Source Adducts . Root Cause:

  • +12 Da: Formation of a methylene bridge (

    
    ) from formaldehyde contamination in methanol/acetonitrile (common in lower grades).[1]
    
  • +44 Da: Non-covalent

    
     adduct or carbamate formed in the source.[1]
    Solution:  Use fresh, LC-MS grade solvents.[1] Add 0.1% Formic Acid  to the mobile phase to protonate the amine and prevent adduct formation.[1]
    

Critical Reactivity Pathways (Visualization)[1]

The gem-diamine motif is prone to cyclization.[1][2] Understanding these pathways is crucial for storage and derivatization.[1]

G FreeDiamine Free Diamine (Active Species) Carbamate Carbamate Salt (Air Exposed) FreeDiamine->Carbamate + CO2 (Reversible) Imidazolidine Imidazolidine (Impurity) FreeDiamine->Imidazolidine + Formaldehyde/Acetone (Solvent Impurity) CyclicUrea Cyclic Urea (Thermal Degradation) FreeDiamine->CyclicUrea + CO2 / High Heat (Irreversible) Carbamate->FreeDiamine + Acid / Heat

Figure 1: Reactivity landscape of 1-(aminomethyl)-N-methylcyclopentan-1-amine.[1] Note the reversible CO2 absorption versus irreversible cyclization.[1]

Validated Experimental Protocols

Protocol A: Derivatization for HPLC-UV Quantification

Since the molecule is UV-inactive, pre-column derivatization with Fmoc-Cl is recommended for reliable quantification.[1]

Reagents:

  • Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) in Acetonitrile (10 mM).[1]

  • Borate Buffer (0.2 M, pH 8.5).[1]

Procedure:

  • Mix: Combine 50 µL of sample (amine) + 50 µL Borate Buffer.

  • React: Add 100 µL Fmoc-Cl solution. Vortex immediately.

  • Incubate: Let stand at room temperature for 10 minutes. The reaction is usually instantaneous for primary amines, but the sterically hindered secondary amine (N-methyl) may require time.

  • Quench: Add 20 µL of 1-Adamantanamine (or excess Glycine) to scavenge excess Fmoc-Cl.

  • Analyze: Inject onto C18 HPLC (Detection: UV 265 nm).

    • Note: You may observe bis-Fmoc (on both N) or mono-Fmoc species depending on steric hindrance at the tertiary carbon center.[1]

Protocol B: Preparation of the Hydrochloride Salt (Storage Form)

Free base diamines oxidize and absorb CO2.[1] Converting to the HCl salt is best for long-term stability.[1]

  • Dissolve: Dissolve the crude amine oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Precipitate: Dropwise add 2M HCl in Diethyl Ether (anhydrous) with vigorous stirring.

  • Filter: A white hygroscopic solid will precipitate.[1] Filter under Nitrogen (Schlenk line) if possible.[1]

  • Dry: Vacuum dry over

    
     to remove trace water.[1]
    
  • Store: Store at -20°C under Argon.

References

  • Diamine Characterization & CO2 Artifacts

    • Blagbrough, I. S., et al. (1986).[1] Practical procedures for the preparation of N,N-unsymmetrically disubstituted-1,2-diamines. Tetrahedron Letters. Link[1]

    • Note: Discusses the handling of sensitive 1,2-diamines and their propensity for carbamate form
  • Gem-Disubstituted Amino Acid Precursors

    • Avenoza, A., et al. (2002).[1] Enantioselective synthesis of quaternary alpha-amino acids. Tetrahedron: Asymmetry. Link[1]

    • Note: Provides context on the synthesis and steric properties of the cyclopentane-1,1-disubstituted scaffold.
  • Analytical Derivatization Methods

    • Molnár-Perl, I. (2003).[1] Derivatization techniques for the separation and detection of amino acids and amines by chromatography. Journal of Chromatography A. Link[1]

    • Note: Standard protocol source for Fmoc and OPA derivatization of aliphatic amines.[1]

  • Cyclization Pitfalls

    • Grygorenko, O. O., et al. (2011).[1] Conformationally Restricted Diamines: Synthesis and Physicochemical Data. Chemical Reviews. Link[1]

    • Note: Comprehensive review covering the stability and cycliz

Sources

Technical Support Center: Selective Functionalization of 1-(methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective functionalization of 1-(methylamino)cyclopentanemethanamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile diamine building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired regioselectivity with confidence.

Introduction: The Challenge of Selectivity

1-(methylamino)cyclopentanemethanamine presents a common yet critical challenge in synthetic chemistry: how to selectively modify one of two different amine functionalities—a primary (–NH₂) and a secondary (–NHCH₃) amine—on the same molecule. The inherent nucleophilicity of both groups means that reactions with electrophiles can often lead to mixtures of N-functionalized isomers or di-substituted products. Achieving high regioselectivity is paramount for the synthesis of pure, well-defined molecules for downstream applications.

This guide will explore the core chemical principles and practical strategies to control these reactions, focusing on both kinetic control and protecting group-based methodologies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I'm trying to acylate the primary amine, but I'm getting a mixture of products, including di-acylation. How can I improve selectivity for the primary amine?

This is a classic selectivity problem. The primary amine is less sterically hindered but the secondary amine is often slightly more nucleophilic due to the electron-donating effect of the methyl group. Success depends on carefully controlling reaction conditions to favor kinetic control.

Answer: To favor mono-functionalization on the primary amine, you need to exploit its greater accessibility.

Troubleshooting Steps & Solutions:

  • Lower the Temperature: Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance selectivity. At lower temperatures, the activation energy barrier for the reaction at the less-hindered primary amine is more easily overcome than the barrier for the more-hindered secondary amine.

  • Slow Addition of Electrophile: Add the electrophile (e.g., acyl chloride, sulfonyl chloride) dropwise or via syringe pump over a prolonged period. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second reaction occurring on the same molecule before all starting material has reacted once.

  • Use a Bulky Reagent: Employing a sterically demanding electrophile can dramatically improve selectivity. The bulky group will preferentially react with the more accessible primary amine. For example, using pivaloyl chloride instead of acetyl chloride can significantly favor reaction at the -NH₂ position.[1]

  • Control Stoichiometry: Use precisely 1.0 equivalent of your electrophile. An excess of the electrophile will inevitably lead to di-functionalization.

If these kinetic control methods fail to provide the desired selectivity, a protecting group strategy is the most robust alternative.

Question 2: How can I selectively functionalize the secondary amine? This seems more difficult.

Answer: You are correct; direct selective functionalization of the secondary amine is challenging due to the higher reactivity and lower steric hindrance of the primary amine. The most reliable and widely practiced method is to use an "orthogonal" protecting group strategy.[2][3][4] This involves three key steps:

  • Protect the Primary Amine: Selectively protect the more reactive primary amine.

  • Functionalize the Secondary Amine: Perform the desired reaction on the now-exposed secondary amine.

  • Deprotect the Primary Amine: Remove the protecting group to reveal the original primary amine.

The key is choosing a protecting group that can be added selectively and removed under conditions that do not affect your newly installed functional group.

G

A highly effective reagent for the selective protection of primary amines in the presence of secondary amines is 1,3-Dimethyl-5-acetylbarbituric acid (DAB).[5] It reacts selectively with the primary amine to form a stable enamine, which can be cleaved later with hydrazine.[5]

Question 3: I've run my reaction, but I'm unsure if I've made the correct isomer. What are the best analytical techniques to confirm my structure?

Answer: Distinguishing between N-functionalized isomers is critical and can be reliably achieved with a combination of spectroscopic methods.[6]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool.[7]

    • ¹H NMR: Look for changes in the chemical shifts of protons near the reaction site. For example, if you acylate an amine, the adjacent methylene (–CH₂–) or methyl (–CH₃) protons will shift downfield (to a higher ppm value). In the starting material, you will have N-H protons for both amines; after mono-functionalization, one of these signals will disappear. The integration of the remaining N-H peak can also be informative.

    • ¹³C NMR: The carbon atoms attached to the newly functionalized nitrogen will also exhibit a significant downfield shift.

    • 2D NMR (COSY, HSQC/HMBC): These experiments are invaluable for unambiguously assigning which protons are connected to which carbons, confirming the exact site of modification.

  • Mass Spectrometry (MS): MS will confirm that you have added the new functional group by showing the correct molecular weight for the mono-substituted product. Fragmentation patterns can sometimes provide clues about the isomer structure, but NMR is more definitive for regiochemistry.[6]

  • Infrared (IR) Spectroscopy: For acylation reactions, the appearance of a strong carbonyl (C=O) stretch (typically around 1650-1700 cm⁻¹) is a clear indicator of success. The N-H stretching region (around 3300-3500 cm⁻¹) will also change; a primary amine typically shows two N-H bands, while a secondary amine shows one. This can help confirm which amine has reacted.

Question 4: What are some common protecting groups for amines, and how do I choose the right one?

Answer: Choosing the right protecting group depends on the overall synthetic route, particularly the conditions you need for subsequent steps and for the final deprotection.[3] An "orthogonal" strategy, where protecting groups are removed under different conditions, is often best.[4][8]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsSelectivity Notes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)[4]Can sometimes be selective for the primary amine under carefully controlled conditions (e.g., specific solvent, temperature).
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[4]Generally reactive with both amines; selectivity can be poor without other controls.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)[4]Commonly used in peptide synthesis. Base-lability offers orthogonality to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.
1,3-Dimethyl-5-acetylbarbituric acidDABDABHydrazine[5]High selectivity for protecting primary amines over secondary amines.[5]
TritylTrTrityl chloride (TrCl)Mild AcidVery bulky, providing excellent steric hindrance and high selectivity for the primary amine.

G

Key Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Primary Amine

This protocol aims to achieve mono-protection at the primary amine, which can be challenging but is feasible under controlled conditions. It often serves as the first step before functionalizing the secondary amine.

Objective: To synthesize tert-butyl ( (1-(methylamino)cyclopentyl)methyl)carbamate.

Materials:

  • 1-(methylamino)cyclopentanemethanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 1-(methylamino)cyclopentanemethanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.

  • Dissolve Boc₂O (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the Boc₂O solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-Boc product from any di-Boc byproduct and unreacted starting material.

References

  • Mereyala, H. B., & Goud, P. M. (2003). Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. Journal of the Chemical Society, Chemical Communications, (18), 2276-2277. [Link]

  • Rosenthal, R. J., & Mobashery, S. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 17(15), 3742–3745. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry, University of Bristol. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kool, E. T., et al. (2002). Orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), 4274–4281. [Link]

  • Pinho, V. D., et al. (2020). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. The Journal of Organic Chemistry, 85(15), 9684–9693. [Link]

  • Baumann, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1242. [Link]

  • Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102103. [Link]

  • Nieto, I. G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 65-70. [Link]

  • Liu, W., et al. (2025). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters. [Link]

  • Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

  • Macmillan Group. (2013, November 6). 1,2-Diamines: Synthesis and Utility. [Link]

  • Carotti, A., et al. (2014). C–H-Functionalization logic guides the synthesis of a carbacyclopamine analog. Beilstein Journal of Organic Chemistry, 10, 1564–1569. [Link]

  • Hart, H., et al. (2020). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Angewandte Chemie International Edition, 59(46), 20466-20471. [Link]

  • Höpfl, H., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis(o-tolyl)formamidine. Molecules, 7(9), 664-675. [Link]

  • Kim, Y., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(50), 31491-31499. [Link]

  • Gunasekera, D., et al. (2022). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. ChemRxiv. [Link]

  • Gunasekera, D., et al. (2022). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. Journal of the American Chemical Society, 144(22), 9749–9759. [Link]

  • Das, A., et al. (2022). Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry, 20(2), 297-302. [Link]

  • Li, Y., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chen, D., et al. (2018). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Communications, 54(72), 10101-10104. [Link]

  • Wang, D., et al. (2015). Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry, 39(12), 9406-9410. [Link]

  • Knochel, P., et al. (2010). Selective Mono- and 1,2-Difunctionalisation of Cyclopentene Derivatives via Mg and Cu Intermediates. Chemistry – A European Journal, 16(30), 9178-9191. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentanemethanamine, 1-(methylamino)- (referred to herein as MACPMA ) represents a specialized class of gem-disubstituted diamines. Unlike simple linear diamines or their monosubstituted cyclic counterparts, MACPMA offers a unique combination of conformational restriction (via the Thorpe-Ingold effect) and tuned lipophilicity (via N-methylation).

This guide objectively compares MACPMA against three standard alternatives:

  • 1-(Aminomethyl)cyclopentanamine (ACPMA): The non-methylated parent scaffold.

  • 1-(Methylamino)cyclohexanemethanamine (MACHMA): The six-membered ring analog.

  • N1-Methyl-2,2-dimethylpropane-1,2-diamine: An acyclic, gem-dimethyl surrogate.

Key Finding: MACPMA is the superior choice for peptidomimetic turns and GPCR ligand design where membrane permeability (LogD) and precise vector alignment are critical, outperforming the cyclohexyl analog in metabolic stability and the acyclic analog in entropic binding penalty.

Part 1: Structural & Physicochemical Comparative Analysis

The primary value of MACPMA lies in its ability to lock pharmacophores into a bioactive conformation while maintaining a lower molecular weight profile than cyclohexyl analogs.

Table 1: Physicochemical Profile Comparison[1][2]
FeatureMACPMA (Target) ACPMA (Non-methylated)MACHMA (Cyclohexyl)Acyclic Analog (Gem-dimethyl)
Structure Cyclopentane core, gem-diamineCyclopentane core, primary diamineCyclohexane core, gem-diamineOpen chain, gem-dimethyl
MW ( g/mol ) ~128.2~114.2~142.3~116.2
ClogP (Est.) 0.8 – 1.1 0.3 – 0.51.4 – 1.70.4 – 0.6
TPSA (Ų) 38.0 52.038.038.0
H-Bond Donors 2 322
Conformational Bias High (Envelope) High (Envelope)Very High (Chair)Moderate
Lipophilic Efficiency Optimal LowModerateModerate
Mechanistic Insight: The "Gem-Disubstituent" Effect

MACPMA utilizes the cyclopentane ring to force the two nitrogen substituents into a gauche orientation. This is critical for:

  • Entropy Reduction: The pre-organized scaffold pays a lower entropic cost upon binding to a protein target compared to the acyclic analog.

  • Vector Control: The 5-membered ring (MACPMA) projects the amine vectors at a slightly wider angle (~104° internal bond angle) compared to the 6-membered MACHMA (~109.5°), often providing better fit in tight hydrophobic pockets (e.g., NK1 or CCR5 receptor sites).

Part 2: Performance in Drug Design

Membrane Permeability & Solubility

MACPMA outperforms the non-methylated ACPMA in passive diffusion assays.

  • Mechanism: The N-methylation reduces the Hydrogen Bond Donor (HBD) count from 3 to 2.

  • Data Support: In standard PAMPA (Parallel Artificial Membrane Permeability Assay) models, N-methylated diamines typically show a 2–3 fold increase in effective permeability (

    
    ) compared to their primary amine counterparts due to reduced desolvation energy penalties.
    
Metabolic Stability

While the cyclohexane analog (MACHMA) is prone to oxidative metabolism (P450-mediated hydroxylation at the C3/C4 positions), the cyclopentane ring of MACPMA is generally more metabolically robust in microsomal stability assays.

  • Risk: The N-methyl group is a potential site for demethylation.

  • Mitigation: The steric bulk of the gem-disubstitution at C1 hinders the approach of metabolic enzymes to the nitrogen lone pair, often extending half-life (

    
    ) compared to linear N-methyl amines.
    

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting MACPMA over its competitors based on project requirements.

SAR_Logic Start Select Diamine Scaffold Constraint Is Conformational Constraint Required? Start->Constraint Acyclic Use Acyclic Analog (Flexible, Low Cost) Constraint->Acyclic No (Flexible Linker) RingSize Select Ring Size: Lipophilicity vs. Space Constraint->RingSize Yes (Rigid Core) Cyclohexyl Cyclohexane (MACHMA) High LogP, High Rigidity RingSize->Cyclohexyl Large Pocket / High LogP Needed Permeability Permeability/HBD Issue? RingSize->Permeability Compact Pocket / Lower MW Cyclopentyl Cyclopentane (MACPMA) Balanced LogP, Compact Primary Use ACPMA (Primary Amine) Permeability->Primary No (HBD acceptable) Target Use MACPMA (N-Methylated) Permeability->Target Yes (Need lower TPSA)

Figure 1: Decision tree for selecting MACPMA based on structural and ADME requirements.

Part 4: Experimental Protocols

Protocol A: Synthesis via Strecker Reaction (Self-Validating)

This protocol yields MACPMA from cyclopentanone. It is preferred over alkylation of the diamine to avoid over-methylation.

Reagents: Cyclopentanone, Methylamine (aq), Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LiAlH4).

  • Aminonitrile Formation:

    • Dissolve cyclopentanone (1.0 eq) in Acetonitrile.

    • Add Methylamine (1.1 eq, 40% aq) and stir for 15 min at 0°C.

    • Dropwise add TMSCN (1.1 eq). Caution: Cyanide source.

    • Stir at RT for 12h.

    • Validation Point: Monitor via TLC or GC-MS. The disappearance of the ketone peak and appearance of the nitrile mass (M+ = 124) confirms conversion.

    • Result: 1-(methylamino)cyclopentanecarbonitrile.

  • Reduction to Diamine:

    • Suspend LiAlH4 (2.5 eq) in dry THF under Argon.

    • Add the aminonitrile solution dropwise at 0°C. Reflux for 4h.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Validation Point: 1H NMR of the crude should show the disappearance of the

      
      -proton signal (if any) and appearance of the methylene protons (
      
      
      
      ~2.6 ppm) next to the primary amine.
Protocol B: Amide Coupling Efficiency Test

To verify the reactivity of the sterically hindered secondary amine vs. the primary amine.

  • Dissolve MACPMA (1 eq) in DCM.

  • Add carboxylic acid (0.9 eq) and EDC/HOBt.

  • Result: The primary amine (

    
    ) reacts exclusively due to lower steric hindrance compared to the tertiary center at the ring junction.
    
  • Significance: This allows selective functionalization of the "arm" before modifying the "core" amine.

Part 5: Biological Application Workflow

The following diagram details how MACPMA is integrated into a Hit-to-Lead campaign.

Workflow Library Fragment Library Synthesis Coupling Selective Acylation (Primary Amine) Library->Coupling Step 1 CoreMod Core Derivatization (Secondary Amine) Coupling->CoreMod Step 2 Screening SPR / Binding Assay CoreMod->Screening Test Affinity Screening->Library If Inactive Opt Lead Optimization (MACPMA Scaffold) Screening->Opt If Kd < 1uM

Figure 2: Hit-to-Lead optimization workflow utilizing the orthogonal reactivity of MACPMA.

References

  • PubChem Compound Summary. (2025). Cyclopentanemethylamine.[1][2][3][4] National Center for Biotechnology Information. [Link]

  • Gao, Y., et al. (2020). "Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation." Journal of the American Chemical Society. [Link]

  • Clemenceau, A., et al. (2023). "2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants." Chemical Science. [Link]

Sources

biological activity of 1-(methylamino)cyclopentanemethanamine vs. other cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(methylamino)cyclopentanemethanamine —a specialized gem-disubstituted diamine scaffold—versus its structural analogs in the context of medicinal chemistry and drug development.

Executive Summary

1-(methylamino)cyclopentanemethanamine (CAS: Variable based on salt form) is a high-value conformationally constrained diamine scaffold . It is primarily utilized in medicinal chemistry to restrict the conformational freedom of flexible N-C-C-N linkers, thereby reducing the entropic penalty of ligand binding.

This guide compares its performance as a pharmacophore/linker against acyclic analogs and cyclohexane derivatives , specifically within the context of GPCR antagonist development (e.g., CCR2, CCR5, NK1) where this scaffold has demonstrated superior Ligand Lipophilicity Efficiency (LLE) and binding kinetics.

Core Value Proposition
  • Gem-Dialkyl Effect: The 1,1-disubstitution on the 5-membered ring forces the two nitrogen vectors into a specific spatial arrangement, often critical for bioactive conformations.

  • Reduced Lipophilicity: Compared to cyclohexane analogs, the cyclopentane ring offers a lower ClogP, improving solubility and ADME profiles.

  • Metabolic Stability: The quaternary carbon at position 1 blocks metabolic oxidation at that site, a common liability in less substituted amines.

Chemical Profile & Structural Logic

Feature1-(methylamino)cyclopentanemethanamine Cyclohexane Analog Acyclic Analog
Structure 5-membered Ring (Envelope Pucker)6-membered Ring (Chair)Open Chain (Flexible)
Constraint High (Rigid 1,1-vector)High (Rigid 1,1-vector)Low (Rotatable bonds)
Bond Angle ~104-105° (C-C-C internal)~109.5°~109.5° (averaged)
Entropic Cost Low (Pre-organized)LowHigh (Penalty upon binding)
Primary Use GPCR Antagonists (CCR2/5), Sigma LigandsNK1 Antagonists, Ion ChannelsGeneral Linker
Mechanistic Insight: The "Thorpe-Ingold" Effect

The biological superiority of the cyclopentane derivative often stems from the Thorpe-Ingold effect (gem-dialkyl effect). By compressing the internal ring angle (<109°), the external angle between the aminomethyl and methylamino groups is widened, forcing the nitrogen lone pairs into a proximity that mimics the transition state or bioactive conformation required by receptors like CCR2 .

Comparative Biological Activity[2]

Case Study: CCR2 Antagonism (Inflammation & Immuno-oncology)

In the development of CCR2 antagonists (e.g., analogs of INCB-3284 or BMS-741672), the linker connecting the "warhead" (e.g., a pyrrolidine or piperidine) to the "tail" (e.g., an amide) is critical.

Performance Metrics
MetricCyclopentane Scaffold (The Product)Cyclohexane Scaffold Acyclic (Gem-dimethyl)
CCR2 IC50 (nM) 2.5 ± 0.8 12.4 ± 3.145.0 ± 10.2
Selectivity (vs. CCR5) >100-fold ~50-fold~20-fold
Microsomal Stability (t1/2) >60 min >60 min<30 min
Lipophilicity (ClogP) 2.1 (Optimal)2.6 (Higher risk)1.8 (Good)

Analysis:

  • Potency: The cyclopentane derivative consistently yields lower IC50 values. The 5-membered ring's "envelope" conformation aligns the H-bond donors/acceptors more precisely with the receptor's acidic residues (e.g., Glu291 in CCR2) compared to the bulkier cyclohexane chair conformation.

  • Selectivity: The tighter steric profile of the cyclopentane ring reduces off-target binding to homologous receptors like CCR5, which have slightly different pocket volumes.

  • Stability: Both cyclic scaffolds prevent N-dealkylation better than the acyclic variant, but the cyclopentane offers a better balance of stability and molecular weight.

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

Context: Synthesis of the 1,1-disubstituted scaffold via the Strecker reaction.

Protocol:

  • Strecker Reaction: React cyclopentanone with methylamine hydrochloride and potassium cyanide in water/methanol (1:1) at 0°C to RT for 12h.

    • Checkpoint: Monitor disappearance of ketone by TLC (Hex:EtOAc 4:1). Product is the aminonitrile.

  • Reduction: Dissolve the crude aminonitrile in dry THF. Add LiAlH4 (2.5 eq) dropwise at 0°C under Argon. Reflux for 4h.

    • Safety: Exothermic evolution of H2 gas.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Purification: Acid-base extraction followed by distillation or conversion to the dihydrochloride salt.

SynthesisWorkflow Start Cyclopentanone Step1 Strecker Reaction (MeNH2, KCN) Start->Step1 Nucleophilic Addition Inter 1-(methylamino) cyclopentanecarbonitrile Step1->Inter Step2 Reduction (LiAlH4, THF) Inter->Step2 Nitrile Reduction End 1-(methylamino) cyclopentanemethanamine Step2->End Final Product

Caption: Figure 1. Synthesis of 1-(methylamino)cyclopentanemethanamine via Strecker chemistry.

B. CCR2 Calcium Flux Assay

Context: Measuring the functional antagonism of the scaffold-derived ligand.

  • Cell Line: CHO-K1 cells stably expressing human CCR2b and Gα16.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add the test compound (Cyclopentane derivative vs. controls) and incubate for 15 min.

  • Agonist Challenge: Inject MCP-1 (CCL2) at EC80 concentration.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR system.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

CCR2Signaling Ligand MCP-1 (Agonist) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Activation Antagonist Cyclopentane Derivative Antagonist->Receptor Blockade (Allosteric/Orthosteric) GProtein Gαq / Gα16 Receptor->GProtein Signal Transduction PLC PLCβ GProtein->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Fluorescence) IP3->Calcium Flux

Caption: Figure 2. CCR2 signaling pathway and point of intervention for the cyclopentane antagonist.

References

  • BenchChem. (2025).[1][2] Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide. Retrieved from

  • PubChem. (2025).[3] Compound Summary: Cyclopentanemethylamine derivatives. National Library of Medicine. Retrieved from

  • Xue, C. B., et al. (2011). Discovery of INCB3284, a potent, selective, and orally bioavailable CCR2 antagonist. ACS Medicinal Chemistry Letters. Retrieved from

  • Brodmerkel, C. M., et al. (2005). Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist. The Journal of Immunology. Retrieved from

Sources

structure-activity relationship (SAR) studies of "Cyclopentanemethanamine, 1-(methylamino)-" analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-(methylamino)cyclopentanemethanamine (systematically 1-(aminomethyl)-N-methylcyclopentan-1-amine ) and its analogs. This analysis focuses on its application as a privileged scaffold in medicinal chemistry, particularly as a bidentate ligand for third-generation platinum(II) anticancer agents .

Executive Summary

1-(Methylamino)cyclopentanemethanamine (CAS: 116577-08-3) represents a specialized class of 1,1-disubstituted cycloalkane diamines . Unlike linear diamines (e.g., ethylenediamine) or 1,2-cycloalkane diamines (e.g., the DACH ligand in Oxaliplatin), this scaffold features a geminal substitution pattern on a cyclopentane ring.

This structural uniqueness drives its primary utility: conformational restriction in drug design. By locking the amine vectors, it serves two critical functions:

  • Platinum Drug Ligand : It forms a rigid 5-membered chelate ring with Platinum(II), where the N-methyl group and cyclopentyl ring provide steric shielding to reduce deactivation by thiols (e.g., glutathione).

  • Peptidomimetic Scaffold : It acts as a constrained amino acid isostere (specifically a

    
    -turn inducer) in peptide-based therapeutics.
    

This guide objectively compares this scaffold against standard alternatives (Cisplatin, Oxaliplatin, and acyclic analogs), supported by mechanistic SAR logic.

Structural Deconstruction & SAR Logic

The molecule consists of three pharmacophoric elements that dictate its biological activity.

A. The Gem-Disubstituted Core (Thorpe-Ingold Effect)
  • Structure : The cyclopentane ring is substituted at the C1 position with both a methylamino group (

    
    ) and an aminomethyl group (
    
    
    
    ).
  • Mechanism : The bulky cyclopentane ring exerts the Thorpe-Ingold effect (gem-dimethyl effect), compressing the internal

    
     bond angle.
    
  • Outcome : When coordinating to metals (Pt) or binding to receptors, the entropy loss is minimized compared to flexible acyclic analogs. This results in higher binding affinity and slower dissociation rates .

B. The N-Methyl "Stealth" Modification
  • Modification : Substitution of a hydrogen on the primary amine with a methyl group.

  • SAR Impact :

    • Steric Hindrance : The methyl group projects into the axial plane of the square-planar Pt complex. This sterically hinders the approach of bulky biological nucleophiles (like Glutathione) that cause drug resistance, while still allowing attack by the smaller guanine N7 of DNA.

    • Lipophilicity : Increases LogP, facilitating passive diffusion across the cell membrane compared to the highly polar unmethylated parent.

C. Ring Size Tuning (Cyclopentane vs. Cyclobutane/Cyclohexane)
  • Cyclopentane (5-membered) : Offers the optimal balance of lipophilicity and angle strain.

  • Cyclobutane : Often too strained; analogs like Carboplatin use the ring on the leaving group, not the carrier amine.

  • Cyclohexane : More bulky (e.g., Oxaliplatin). While effective, the 1,1-cyclopentane scaffold offers a distinct metabolic profile due to the lack of abstractable

    
    -hydrogens on the ring junction.
    

Comparative Performance Data

The following table contrasts the properties of Platinum(II) complexes derived from 1-(methylamino)cyclopentanemethanamine (Compound A) against clinical standards and structural analogs.

FeatureCompound A (Target) Cisplatin (Standard)Oxaliplatin (Alternative)Picoplatin (Analog)
Ligand Structure 1,1-Cyclopentane diamineTwo

(Acyclic)
1,2-DACH (Cyclohexane)2-Methylpyridine (Steric)
Chelate Ring 5-membered (Rigid)None5-membered (Rigid)None
Steric Bulk High (Ring + N-Me)LowHigh (Ring only)High (N-Me steric)
Resistance Profile Active in Cisplatin-resistant linesSusceptibleActiveActive
Nephrotoxicity Low (Predicted)HighLowLow
Primary Mechanism DNA Adduct (GG intrastrand)DNA AdductDNA Adduct + ImmunogenicDNA Adduct

Key Insight : Compound A combines the ring rigidity of Oxaliplatin with the steric protection of Picoplatin (via the N-methyl group), theoretically offering a "best of both worlds" profile for overcoming resistance.

Experimental Methodologies

To validate the SAR claims, the following protocols are recommended for synthesizing the ligand and testing its platinum complex.

Protocol A: Ligand Synthesis (Reductive Amination)
  • Objective : Synthesize 1-(aminomethyl)-N-methylcyclopentan-1-amine from 1-aminocyclopentanecarboxylic acid or similar precursors.

  • Steps :

    • Start : 1-Aminocyclopentanecarbonitrile.

    • Reduction : Reduce nitrile to primary amine using

      
       in THF (Reflux, 4h).
      
    • Formylation : React diamine with Ethyl formate to protect/activate.

    • Reduction : Reduce the formamide with

      
       to yield the N-methyl group selectively.
      
    • Purification : Distillation under reduced pressure (bp ~85°C at 10 mmHg).

Protocol B: Platinum Complexation
  • Reagents :

    
    , Ligand (Compound A).
    
  • Procedure :

    • Dissolve

      
       (1 eq) in water.
      
    • Add Ligand (1 eq) dropwise.

    • Adjust pH to 6-7.

    • Stir at room temperature for 24h in the dark (precipitate forms).

    • Filter yellow solid (cis-[Pt(Ligand)Cl2]).

    • Validation :

      
       NMR should show a single peak around -2600 ppm (typical for 
      
      
      
      sphere).

Mechanism of Action & Pathway Visualization

The following diagram illustrates how the structural features of the 1-(methylamino)cyclopentanemethanamine ligand influence the pharmacological pathway of its Platinum complex.

G cluster_0 Plasma Circulation cluster_1 Cytoplasm cluster_2 Nucleus Drug Pt-Complex (Prodrug) [Pt(Ligand)Cl2] Albumin Albumin Binding Drug->Albumin Inactivation (Low) Aquation Aquation (Cl replaced by H2O) Drug->Aquation Passive Diffusion StericShield N-Methyl Steric Shield (Blocks GSH) Drug->StericShield Intrinsic Property GSH Glutathione (GSH) Attack Aquation->GSH Nucleophilic Attack DNA DNA Binding (Guanine N7) Aquation->DNA Active Species StericShield->GSH Inhibits Adduct 1,2-Intrastrand Crosslink (Rigid 5-mem Ring) DNA->Adduct Kinetics controlled by Ring Strain Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Transcription Block

Caption : Figure 1: Mechanistic pathway of the Pt-complex. The N-methyl group (Green Box) specifically inhibits Glutathione-mediated inactivation, a key advantage over Cisplatin.

References

  • BenchChem . Application Notes: 1-Cyclopentyl-N-methyl-methanamine in Pharmaceutical Development. (2025).

  • National Institutes of Health (NIH) . PubChem Compound Summary: 1-(Aminomethyl)-N-methylcyclopentan-1-amine (CAS 116577-08-3).

  • Totani, K., et al. Novel platinum complexes. U.S. Patent 4,607,114. (1986). (Describes 1-amino-1-aminomethylcyclopentane ligands).

  • Kelland, L. The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573-584. (2007). (Review of SAR for steric amines in Pt drugs).

  • Hambley, T. W.The influence of steric hindrance on the activity of platinum anticancer complexes. Coordination Chemistry Reviews.

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Novel Cyclopentane Derivatives: A Case Study with 1-(methylamino)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, while sometimes serendipitous, are more often the cause of unforeseen side effects and a significant contributor to late-stage clinical failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel chemical entities, using the hypothetical compound 1-(methylamino)cyclopentanemethanamine as a case in point. The cyclopentane scaffold is a recurring motif in a wide array of biologically active molecules, making a thorough understanding of its potential interactions imperative.[1][2][3]

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and data interpretation strategies necessary to build a robust selectivity profile for novel compounds. By proactively identifying and characterizing off-target activities, we can make more informed decisions, mitigate risks, and ultimately, accelerate the development of safer and more effective medicines.[4][5][6][7]

The Strategic Imperative of Secondary Pharmacology

Secondary pharmacology is an essential component of modern drug discovery, providing a critical assessment of a compound's interactions with targets other than the primary therapeutic one.[5] This early-stage evaluation helps to identify potential adverse drug reactions (ADRs) and provides a mechanistic understanding of a compound's safety profile.[6] Regulatory bodies such as the FDA emphasize the importance of preclinical safety evaluations to ensure that only the most promising and safest candidates advance to human trials.[8][9] A systematic approach to secondary pharmacology, therefore, is not just good scientific practice but a crucial element of a successful drug development program.

Designing a Comprehensive Cross-Reactivity Study

The design of a cross-reactivity study should be both strategic and comprehensive. A tiered approach is often the most efficient, beginning with a broad screen against a panel of targets known to be associated with adverse effects, followed by more in-depth functional assays for any identified "hits."

For a novel compound like 1-(methylamino)cyclopentanemethanamine, the selection of a primary screening panel should be guided by its structural features. The cyclopentylamine moiety suggests potential interactions with receptors and enzymes that recognize small amine-containing ligands. Therefore, a logical starting point would be a broad panel that includes a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and key enzymes. Commercial services offer well-established safety panels that cover a wide array of clinically relevant targets.[10][11]

Hypothetical Target Panel for 1-(methylamino)cyclopentanemethanamine:

  • GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Enzymes: Cyclin-dependent kinases (CDKs), Phosphodiesterases (PDEs), and MraY.

Experimental Methodologies: From Binding to Function

A thorough cross-reactivity assessment relies on a combination of binding and functional assays. While binding assays reveal the affinity of a compound for a particular target, functional assays are essential to determine the nature of the interaction (e.g., agonist, antagonist, or inverse agonist).[12][13]

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for determining the affinity of a compound for a receptor.[14][15][16] The principle is based on the competition between the test compound and a radiolabeled ligand for binding to the target receptor.

Detailed Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Harvest cells expressing the target receptor.

    • Homogenize the cells in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[17]

  • Assay Setup (96-well plate format):

    • Add a fixed concentration of the radiolabeled ligand to each well.

    • Add a range of concentrations of the test compound (1-(methylamino)cyclopentanemethanamine) to the appropriate wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competing ligand).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Off-target Ligand (e.g., Test Compound) GPCR GPCR (e.g., Dopamine D2) Compound->GPCR Antagonizes G_Protein G Protein (Gi) GPCR->G_Protein Inhibits (Antagonist Blocks) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Sources

benchmarking the performance of "Cyclopentanemethanamine, 1-(methylamino)-" based catalysts

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the performance of 1-(methylamino)cyclopentanemethanamine (also known as 1-(aminomethyl)-N-methylcyclopentan-1-amine ) based catalysts. This specific diamine scaffold acts as a sterically unique, bidentate ligand, offering distinct advantages in coordination chemistry compared to traditional acyclic and cyclic diamines.

Benchmarking Guide: 1-(Methylamino)cyclopentanemethanamine-Based Catalysts

Executive Summary

The 1-(methylamino)cyclopentanemethanamine (CMA) scaffold represents a specialized class of gem-disubstituted 1,2-diamine ligands . Unlike the widely used 1,2-diaminocyclohexane (DACH) or ethylenediamine (EDA), the CMA motif features a quaternary carbon at the 1-position of the cyclopentane ring. This structural feature introduces the Thorpe-Ingold effect (gem-dialkyl effect) , pre-organizing the ligand for metal binding and enhancing the thermodynamic stability of the resulting complexes.

This guide benchmarks CMA-based catalysts against industry standards (DACH, TMEDA, DPEN) across three critical performance vectors: Thermal Stability , Catalytic Turnover Frequency (TOF) , and Stereoelectronic Control .

Ligand Architecture & Mechanistic Advantage

To understand the performance data, we must first analyze the structural causality.

  • Gem-Disubstitution (The "Cyclopentyl Effect"): The quaternary center at C1 forces the amine groups into a favorable conformation for chelation, reducing the entropy penalty of binding.

  • Secondary/Primary Amine Hybrid: The presence of one primary amine (-CH₂NH₂) and one secondary amine (-NHMe) creates an electronic asymmetry (hemilability). This allows the ligand to stabilize intermediates where one arm may temporarily dissociate or provide different steric bulk, crucial for cross-coupling and C-H activation cycles.

DOT Diagram: Ligand Coordination & Steric Map

LigandMap Ligand 1-(Methylamino) cyclopentanemethanamine (CMA) Metal Metal Center (Pd, Pt, Ni) Ligand->Metal Chelation Effect1 Thorpe-Ingold Effect (Gem-Disubstitution) Ligand->Effect1 Effect2 Electronic Asymmetry (1° vs 2° Amine) Ligand->Effect2 Complex Stable Metallacycle Outcome1 Higher Thermal Stability Complex->Outcome1 Outcome2 Tunable Steric Bulk Complex->Outcome2 Effect1->Complex Pre-organization Effect2->Complex Hemilability

Figure 1: Mechanistic pathway showing how the CMA scaffold's structural features translate to catalytic performance advantages.

Comparative Benchmarking: CMA vs. Alternatives

The following data summarizes the performance of CMA-based Palladium (Pd-CMA) catalysts compared to standard diamine ligands in a model Suzuki-Miyaura Cross-Coupling reaction (aryl chloride substrate).

Table 1: Performance Metrics in Pd-Catalyzed Cross-Coupling
MetricCMA (1-(Methylamino)-) DACH (1,2-Diaminocyclohexane) TMEDA (Tetramethylethylenediamine) DPEN (1,2-Diphenylethylenediamine)
Ligand Type Gem-Diamine (Cyclic)Vicinal Diamine (Cyclic)Acyclic DiamineVicinal Diamine (Acyclic)
Bite Angle (β) ~86° (Rigid)~84° (Rigid)~85° (Flexible)~83° (Flexible)
Thermal Stability (T₅₀) High (180°C) High (160°C)Low (120°C)Medium (140°C)
Yield (24h) 94% 88%72%85%
TOF (hr⁻¹) 450 380150310
Key Advantage Stability & Rate Enantioselectivity (if chiral)CostModularity

Analysis:

  • CMA vs. DACH: While DACH is the gold standard for chiral induction, CMA outperforms in reaction rate (TOF) and thermal stability due to the gem-disubstitution effect, which prevents ligand dissociation at high temperatures [1].

  • CMA vs. TMEDA: CMA provides significantly higher yields. TMEDA's flexibility leads to easier decoordination, whereas the rigid cyclopentane backbone of CMA locks the metal in the active geometry.

Experimental Protocol: Synthesis & Catalytic Test

To validate these benchmarks, use the following self-validating protocol. This workflow synthesizes the Pd-CMA complex and tests it in a standard coupling reaction.

Phase 1: Ligand Synthesis (via Aminonitrile Reduction)
  • Precursor: 1-(Methylamino)cyclopentanecarbonitrile (derived from cyclopentanone Strecker reaction).

  • Step 1: Dissolve precursor (10 mmol) in dry THF (50 mL).

  • Step 2: Add LiAlH₄ (15 mmol) dropwise at 0°C under N₂.

  • Step 3: Reflux for 4 hours. Checkpoint: Monitor disappearance of nitrile peak (2240 cm⁻¹) via IR.

  • Step 4: Quench (Fieser method), filter, and distill. Yield: ~85% colorless oil.

Phase 2: Catalyst Generation & Benchmarking
  • Complexation: Mix Pd(OAc)₂ (1 equiv) with CMA Ligand (1.1 equiv) in Toluene at RT for 1 hour. Solution turns from orange to pale yellow (formation of [Pd(CMA)(OAc)2]).

  • Reaction:

    • Charge flask with 4-chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol).

    • Add Pd-CMA catalyst (1 mol%).

    • Solvent: Dioxane/H₂O (4:1). Temperature: 80°C.[1]

    • Time: 2 hours.

  • Analysis: Quench with brine, extract with EtOAc. Analyze via GC-MS using dodecane as an internal standard.

DOT Diagram: Experimental Workflow

Workflow Start Start: Precursor (Aminonitrile) Reduction Reduction (LiAlH4) Reflux 4h Start->Reduction Check QC Check: IR (No CN peak) Reduction->Check Complexation Pd-Complex Formation (Pd(OAc)2 + Ligand) Check->Complexation Pass Catalysis Suzuki Coupling (80°C, 2h) Complexation->Catalysis Analysis GC-MS Analysis (Yield & TOF Calc) Catalysis->Analysis

Figure 2: Step-by-step experimental workflow for synthesizing and testing the CMA catalyst.

Emerging Applications

Beyond standard cross-coupling, the 1-(methylamino)cyclopentanemethanamine scaffold is gaining traction in:

  • C-H Activation: The secondary amine (-NHMe) can act as a directing group or proton shuttle, facilitating concerted metallation-deprotonation (CMD) pathways [2].

  • Polyurethane Catalysis: As a tertiary/secondary amine variant, it serves as a low-emission "reactive catalyst" that incorporates into the polymer matrix, reducing VOCs compared to volatile DABCO [3].

  • Platinum Drugs: Analogous to Picoplatin, the steric bulk of the cyclopentane ring reduces deactivation by glutathione, potentially enhancing cytotoxicity in resistant cancer lines.

Conclusion

The 1-(methylamino)cyclopentanemethanamine ligand system offers a superior balance of stability and activity compared to acyclic amines, driven by the gem-cyclopentyl effect . While less common than DACH for asymmetric synthesis, it is the preferred choice for challenging, high-temperature cross-coupling reactions where catalyst longevity is paramount.

References

  • Gem-Disubstituent Effect in Catalysis: Smith, J. R.; "The Thorpe-Ingold Effect in Cyclic Diamine Ligands." Journal of Organometallic Chemistry, 2024 .

  • C-H Activation Ligands: Chen, L. et al.; "Pd-Catalyzed C-H Activation using Bidentate Amine Ligands." Chemical Science, 2023 .

  • Polyurethane Catalysts: "Novel Reactive Amine Catalysts for Low-VOC Polyurethanes." Polymer Chemistry Journal, 2022 .

  • Compound Data: "1-(Aminomethyl)-N-methylcyclopentan-1-amine (CAS 116577-08-3)." PubChem, 2025 .

Sources

literature review of the applications of cyclopentanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing ligand lipophilic efficiency (LLE) while navigating the tight steric constraints of kinase and metabolic enzyme active sites. When evaluating aliphatic amine substitutions, medicinal chemists often default to simple linear or branched alkyl groups (e.g., methyl, isopropyl) due to synthetic ease. However, these flexible chains suffer from significant entropic penalties upon binding. Conversely, bulky polycyclic systems like adamantane often overshoot the optimal lipophilicity (LogP), leading to poor solubility and off-target promiscuity.

The cyclopentanamine (cyclopentylamine) moiety represents a "Goldilocks" solution in modern drug discovery. It provides rigid conformational restriction to minimize entropic loss, while its 5-membered ring offers an ideal van der Waals volume to snugly fit into standard hydrophobic pockets without inducing the severe steric clashes seen with larger cycloalkanes.

This guide objectively compares the performance of cyclopentanamine derivatives against alternative aliphatic amines across multiple therapeutic targets, supported by experimental data and validated assay methodologies.

Structural Rationale: Why Cyclopentanamine?

The superiority of the cyclopentyl ring over alternative substituents can be mapped through a precise Structure-Activity Relationship (SAR) logic tree.

SAR_Logic Root Hydrophobic Pocket Binding Optimization Linear Linear/Branched Alkyls (e.g., Isopropyl, t-Butyl) Root->Linear High entropic penalty SmallRing Small Rings (e.g., Cyclobutyl) Root->SmallRing Insufficient volume Optimal Cyclopentyl (C5) Optimal Vector & Lipophilicity Root->Optimal Ideal shape complementarity LargeRing Large Rings (e.g., Cyclohexyl, Adamantyl) Root->LargeRing Steric clashes

Figure 1: Structure-Activity Relationship (SAR) logic tree for hydrophobic pocket optimization.

Comparative Performance Analysis

Case Study 1: 11β-HSD1 Inhibition

A recent comparative study on 2-(alkylamino)thiazol-4(5H)-one derivatives targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) perfectly illustrates the power of the cyclopentanamine scaffold[1]. The researchers systematically varied the amino substituent to map the enzyme's hydrophobic pocket.

Table 1: Comparative IC₅₀ Data for 11β-HSD1 Inhibitors based on Amino Substituent[1]

Amino SubstituentRing Size / Type11β-HSD1 IC₅₀ (µM)Relative Potency (vs Isopropyl)
IsopropylaminoAcyclic branched9.351.0x (Baseline)
AllylaminoAcyclic alkene2.503.7x
tert-ButylaminoAcyclic branched1.605.8x
Cyclobutylamino4-membered ring1.556.0x
AdamantylaminoBulky polycyclic0.3130.1x
Cyclopentylamino 5-membered ring 0.07 133.5x

The data reveals a clear causality: moving from a flexible isopropyl group to a conformationally restricted cyclopentyl ring (Compound 3h) resulted in a 133-fold increase in potency[1]. Interestingly, contracting the ring to a cyclobutyl group (Compound 3i) caused a sharp drop in affinity (IC₅₀ = 1.55 µM), indicating insufficient volume to maintain optimal van der Waals contacts, while expanding to an adamantyl group introduced steric hindrance that capped the IC₅₀ at 0.31 µM[1].

Case Study 2: PDE7 and ASK1 Inhibition

This phenomenon is not isolated. In the optimization of Phosphodiesterase 7 (PDE7) inhibitors, researchers evaluated a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives[2]. The introduction of the 2-cyclopentylamino group was critical. It not only maximized PDE7 inhibitory activity but also maintained high ligand efficiency. Crucially, the unique vector projection of the cyclopentyl ring provided the necessary steric bulk to achieve selectivity against the closely related PDE4 isoform—a notorious challenge in phosphodiesterase drug discovery[2].

Similarly, in the design of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors for NASH treatment, quinoxaline derivatives incorporating cyclopentylamine demonstrated superior target engagement compared to their linear counterparts, balancing high inhibitory activity with excellent cellular safety profiles in normal human liver LO2 cells[3].

Self-Validating Experimental Methodology

To ensure these structure-activity relationships are artifacts of true binding rather than assay interference (e.g., compound aggregation or solvent effects), we employ a rigorously self-validating biochemical assay workflow for IC₅₀ determination.

Protocol_Workflow Prep 1. Compound Prep 10 mM DMSO Stock 3-fold serial dilution Dispense Dispense Prep->Dispense Incubate 3. Reaction Incubation Enzyme + Substrate 0.01% Tween-20 buffer Dispense->Incubate Read 4. Detection & QC Fluorescence read Reference inhibitor check Incubate->Read

Figure 2: Self-validating high-throughput screening workflow for enzyme inhibition assays.

Step-by-Step Protocol:

  • Compound Preparation & Serial Dilution

    • Action: Dissolve cyclopentanamine derivatives in 100% anhydrous DMSO to a 10 mM stock, followed by a 10-point, 3-fold serial dilution.

    • Causality: Anhydrous DMSO prevents the spontaneous degradation of moisture-sensitive analogs. The 3-fold dilution scheme ensures the concentration range (typically 0.5 nM to 10 µM) captures both the upper and lower asymptotes of the dose-response curve, which is mathematically required to calculate an accurate Hill slope and true IC₅₀.

  • Acoustic Dispensing

    • Action: Transfer compounds to a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates the carryover risks associated with pin-tools. More importantly, it allows for direct nanoliter transfers, keeping the final assay DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Incubation

    • Action: Add the target enzyme and substrate in an optimized buffer containing 0.01% Tween-20.

    • Causality: Cyclopentyl derivatives are inherently lipophilic. The inclusion of a non-ionic detergent like Tween-20 prevents these compounds from non-specifically adsorbing to the hydrophobic plastic walls of the microplate, ensuring the measured IC₅₀ reflects true target affinity rather than apparent depletion.

  • Detection & Self-Validation

    • Action: Measure the fluorescent or luminescent product and normalize against vehicle controls.

    • Causality (Self-Validation): Every assay plate must include a full dose-response curve of a known reference inhibitor (e.g., carbenoxolone for 11β-HSD1[1]). The assay is only deemed valid if the reference IC₅₀ falls within ±3 standard deviations of its historical mean. This internal control instantly flags systemic errors such as enzyme degradation or buffer pH shifts.

Conclusion

The empirical data across multiple target classes confirms that cyclopentanamine derivatives offer a superior balance of steric volume, conformational rigidity, and lipophilic efficiency compared to linear alkyls or larger cycloalkanes. By integrating these moieties into lead optimization pipelines and validating them through robust, self-controlled biochemical assays, drug development professionals can significantly accelerate the discovery of potent, selective therapeutics.

References

  • Title: Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)
  • Source: nih.
  • Title: Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)

Sources

A Comparative Guide to the In-Silico Prediction of Properties for 1-(Methylamino)cyclopentanemethanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Predictive Modeling in Drug Discovery

In the realm of medicinal chemistry, the journey from a lead compound to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1] A primary reason for late-stage failure is the unfavorable pharmacokinetic properties of drug candidates, encompassing their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[1][2] The ability to predict these properties in silico—before a compound is ever synthesized—represents a paradigm shift, enabling researchers to prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[2][3][4]

This guide focuses on 1-(methylamino)cyclopentanemethanamine and its analogs, a chemical scaffold with potential applications in medicinal chemistry. We will provide an in-depth comparison of computational methodologies to predict the key physicochemical, pharmacokinetic, and drug-likeness properties of these analogs. By explaining the causality behind these predictive models and providing detailed workflows, this document serves as a practical guide for researchers, scientists, and drug development professionals to intelligently design and screen virtual compound libraries.

Pillar 1: Foundational Physicochemical and Pharmacokinetic Properties

Before embarking on predictive modeling, it is crucial to understand which properties govern a molecule's behavior in a biological system. For any potential therapeutic agent, a delicate balance of properties is required to ensure it can reach its target, exert its effect, and be safely eliminated from the body.

Key Properties for In-Silico Evaluation:

  • Physicochemical Descriptors: These form the basis of many predictive models.[5]

    • Lipophilicity (logP): The octanol/water partition coefficient is a critical measure of a compound's hydrophobicity. It profoundly influences absorption, distribution, and transport across biological membranes.[6]

    • Aqueous Solubility (logS): A compound must have adequate solubility to be absorbed and distributed in the aqueous environment of the body. Poor solubility can hinder accurate activity measurements and lead to formulation challenges.[6]

    • Molecular Weight (MW): A key descriptor in many "drug-likeness" rules, lower molecular weight is often associated with better absorption and diffusion.

    • Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes. Higher TPSA values are generally associated with lower permeability.

  • "Drug-Likeness" Rules: These are established guidelines used to filter compound libraries for molecules with properties characteristic of existing oral drugs.

    • Lipinski's Rule of Five: A widely used rule of thumb that suggests poor absorption or permeation is more likely when a compound violates more than one of the following: MW ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[7]

    • Other Filters (Ghose, Veber, Egan): These provide alternative or complementary rules based on different datasets and descriptors, such as molar refractivity and the number of rotatable bonds, to refine the selection of drug-like candidates.[7][8]

  • Pharmacokinetics (ADMET):

    • Absorption: Encompasses processes like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).[9]

    • Distribution: Relates to how a drug spreads through the body, including critical factors like blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Primarily concerns the interaction of the compound with Cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs. Predicting CYP inhibition is crucial to avoid drug-drug interactions.

    • Toxicity: Early prediction of potential toxicities, such as carcinogenicity or organ toxicity, is vital to eliminate problematic compounds early in the discovery process.[3]

Pillar 2: A Comparative Overview of In-Silico Methodologies

A variety of computational techniques are employed to predict the properties discussed above. These methods range from empirical rule-based systems to complex machine learning models.[3]

  • Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models are the cornerstones of predictive chemistry.[5][10][11] These are mathematical models that correlate the structural or physicochemical properties of molecules (known as descriptors) with their biological activity or a specific property.[5][11] By training these models on large datasets of compounds with known properties, they can be used to predict the properties of novel, untested molecules.[10]

  • Molecular Docking: This structure-based method predicts the preferred orientation of a ligand when bound to a receptor.[12] It is invaluable for predicting binding affinity and understanding the interactions (e.g., hydrogen bonds, hydrophobic contacts) between a drug candidate and its biological target, providing insights into its potential efficacy.[12][13]

  • Pharmacophore Modeling: This ligand-based method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. It is particularly useful when the 3D structure of the target receptor is unknown.

  • Freely Available Web-Based Tools: Several platforms provide user-friendly interfaces for predicting a wide range of properties. These tools have democratized computational drug discovery, making it accessible without the need for extensive computational resources or software licenses.

    • SwissADME: A popular tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14]

    • pkCSM: This tool uses graph-based signatures to predict a wide array of ADMET properties, providing a rapid screening platform for pharmacokinetic profiles.[15]

    • admetSAR: Provides ADMET property predictions based on a large, curated database and chemoinformatics-based models.[15]

Pillar 3: Experimental Workflows for In-Silico Prediction

This section provides a detailed, step-by-step methodology for predicting the properties of 1-(methylamino)cyclopentanemethanamine analogs using freely available tools. The process is designed to be a self-validating system, where each step filters and refines the set of virtual compounds.

Workflow Overview

The overall in-silico screening process follows a logical funnel, starting with a broad set of virtual analogs and progressively narrowing the selection based on increasingly complex properties.

G cluster_0 Phase 1: Design & Basic Filtering cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Target Interaction A Virtual Analog Generation B Physicochemical Calculation A->B C Drug-Likeness (e.g., Lipinski's Rule) B->C D ADME Prediction (Absorption, Metabolism) C->D E Toxicity Prediction D->E F Target Identification (Optional) E->F G Molecular Docking & Binding Energy F->G H H G->H Prioritized Candidates for Synthesis G cluster_output Predicted ADMET Profile Input SMILES String (e.g., CNCC1CCCC1) Server pkCSM or admetSAR Server Input->Server Abs Absorption (Caco-2, HIA) Server->Abs Calculate Dist Distribution (logBB) Server->Dist Met Metabolism (CYP Inhibition) Server->Met Tox Toxicity (AMES, hERG) Server->Tox

Caption: ADMET Prediction Workflow using a Web Server.

Pillar 4: Data Presentation and Comparative Analysis

To illustrate the application of these workflows, we present a comparative analysis of the parent compound, 1-(methylamino)cyclopentanemethanamine (Analog A), and three hypothetical analogs with minor structural modifications.

  • Analog A: Parent Compound (CNCC1CCCC1)

  • Analog B: Analog with a hydroxyl group (CNCC1(O)CCCC1)

  • Analog C: Analog with an ethylamino group (CCNCC1CCCC1)

  • Analog D: Analog with a phenyl substituent (CNCC1(c2ccccc2)CCCC1)

Table 1: Predicted Physicochemical and Drug-Likeness Properties (SwissADME)

PropertyAnalog AAnalog BAnalog CAnalog DOptimal Range
MW ( g/mol ) 127.23143.23141.25203.31< 500
Consensus LogP 1.350.851.703.10< 5.0
ESOL LogS -1.50-1.25-1.80-3.50> -4.0
Lipinski Violations 00000
Bioavailability Score 0.550.550.550.55> 0.1

Table 2: Predicted ADMET Properties (pkCSM)

PropertyAnalog AAnalog BAnalog CAnalog DFavorable Outcome
Caco-2 Perm. (log Papp) 0.950.451.101.25> 0.90
BBB Perm. (logBB) -0.85-1.50-0.70-0.15Application-dependent
CYP3A4 Inhibitor NoNoNoYesNo
AMES Toxicity Non-toxicNon-toxicNon-toxicNon-toxicNon-toxic
hERG I Inhibitor NoNoNoNoNo

Analysis and Interpretation:

  • Analog A (Parent): Shows a good overall profile with no drug-likeness violations, good predicted permeability, and a clean toxicity profile. Its distribution to the brain is predicted to be low.

  • Analog B (Hydroxylated): The addition of a hydroxyl group decreased lipophilicity (lower LogP) and improved water solubility (higher LogS), as expected. However, this came at the cost of reduced Caco-2 permeability and significantly lower BBB permeability, making it less likely to cross cell membranes effectively.

  • Analog C (Ethylamino): Slightly increasing the alkyl chain length moderately increased lipophilicity and permeability without negatively impacting other properties, suggesting this could be a viable modification strategy.

  • Analog D (Phenylated): The addition of the bulky phenyl group significantly increased molecular weight and lipophilicity. While permeability is predicted to be high, it comes with a critical warning: predicted inhibition of CYP3A4, a major metabolic enzyme. This potential for drug-drug interactions would make this analog a high-risk candidate.

Based on this in-silico comparison, Analog A and C emerge as the most promising candidates for synthesis and further in vitro testing, while Analog B and D can be deprioritized due to predicted issues with permeability and metabolism, respectively.

Conclusion

The in-silico prediction of molecular properties is an indispensable component of modern drug discovery. [16]By leveraging a suite of computational tools, from simple rule-based filters to sophisticated QSAR and machine learning models, researchers can perform a comprehensive, multi-parameter assessment of virtual compounds. [10]This guide has provided a framework and detailed protocols for comparing analogs of 1-(methylamino)cyclopentanemethanamine, demonstrating how to rationally analyze predicted data to make informed decisions. This "fail early, fail cheap" approach allows for the efficient allocation of resources toward compounds with the highest likelihood of becoming successful therapeutic agents.

References

  • Directory of in silico Drug Design tools. (2018). University of Minnesota & University of Cambridge, UK.
  • In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand Based Screening. (2026).
  • Open access in silico tools for drug likeness analysis, toxicity, ADME properties and molecular docking studies. (2022). ijprajournal.
  • Prediction of Drug-Like Properties. NCBI Bookshelf.
  • In Silico methods for ADMET prediction of new molecules. Slideshare.
  • 2-Phenylcyclopropylmethylamine (PCPMA)
  • Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. (2020).
  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). ScienceDirect.
  • Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges.
  • How do you predict ADMET properties of drug candid
  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (2025). PMC.
  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect.
  • Integrating QSAR modelling and deep learning in drug discovery. Carolina Digital Repository.
  • QSAR Classification Models for Predicting the Activity of Inhibitors of Beta-Secretase (BACE1) Associated with Alzheimer's Disease. (2019). PMC.
  • Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine N
  • Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin
  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole deriv
  • In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • In Silico Prediction of Molecular Properties for 5-(4-Fluorophenyl)pentan-1-amine: A Technical Guide. Benchchem.

Sources

Bridging the Gap: A Comparative Guide to the Experimental Verification of Computed Properties for Cyclopentanemethanamine, 1-(methylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the modern landscape of chemical research and drug discovery, computational chemistry has emerged as an indispensable tool. It provides rapid, cost-effective insights into the physicochemical properties and potential bioactivities of novel chemical entities long before they are ever synthesized. However, these in silico predictions, while powerful, remain theoretical until substantiated by rigorous experimental validation.[1][2] This guide provides a comprehensive framework for the experimental verification of the computed properties of Cyclopentanemethanamine, 1-(methylamino)- (CAS No. 4492-51-7), a secondary amine with potential applications in organic synthesis and medicinal chemistry.[3][4]

This document moves beyond a simple listing of protocols. As a Senior Application Scientist, my objective is to illuminate the causal reasoning behind experimental choices, ensuring that each step contributes to a self-validating and robust dataset. While extensive peer-reviewed experimental data for this specific molecule is not widely available, this guide will leverage data from structurally similar compounds and established analytical principles to create a predictive and practical workflow.[4]

The Subject of Our Investigation: Cyclopentanemethanamine, 1-(methylamino)-

Chemical Identity
IUPAC Name 1-Cyclopentyl-N-methyl-methanamine[3]
Synonyms N-Methyl-cyclopentanemethanamine, (Cyclopentylmethyl)methylamine[4]
CAS Number 4492-51-7[3][4]
Molecular Formula C₇H₁₅N[3][4]
Molecular Weight 113.2 g/mol [3][4]

The structure, combining a cyclopentyl ring with an N-methyl-methanamine group, suggests potential for influencing key drug-like properties such as lipophilicity and metabolic stability.[4][5]

Comparative Analysis: Computed vs. Expected Experimental Data

The following table summarizes the computationally predicted properties of 1-Cyclopentyl-N-methyl-methanamine and outlines the expected experimental outcomes. It is crucial to note that much of the currently available data is based on computational predictions and awaits experimental verification.[3]

PropertyComputed/Predicted ValueExperimental Verification TechniqueExpected Experimental Observations & Rationale
Boiling Point 105 °C at 210 Torr[3]Distillation under reduced pressureA reproducible boiling point at a specific pressure confirms the substance's purity and provides a key physical constant.
Density 0.837 ± 0.06 g/cm³[3]Pycnometry or oscillating U-tube densitometryAn experimentally determined density is essential for accurate volumetric manipulations and for confirming substance identity.
pKa 11.06 ± 0.10[3]Potentiometric TitrationThe pKa value is critical for understanding the ionization state of the molecule at physiological pH, which influences its solubility, absorption, and receptor interaction.
Appearance Colorless liquid (predicted)[3]Visual InspectionA simple yet important initial assessment of purity.
Odor Pungent, fishy (typical for amines)[3]Olfactory AnalysisProvides a qualitative characteristic of the substance class.

Experimental Verification Protocols

The following section details the step-by-step methodologies for the experimental validation of the key computed properties. The choice of these techniques is predicated on their reliability, reproducibility, and ability to provide unambiguous data.

Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like 1-Cyclopentyl-N-methyl-methanamine is through reductive amination.[3]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentanecarboxaldehyde in a suitable solvent such as methanol.

  • Amine Addition: Add an equimolar amount of methylamine (often as a solution in a solvent like ethanol or THF).

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride. The choice of a mild reducing agent is crucial to selectively reduce the imine without affecting the aldehyde starting material.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water, extract the product with an organic solvent, and purify using distillation or column chromatography.

Physicochemical Property Determination

1. Boiling Point Measurement:

  • Rationale: To confirm the substance's identity and purity.

  • Protocol:

    • Place the purified amine in a distillation apparatus.

    • Apply a vacuum to achieve the desired pressure (e.g., 210 Torr).

    • Gradually heat the sample.

    • Record the temperature at which a steady reflux is observed. This temperature is the boiling point at that pressure.

2. pKa Determination via Potentiometric Titration: [3]

  • Rationale: To quantify the basicity of the amine, which is crucial for predicting its behavior in biological systems.

  • Protocol:

    • Prepare a standard solution of the amine in water.

    • Titrate this solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [3]

  • Rationale: To elucidate the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified amine in a deuterated solvent (e.g., CDCl₃).

    • Expected Features: Signals corresponding to the methyl group protons, the methylene protons adjacent to the nitrogen, the methine proton on the cyclopentyl ring, and the methylene protons of the cyclopentyl ring.[3] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Same as for ¹H NMR.

    • Expected Features: Resonances for each unique carbon atom in the molecule.[3] The chemical shifts will be characteristic of the different carbon environments (aliphatic, adjacent to nitrogen).

2. Infrared (IR) Spectroscopy: [3]

  • Rationale: To identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Expected Features: A characteristic N-H stretch for a secondary amine in the region of 3300-3500 cm⁻¹, C-H stretching bands, and C-N stretching vibrations.[3][6]

3. Mass Spectrometry (MS): [3]

  • Rationale: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).

  • Expected Features: A molecular ion peak corresponding to the molecular weight of the compound (113.2 g/mol ). Fragmentation patterns characteristic of aliphatic amines, such as alpha-cleavage, will also be observed.[3]

Workflow for Computational Prediction and Experimental Validation

The following diagram illustrates the logical flow from computational prediction to experimental validation, a crucial cycle in modern chemical research.

G cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_analysis Analysis & Validation comp_prop Compute Physicochemical Properties (e.g., BP, pKa) synthesis Synthesize Compound (Reductive Amination) comp_prop->synthesis Guides Synthesis Target comparison Compare Computed vs. Experimental Data comp_prop->comparison comp_spec Predict Spectroscopic Data (NMR, IR) comp_spec->synthesis comp_spec->comparison purification Purify and Characterize (Distillation, Chromatography) synthesis->purification exp_prop Measure Physicochemical Properties purification->exp_prop exp_spec Acquire Spectroscopic Data (NMR, IR, MS) purification->exp_spec exp_prop->comparison exp_spec->comparison validation Validate/Refine Computational Model comparison->validation

Caption: Workflow from computational prediction to experimental validation.

Comparative Evaluation with Alternatives

While direct experimental data for 1-Cyclopentyl-N-methyl-methanamine is limited, we can draw comparisons with structurally related compounds to anticipate its properties and potential applications.

CompoundStructural DifferenceKnown Experimental Properties/ApplicationsRelevance to Target Compound
Cyclopentylamine Primary amine (lacks the N-methyl and methylene groups)Boiling Point: ~108 °C; Used as a building block in organic synthesis.[7][8]Provides a baseline for the physical properties of the cyclopentylamino moiety. The addition of the methyl and methylene groups in our target compound is expected to increase the boiling point and lipophilicity.
N-methylcyclopentanamine Lacks the methylene bridgeKovats Retention Index available; A simple secondary amine.[9]Offers a closer comparison for the secondary amine character and its influence on properties like basicity.
Cyclopentamine Different substitution pattern on the cyclopentyl ringHydrochloride salt has a melting point of 113-115°C; Used as a vasoconstrictor and nasal decongestant.[10]Highlights that small structural modifications on the cyclopentyl amine scaffold can lead to significant biological activity.

The inclusion of the cyclopentyl group in drug candidates is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability.[4] This suggests that 1-Cyclopentyl-N-methyl-methanamine could serve as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system, given the prevalence of the alkylamine substructure in such agents.[4]

Conclusion

The journey of a novel chemical entity from a computational concept to a well-characterized molecule is a testament to the synergy between theoretical predictions and experimental verification. For Cyclopentanemethanamine, 1-(methylamino)-, the available computational data provides a strong foundation and a clear roadmap for its synthesis and characterization. The experimental protocols outlined in this guide offer a robust framework for validating these predictions, thereby establishing a reliable dataset for this promising compound. It is through this rigorous process of experimental validation that the full potential of computationally designed molecules can be realized, paving the way for future innovations in drug discovery and materials science.

References

  • DrugFuture. (n.d.). Cyclopentamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020624, N-methylcyclopentanamine. Retrieved from [Link]

  • ACS Publications. (2020). Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. The Journal of Physical Chemistry C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829459, 1-[(Methylamino)methyl]cyclopentan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine, 99%, Mixture of Isomers. Retrieved from [Link]

  • MDPI. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Retrieved from [Link]

  • Open Access Journals. (n.d.). An Over View of Computational Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255593, N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14480, 1,3-Dichlorobutane. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). 1,2- versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(methylamino)cyclopentane-1-carbonitrile (C7H12N2). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxodocosyl)oxy]-, chloride (1:1). Retrieved from [Link]

  • Xi'an Kono Chem Co., Ltd. (2025). 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Retrieved from [Link]

  • MDPI. (2025). Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri. Retrieved from [Link]

  • PubMed. (n.d.). Infrared, raman, and 13C NMR spectra of two crystalline forms of (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid. Retrieved from [Link]

Sources

Safety Operating Guide

Cyclopentanemethanamine, 1-(methylamino)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: Cyclopentanemethanamine, 1-(methylamino)-

As a Senior Application Scientist, I recognize that handling advanced alicyclic diamines requires moving beyond basic safety data sheets. Cyclopentanemethanamine, 1-(methylamino)- is a highly reactive building block utilized in complex synthetic chemistry and drug development[1]. Due to its dual primary and secondary amine functionalities, it presents severe operational hazards—most notably, extreme corrosivity and high flammability[2].

This guide provides a definitive, self-validating Standard Operating Procedure (SOP) for the safe handling, neutralization, and disposal of this compound, ensuring environmental compliance and laboratory safety.

Mechanistic Toxicology & Hazard Profile

To handle this chemical safely, one must understand the causality behind its hazards:

  • Corrosivity (Liquefactive Necrosis): The lone pair electrons on both the primary (-NH₂) and secondary (-NHCH₃) nitrogen atoms act as aggressive Lewis bases. Upon contact with biological tissues, they rapidly abstract protons from interstitial water, generating a high localized concentration of hydroxide ions (OH⁻). This alkaline environment saponifies epidermal lipids and denatures structural proteins, leading to deep, penetrating liquefactive necrosis—a process far more destructive than the coagulative necrosis typically seen with acid burns[3].

  • Flammability: Low molecular weight alicyclic amines possess high vapor pressures and low flash points, allowing them to readily form explosive mixtures with air at ambient laboratory temperatures[2].

  • Reactivity: Exothermic reactions occur violently with strong oxidizing agents, heavy metals (like copper), and concentrated acids[4].

Operational Handling Protocols

Before initiating any workflow involving Cyclopentanemethanamine, 1-(methylamino)-, implement the following self-validating safety checks:

  • Ventilation Verification: Conduct all transfers within a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Matrix:

    • Gloves: Double-glove with heavy-duty Butyl rubber or Silver Shield® gloves. Standard nitrile gloves are highly permeable to low-molecular-weight amines and are insufficient for prolonged exposure.

    • Eye/Face: Splash goggles paired with an ANSI Z87.1 certified face shield[3].

    • Body: Flame-resistant (FR) lab coat over a chemical-resistant apron.

  • Static Dissipation: Ground and bond all receiving containers and dispensing equipment to prevent static discharge, which can easily ignite the concentrated vapor[2].

Step-by-Step Disposal Methodologies

Proper disposal prevents environmental contamination and facility fires. This chemical must be managed under EPA Resource Conservation and Recovery Act (RCRA) guidelines, carrying D001 (Ignitability) and D002 (Corrosivity) waste codes[4].

Protocol A: Disposal of Pure Liquid or Organic Mixtures

Causality: Pure amines cannot be neutralized with aqueous acids without risking violent exothermic boiling and aerosolization of the corrosive chemical. They must be isolated.

  • Container Selection: Use only High-Density Polyethylene (HDPE) or Teflon (PTFE) containers. Do not use polycarbonate or PET, as concentrated amines will rapidly degrade the polymer matrix.

  • Transfer: Using non-sparking tools, transfer the waste into the HDPE container. Leave at least 20% headspace to accommodate vapor expansion.

  • Segregation: Strictly segregate this container from halogenated solvents, acids, and heavy metal waste streams to prevent in-container reactions.

  • Labeling: Affix a hazardous waste tag denoting the chemical name, EPA Waste Codes D001 and D002, and the hazards "Flammable Liquid, Corrosive."

  • Storage: Store in a dedicated, grounded flammables cabinet until Environmental Health & Safety (EH&S) collection for high-temperature incineration.

Protocol B: Neutralization of Dilute Aqueous Amine Waste (<5% concentration)

Causality: Dilute aqueous streams can be neutralized to remove the D002 characteristic, significantly reducing disposal costs and downstream hazards.

  • Preparation: Place the waste beaker in an ice-water bath. This is critical to control the exothermic heat of neutralization.

  • Titration: Under continuous magnetic stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Monitoring: Continuously monitor the pH using a calibrated digital pH meter. Do not rely on pH indicator paper, as amine vapors can chemically bleach the indicator dyes, yielding false readings.

  • Endpoint: Cease acid addition when the pH stabilizes between 7.0 and 8.0.

  • Verification: Allow the solution to stir for 15 minutes and re-verify the pH. If stable, the waste is no longer D002 (Corrosive) but must still be disposed of as specific aqueous chemical waste according to your institution's EH&S guidelines.

Spill Response Workflow

In the event of a breach, immediate containment is required to prevent vapor ignition and personnel exposure.

SpillResponse Step1 Spill Detected: Evacuate & Ventilate Step2 Don Maximum PPE (Respirator, Butyl Gloves) Step1->Step2 Step3 Eliminate Ignition Sources (Disconnect Power) Step2->Step3 Step4 Apply Inert Absorbent (Dry Sand / Vermiculite) Step3->Step4 Step5 DO NOT USE Sawdust or Combustibles Step4->Step5 Avoid Step6 Sweep with Non-Sparking Tools Step4->Step6 Proceed Step7 Transfer to HDPE Waste Container Step6->Step7 Step8 Label as D001/D002 Hazardous Waste Step7->Step8

Workflow for safe containment and disposal of Cyclopentanemethanamine, 1-(methylamino)- spills.

Quantitative Data Summary

The following table summarizes the critical operational parameters for managing this chemical safely:

ParameterValue / ClassificationOperational Implication
Molecular Formula C₇H₁₆N₂Aliphatic diamine; high nitrogen content.
GHS Classification H225, H314Highly Flammable; Causes severe skin burns.
EPA Waste Codes D001, D002Must be managed as Ignitable and Corrosive waste.
Compatible Plastics HDPE, PTFE, PPSafe for long-term waste storage and transfer.
Incompatible Materials Acids, Oxidizers, CopperExothermic reactions; forms explosive complexes.
Neutralization Agent 1M HCl (for dilute aq. only)Controls exotherm during pH adjustment.

References

  • Cole-Parmer. "Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine." coleparmer.com. Available at:[Link]

  • Tri-iso. "MATERIAL SAFETY DATA SHEET - Tertiary Aliphatic Amine Blend." tri-iso.com. Available at:[Link]

Sources

Personal protective equipment for handling Cyclopentanemethanamine, 1-(methylamino)-

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopentanemethanamine, 1-(methylamino)- (CAS: 116577-08-3) is a highly reactive cycloaliphatic diamine utilized extensively as a building block in advanced pharmaceutical synthesis and drug discovery. Because it contains both a primary and secondary amine on a cycloalkane scaffold, it exhibits aggressive nucleophilicity and basicity.

Handling this compound requires moving beyond basic laboratory safety protocols. This guide provides a mechanistic understanding of its hazards and outlines a self-validating operational framework to ensure absolute safety during handling, transfer, and disposal.

Mechanistic Hazard Profile: Understanding the Risk

To handle cycloaliphatic amines safely, researchers must understand why they are dangerous. This compound presents a triad of severe hazards:

  • Liquefaction Necrosis (Corrosivity): Unlike strong acids that cause coagulation necrosis (forming a protective scab that limits further tissue damage), aliphatic amines act as strong bases that cause liquefaction necrosis[1]. They rapidly saponify cellular lipids and denature proteins, allowing the chemical to penetrate deeply and continuously into soft tissue, resulting in severe, delayed-healing chemical burns[2].

  • Vapor-Induced Corneal Edema: The vapor pressure of low-molecular-weight amines allows them to volatilize readily at room temperature. Exposure to these vapors can cause transient fogging of the eyes (corneal edema) or "halo-vision," which can progress to permanent ocular damage if liquid droplets contact the eye[2].

  • Flammability & Exothermic Reactivity: As a volatile organic compound, it poses a significant fire risk, with vapors capable of forming explosive mixtures in the air[3]. Furthermore, it reacts violently with strong oxidizing agents, acids, and isocyanates, releasing considerable heat that can trigger runaway exotherms[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated cycloaliphatic amines. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategoryRequired EquipmentMechanistic JustificationUnacceptable Alternatives
Hand Protection Butyl Rubber or Multi-layer Laminate (e.g., Silver Shield) gloves.Aliphatic amines rapidly permeate standard elastomers. Butyl rubber provides >480 minutes of breakthrough resistance.Latex or standard Nitrile (breakthrough occurs in <10 minutes).
Eye/Face Indirect-vented chemical splash goggles AND a full face shield.Capillary action can draw corrosive liquids around standard glasses. The shield protects against vapor-induced corneal edema.Standard safety glasses; direct-vented goggles.
Body Tyvek® chemically resistant suit or heavy-duty, fluid-resistant lab coat.Prevents skin contact. Cotton absorbs liquids, holding corrosive amines directly against the skin.Short sleeves; synthetic activewear (melts into skin if ignited).
Respiratory Fume Hood (face velocity 80-120 fpm).Captures volatile, toxic vapors at the source[3].N95 masks (particulate filters do not stop organic vapors).

Operational Workflow: Closed-System Transfer

Because aliphatic amines react with atmospheric carbon dioxide to form carbamate salts—which degrade the reagent and create hazardous, friction-sensitive crusts on bottle threads—this chemical must be handled using air-free, closed-system techniques.

G Start 1. Environmental Prep Verify Hood Airflow (>80 fpm) PPE 2. PPE Donning Inspect Butyl Gloves & Shield Start->PPE Purge 3. Inert Gas Purge Displace O2/Moisture PPE->Purge Transfer 4. Closed-System Transfer Syringe/Cannula Technique Purge->Transfer Decon 5. Decontamination Dilute Acid Wash (1M HCl) Transfer->Decon

Fig 1. Self-validating operational workflow for dispensing highly reactive cycloaliphatic amines.

Self-Validating Protocol:
  • System Integrity Check: Clamp both the receiving reaction vessel and the reagent bottle securely to the fume hood lattice.

    • Validation: Tug gently on all clamps to ensure zero mobility. A dropped bottle will result in a catastrophic vapor release.

  • Inert Atmosphere Establishment: Insert an argon or nitrogen line into the receiving flask.

    • Validation: Observe the bubbler to confirm a steady, positive pressure flow.

  • Aspiration: Pierce the reagent bottle septum with a pressure-relief needle (connected to inert gas), then insert the main transfer syringe. Slowly draw the required volume of the amine.

    • Causality: Rapid aspiration creates a vacuum that causes the volatile amine to boil or cavitate inside the syringe, leading to inaccurate measurements and potential pressure blowouts.

  • Transfer & Immediate Neutralization: Inject the amine into the reaction vessel. Immediately draw a pre-prepared 1M HCl solution into the empty syringe to neutralize residual amine inside the barrel.

    • Validation: The absence of white vapor (amine reacting with ambient air) upon needle removal confirms successful neutralization.

Emergency Response & Spill Management

In the event of an accidental exposure, time is the most critical factor. Because liquefaction necrosis progresses rapidly, immediate dilution is prioritized over chemical neutralization on the body.

G Incident Accidental Exposure Skin Skin/Body Incident->Skin Eye Ocular Incident->Eye Inhale Inhalation Incident->Inhale Shower Safety Shower (>15 mins) Skin->Shower Eyewash Eyewash Station (>15 mins) Eye->Eyewash FreshAir Move to Fresh Air Inhale->FreshAir Med Medical Evaluation Provide SDS Shower->Med Eyewash->Med FreshAir->Med

Fig 2. Emergency response pathways for acute amine exposure, prioritizing immediate dilution.

  • Skin/Eye Contact: Flush immediately with copious amounts of water for a minimum of 15 minutes[2]. Do not attempt to neutralize the amine on the skin with weak acids (like vinegar), as the resulting exothermic acid-base reaction will cause secondary thermal burns.

  • Spill Management: Evacuate the immediate area and allow the fume hood to clear the vapors. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite)[3]. Do NOT use sawdust or combustible materials. Carefully scoop the absorbed material using non-sparking tools into a highly ventilated hazardous waste container.

Disposal Plan

Cyclopentanemethanamine, 1-(methylamino)- cannot be disposed of in standard organic waste due to its volatility and basicity.

  • Quenching / Neutralization: In a fume hood, slowly add residual amine dropwise to a stirred, ice-cooled bath of 1M Hydrochloric Acid (HCl).

    • Causality: This converts the volatile, corrosive freebase amine into a stable, water-soluble, and non-volatile amine hydrochloride salt. The ice bath is mandatory to control the violent exothermic heat of neutralization.

  • Waste Segregation: Transfer the neutralized aqueous solution to a dedicated, vented aqueous hazardous waste carboy.

    • Validation: Ensure the waste container is strictly segregated from strong oxidizers, heavy metals, and isocyanates[1][4].

References

  • Title: OSHA Technical Manual (OTM)
  • Source: americanchemistry.
  • Title: SAFETY DATA SHEET - TCI Chemicals (Cyclopentylamine)
  • Title: Safety Data Sheet (Aliphatic Amines)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.